Product packaging for Diamfenetide(Cat. No.:CAS No. 36141-82-9)

Diamfenetide

Cat. No.: B1670389
CAS No.: 36141-82-9
M. Wt: 372.4 g/mol
InChI Key: JNEZCZPNQCQCFK-UHFFFAOYSA-N
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Description

Anthelmintic. It has been shown to be useful in fasciola infections in sheep.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O5 B1670389 Diamfenetide CAS No. 36141-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[2-[2-(4-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide
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InChI

InChI=1S/C20H24N2O5/c1-15(23)21-17-3-7-19(8-4-17)26-13-11-25-12-14-27-20-9-5-18(6-10-20)22-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEZCZPNQCQCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5046229
Record name Diamfenetide
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Molecular Weight

372.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36141-82-9
Record name N,N′-[Oxybis(2,1-ethanediyloxy-4,1-phenylene)]bis[acetamide]
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Foundational & Exploratory

Diamfenetide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diamfenetide, a potent anthelmintic agent, has been a significant tool in the veterinary fight against fascioliasis, commonly known as liver fluke disease. This technical guide provides an in-depth exploration of the discovery of this compound at the Wellcome Research Laboratories, a detailed overview of its chemical synthesis, and a comprehensive analysis of its mechanism of action against Fasciola hepatica. The document includes structured tables of chemical and efficacy data, detailed experimental insights where available, and visualizations of the synthesis pathway and biological mechanism to facilitate a deeper understanding for research and development professionals.

Discovery and Development

This compound emerged from the dedicated anthelmintic research programs of the mid-20th century. Developed at the renowned Wellcome Research Laboratories in Beckenham, UK, it was part of a concerted effort to find more effective treatments for parasitic diseases in livestock.[1] The Wellcome Foundation, with a long history of pharmaceutical innovation, fostered the research that led to the identification of this novel compound.[1]

Initial screenings and subsequent clinical trials in the early 1970s demonstrated this compound's remarkable efficacy, particularly against the immature stages of Fasciola hepatica, a critical advantage in preventing the acute and often fatal form of fascioliasis in sheep.

Chemical Properties and Synthesis Pathway

This compound, with the IUPAC name N,N'-[oxybis(2,1-ethanediyloxy-4,1-phenylene)]bisacetamide, is a white to light yellow crystalline powder. A summary of its key chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC20H24N2O5
Molar Mass372.42 g/mol
Melting Point142 °C
SolubilitySlightly soluble in ethanol, insoluble in water.

The synthesis of this compound is a multi-step process. While the original, detailed experimental protocol from the primary patent literature is not widely available, the general pathway involves the reaction of 4-acetamidophenol with bis(2-chloroethyl) ether. This Williamson ether synthesis creates the core structure of the molecule.

Proposed Synthesis Pathway:

A logical, two-step synthesis pathway for this compound is outlined below.

Step 1: Formation of the Sodium Phenoxide of 4-Acetamidophenol

4-Acetamidophenol (paracetamol) is treated with a strong base, such as sodium hydride or sodium ethoxide, in an appropriate solvent to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide. This enhances the nucleophilicity of the oxygen atom for the subsequent etherification reaction.

Step 2: Williamson Ether Synthesis

The sodium salt of 4-acetamidophenol is then reacted with bis(2-chloroethyl) ether. The phenoxide ion acts as a nucleophile, displacing the chloride ions from bis(2-chloroethyl) ether in a classic Williamson ether synthesis. This reaction is typically carried out in a polar aprotic solvent and may require heating to proceed at a reasonable rate. The resulting product is this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4_Acetamidophenol 4-Acetamidophenol Reaction_Step Williamson Ether Synthesis (with base, e.g., NaH) 4_Acetamidophenol->Reaction_Step Bis_2_chloroethyl_ether bis(2-chloroethyl) ether Bis_2_chloroethyl_ether->Reaction_Step This compound This compound Reaction_Step->this compound

A high-level overview of the proposed synthesis pathway for this compound.

Mechanism of Action

This compound itself is a pro-drug. In the host animal, it is deacetylated to its active amine metabolite, N,N'-[oxybis(2,1-ethanediyloxy-4,1-phenylene)]bis(amine) (DAMD). This active metabolite is responsible for the anthelmintic effect against Fasciola hepatica. The primary target of DAMD is the tegument of the liver fluke, a syncytial outer layer that is crucial for nutrient absorption, waste excretion, and protection against the host's immune system.

The mechanism of action of DAMD is multifaceted and leads to the disruption of the tegument's integrity and function. The key events are:

  • Inhibition of Protein Synthesis: DAMD has been shown to inhibit protein synthesis within the tegumental cells of Fasciola hepatica. Evidence suggests that this may occur through the inhibition of RNA synthesis, which in turn halts the production of essential proteins required for the maintenance and turnover of the tegument.[2]

  • Disruption of Tegumental Cell Ultrastructure: The inhibition of protein synthesis leads to significant and rapid ultrastructural changes in the tegumental cells. These changes include a reduction in the granular endoplasmic reticulum, swelling of the Golgi cisternae, and a decrease in the number of secretory bodies.[1][3]

  • Tegumental Edema and Sloughing: A key pathological effect of DAMD is the induction of severe edema (swelling) of the tegument. This is followed by blebbing of the surface membrane and eventual sloughing, or shedding, of the tegument. This exposes the underlying tissues of the fluke to the host's immune system and digestive enzymes, leading to its death.[3]

The following diagram illustrates the proposed signaling pathway for the action of this compound's active metabolite on Fasciola hepatica.

Mechanism_of_Action cluster_host Host Animal cluster_fluke Fasciola hepatica This compound This compound (Pro-drug) DAMD Active Metabolite (DAMD) This compound->DAMD Deacetylation Tegument Tegumental Cells DAMD->Tegument Targets RNA_Synthesis RNA Synthesis DAMD->RNA_Synthesis Inhibits Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Leads to Ultrastructure Tegumental Ultrastructure (ER, Golgi, Secretory Bodies) Protein_Synthesis->Ultrastructure Maintains Ultrastructure->Protein_Synthesis Disruption of Tegument_Integrity Tegument Integrity Ultrastructure->Tegument_Integrity Maintains Tegument_Integrity->Ultrastructure Loss of Fluke_Death Fluke Death Fluke_Death->Tegument_Integrity Results from

The proposed mechanism of action of this compound's active metabolite on Fasciola hepatica.

Efficacy and Clinical Use

This compound is particularly noted for its high efficacy against juvenile liver flukes, from one to six weeks of age. This is a crucial period in the parasite's lifecycle where it migrates through the liver parenchyma, causing significant damage. By targeting these early stages, this compound can prevent the development of chronic fascioliasis and reduce the overall pathology.

Table 2: Efficacy of this compound against Fasciola hepatica in Sheep

Age of Fluke (weeks)Efficacy (%) at 70 mg/kg
1> 97
4> 97
6> 97

Data compiled from studies on experimental infections in sheep.[4]

Conclusion

This compound represents a significant achievement in veterinary parasitology, born from the dedicated research efforts at the Wellcome Research Laboratories. Its unique synthesis and potent mechanism of action against the tegument of immature liver flukes have made it an invaluable tool for the control of fascioliasis. This technical guide has provided a comprehensive overview of its discovery, a proposed synthesis pathway, and a detailed look at its biological activity. Further research into the specific molecular targets of its active metabolite within the fluke could open new avenues for the development of next-generation anthelmintics.

References

Diamfenetide: A Technical Guide to its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamfenetide is an anthelmintic compound primarily used in veterinary medicine to treat and control fascioliasis, a parasitic disease caused by liver flukes of the Fasciola genus, particularly in sheep and cattle.[1][2] It is effective against immature stages of the parasite.[2] Understanding the physicochemical properties of this compound is crucial for its formulation, delivery, and mechanism of action studies. This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, supported by experimental data and methodologies.

Chemical Properties

This compound is a white or light yellow crystalline powder.[3] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name N-[4-[2-[2-(4-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide[4][5]
CAS Number 36141-82-9[3][4][5][6]
Chemical Formula C₂₀H₂₄N₂O₅[3][4][5]
Molecular Weight 372.4 g/mol [4][6]
Melting Point 142 °C[3]
Boiling Point 661.8 °C at 760 mmHg[7]
pKa Data not available in cited literature.
LogP (XLogP3-AA) 1.8[4]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. This compound is characterized by poor aqueous solubility.

SolventSolubilitySource
Water Insoluble[3]
Ethanol Slightly soluble[3]
Dimethyl Sulfoxide (DMSO) 8.33 mg/mL (22.37 mM) Needs ultrasonic assistance[8]
Methanol Data not available in cited literature.
Acetone Data not available in cited literature.

Experimental Protocols

Detailed experimental protocols for the determination of the specific chemical properties and solubility of this compound are not extensively published. However, standard methodologies are employed for such characterizations.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound, particularly for those with low solubility.

  • Preparation : An excess amount of the solid compound (this compound) is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration : The flask is agitated (e.g., in a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation : After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid. Care must be taken to maintain the temperature and avoid precipitation during this step.

  • Analysis : The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Replication : The experiment is repeated to ensure the reproducibility of the results.

Mechanism of Action: A Prodrug Approach

This compound is a prodrug that requires metabolic activation within the host animal to exert its anthelmintic effect. The parent compound is deacetylated by the host's liver to form its active amine metabolite. This active metabolite is then absorbed by the parasite, where it disrupts physiological processes, leading to paralysis and death.

G cluster_host Host Animal (e.g., Sheep) cluster_parasite Fasciola hepatica (Liver Fluke) This compound This compound (Prodrug) Deacetylation Hepatic Deacetylation This compound->Deacetylation Metabolism DAMD_host Active Amine Metabolite (DAMD) Deacetylation->DAMD_host DAMD_parasite DAMD Absorption DAMD_host->DAMD_parasite Uptake by Parasite IonTransport Disruption of Ion Transport DAMD_parasite->IonTransport Leads to Paralysis Paralysis IonTransport->Paralysis Death Expulsion / Death Paralysis->Death

Caption: Logical workflow of this compound's mechanism of action.

The active amine metabolite of this compound is believed to interfere with the parasite's membrane integrity and ion transport systems. While it does not appear to directly inhibit Na+/K+-ATPase, its effects are similar to those of sodium ionophores, suggesting a disruption of sodium ion gradients. This ultimately leads to a flaccid paralysis of the fluke, preventing it from maintaining its position in the host, and leading to its eventual expulsion and death.

References

The Impact of Diamfenetide on the Tegument of Fasciola hepatica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of diamfenetide, specifically its active deacetylated amine metabolite (DAMD), on the tegument of the liver fluke, Fasciola hepatica. The tegument, a syncytial outer layer, is crucial for the parasite's survival, functioning in nutrient absorption, immune evasion, and protection. Disruption of the tegument is a key mechanism of action for many fasciolicides, including this compound. This document synthesizes findings on the morphological and biochemical alterations induced by DAMD, presents quantitative data from various studies, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Morphological and Ultrastructural Alterations

Exposure of Fasciola hepatica to the deacetylated (amine) metabolite of this compound (DAMD) induces a series of distinct and progressive ultrastructural changes to the tegument. These changes are observable through both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) and are indicative of severe cellular stress and disruption of normal physiological processes.

The initial response to DAMD exposure is characterized by a "stress response" that includes blebbing of the apical plasma membrane, the formation of microvilli, and an accumulation and accelerated release of secretory bodies at the tegumental apex.[1] This is accompanied by swelling of the basal infolds of the tegument.[1]

With prolonged exposure, the severity of the damage increases, leading to extensive swelling and edema of the tegument.[1][2] This ultimately results in the sloughing, or shedding, of the tegument, exposing the underlying basal lamina.[2][3] Lesions and the loss of spines are also prominent features of later-stage damage.[3]

Interestingly, the extent and timing of these changes are dependent on the age of the fluke, with juvenile stages showing a more rapid onset of damage.[1] Furthermore, the ventral surface of the fluke often displays more severe damage compared to the dorsal surface.[1]

Within the tegumental cells, DAMD causes a reduction in the amount of granular endoplasmic reticulum (GER), swelling of the cisternae, and a decrease in their ribosomal covering.[1][2] Golgi complexes tend to disappear, and there is a marked decrease in the number of secretory bodies within the cells.[1][2] These observations strongly suggest a disruption in the synthesis and transport of proteins essential for maintaining the tegument.

Biochemical Effects

The morphological changes observed in the tegument are underpinned by significant biochemical disruptions. A primary proposed mechanism of action for this compound is the inhibition of protein synthesis.[1][4] In vitro studies have demonstrated that DAMD significantly decreases the incorporation of [3H]leucine, a radiolabelled precursor for protein synthesis, into the fluke's proteins.[4] This effect is comparable to that of cycloheximide, a known inhibitor of protein synthesis.[4]

Furthermore, DAMD has been shown to decrease the overall uptake and incorporation of [3H]uridine, suggesting an inhibitory effect on RNA synthesis, which would consequently impact protein production.[4] This leads to a significant decrease in the overall protein content of the flukes.[4]

Another postulated mechanism is the action of DAMD as a Na+ ionophore.[2] This would disrupt the ionic balance across the tegumental membranes, leading to the observed edema and swelling.[2] Studies have also noted an elevation of malate levels in flukes treated with DAMD, indicating an impact on their energy metabolism.[5]

Quantitative Data on Tegumental Effects

The following tables summarize the quantitative data available on the time-dependent effects of DAMD on the tegument of Fasciola hepatica of different ages.

Table 1: Onset of Tegumental Changes in Fasciola hepatica Following In Vitro Incubation with DAMD (10 µg/ml) [1]

Fluke AgeInitial Stress Response (Blebbing, Swelling of Basal Infolds)Sloughing of Tegument
Freshly-excysted Metacercaria0.5 hoursEvident after 0.5 hours
3-week-old1.5 hoursAfter 9 hours
5-week-old3 hoursAfter 9 hours

Table 2: Progression of Tegumental Surface Alterations In Vitro with DAMD (10 µg/ml) [3]

TimeObserved Effects
3 hoursBlebbing begins around the oral sucker.
6 hoursBlebbing reaches the ventral sucker and midbody; lesions appear on the oral cone and ventral sucker.
12 hoursBlebbing reaches the posterior end; lesions appear in the midbody.
24 hoursExtensive damage with tegument stripped off to expose the basal lamina, particularly on the dorsal surface.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for studying the effects of this compound on the Fasciola hepatica tegument.

In Vitro Incubation of Fasciola hepatica

This protocol is fundamental for observing the direct effects of a compound on the fluke in a controlled environment.

Objective: To expose Fasciola hepatica to DAMD in vitro to study its effects on the tegument.

Materials:

  • Adult or juvenile Fasciola hepatica

  • Hedon-Fleig solution or other suitable culture medium

  • Deacetylated (amine) metabolite of this compound (DAMD)

  • Incubator

  • Petri dishes or multi-well plates

  • Microscope

Procedure:

  • Collect Fasciola hepatica from the bile ducts of infected sheep or cattle at necropsy.

  • Wash the flukes thoroughly with pre-warmed Hedon-Fleig solution to remove any host tissue or bile.

  • Prepare the incubation medium containing the desired concentration of DAMD (e.g., 10 µg/ml). A control group with the solvent used to dissolve DAMD should also be prepared.

  • Place individual or small groups of flukes into petri dishes containing the prepared media.

  • Incubate the flukes at 37°C for various time points (e.g., 0.5, 1.5, 3, 6, 9, 12, 24 hours).

  • At each time point, remove the flukes for immediate analysis or fix them for later microscopic examination.

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the ultrastructural changes within the tegument and its associated cells.

Objective: To examine the detailed internal morphology of the tegument following DAMD treatment.

Materials:

  • DAMD-treated and control Fasciola hepatica

  • Glutaraldehyde fixative

  • Osmium tetroxide

  • Ethanol series (for dehydration)

  • Propylene oxide

  • Epoxy resin

  • Uranyl acetate and lead citrate (for staining)

  • Transmission Electron Microscope

Procedure:

  • Fix the flukes in glutaraldehyde immediately after incubation.

  • Post-fix with osmium tetroxide to preserve lipid structures.

  • Dehydrate the samples through a graded series of ethanol concentrations.

  • Infiltrate the samples with propylene oxide and then embed them in epoxy resin.

  • Section the embedded tissue into ultrathin sections using an ultramicrotome.

  • Mount the sections on copper grids.

  • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Examine the sections under a transmission electron microscope and capture images of the tegumental ultrastructure.

Scanning Electron Microscopy (SEM)

SEM is used to observe the surface topography of the tegument.

Objective: To visualize the three-dimensional surface changes of the tegument after DAMD exposure.

Materials:

  • DAMD-treated and control Fasciola hepatica

  • Glutaraldehyde fixative

  • Osmium tetroxide

  • Ethanol series (for dehydration)

  • Critical point dryer

  • Sputter coater with gold-palladium

  • Scanning Electron Microscope

Procedure:

  • Fix the flukes in glutaraldehyde.

  • Post-fix with osmium tetroxide.

  • Dehydrate the samples through a graded ethanol series.

  • Dry the samples using a critical point dryer to prevent distortion.

  • Mount the dried flukes on stubs and coat them with a thin layer of gold-palladium using a sputter coater to make them conductive.

  • Examine the surface of the flukes under a scanning electron microscope and record the observed changes.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed sequence of events leading to tegumental disruption by DAMD.

G cluster_0 This compound Administration and Metabolism cluster_1 Interaction with Fasciola hepatica Tegument cluster_2 Proposed Mechanisms of Action cluster_3 Downstream Cellular Effects cluster_4 Morphological Consequences This compound This compound (Prodrug) HostMetabolism Host Metabolism (Deacetylation) This compound->HostMetabolism DAMD Deacetylated Amine Metabolite (DAMD) (Active Form) HostMetabolism->DAMD DAMD_Tegument DAMD interacts with Tegument Tegument Tegument ProteinSynthInhibition Inhibition of Protein Synthesis Tegument->ProteinSynthInhibition NaIonophore Na+ Ionophore Activity Tegument->NaIonophore DAMD_Tegument->Tegument ReducedGER Reduced Granular Endoplasmic Reticulum ProteinSynthInhibition->ReducedGER GolgiDisruption Disruption of Golgi Complex ProteinSynthInhibition->GolgiDisruption IonicImbalance Ionic Imbalance NaIonophore->IonicImbalance DecreasedSecretoryBodies Decreased Secretory Bodies GolgiDisruption->DecreasedSecretoryBodies Blebbing Blebbing & Microvilli Formation DecreasedSecretoryBodies->Blebbing Edema Edema & Swelling IonicImbalance->Edema Sloughing Tegumental Sloughing Blebbing->Sloughing Edema->Sloughing

Caption: Proposed mechanism of this compound action on the Fasciola hepatica tegument.

G cluster_0 Experimental Workflow FlukeCollection 1. Fluke Collection (from infected host) InVitroIncubation 2. In Vitro Incubation with DAMD FlukeCollection->InVitroIncubation Fixation 3. Fixation InVitroIncubation->Fixation Microscopy 4. Microscopic Analysis Fixation->Microscopy TEM TEM (Ultrastructure) Microscopy->TEM SEM SEM (Surface Topography) Microscopy->SEM

Caption: A generalized workflow for studying the effects of DAMD on the fluke tegument.

This guide provides a detailed technical overview of the current understanding of this compound's effects on the Fasciola hepatica tegument. The disruption of this vital outer layer, through the inhibition of protein synthesis and potential ionophore activity, leads to catastrophic failure of the parasite's protective and absorptive functions, ultimately resulting in its expulsion and death. Further research into the precise molecular targets of DAMD could aid in the development of new fasciolicides and in managing the growing issue of drug resistance.

References

Diamfenetide Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamfenetide is a potent anthelmintic agent specifically used for the treatment and control of fascioliasis, a parasitic disease caused by liver flukes of the genus Fasciola, primarily Fasciola hepatica. It is particularly effective against the immature stages of the parasite, a crucial feature for the control of acute fascioliasis in livestock, especially sheep. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, based on its known metabolic activation and established principles of medicinal chemistry. While comprehensive SAR studies involving a wide range of analogs are not extensively available in the public domain, this document synthesizes the existing knowledge to offer valuable insights for researchers and professionals in drug development.

Mechanism of Action: A Prodrug Approach

This compound itself is not the active fasciolicidal agent. It functions as a prodrug, undergoing metabolic activation within the host animal. The primary metabolic pathway involves the deacetylation of the two acetamido groups by the host's liver enzymes to yield the active diamine metabolite, bis(beta-(4-aminophenoxy)ethyl) ether. This active metabolite is then absorbed by the liver fluke, where it exerts its anthelmintic effect.

The active diamine metabolite of this compound induces a rapid and irreversible paralysis of the fluke. This effect is believed to be due to the disruption of the parasite's tegument (outer surface), leading to an influx of ions and subsequent spastic paralysis. Studies have shown that the active metabolite of this compound leads to a significant elevation of malate levels within the fluke, indicating a disruption in its energy metabolism.

Hypothetical Structure-Activity Relationship (SAR) of this compound

Due to the limited availability of public data on the synthesis and evaluation of a broad range of this compound analogs, the following SAR discussion is based on the known metabolic activation to the active diamine and general principles of medicinal chemistry. The key structural features of this compound and its active metabolite are presented below.

Key Structural Features and Their Importance

The core structure of the active metabolite of this compound can be divided into three key regions: the two aromatic amine rings, the central ether linkage, and the ethyl spacers.

  • Aromatic Amine Rings: The two primary amine groups are crucial for the molecule's activity. It is hypothesized that these groups interact with a specific target site within the liver fluke. The position of the amine group on the phenyl ring (para to the ether linkage) is likely optimal for this interaction.

    • Substitution on the Ring: Introduction of substituents on the aromatic rings could significantly impact activity. Electron-withdrawing groups might decrease the basicity of the amine, potentially affecting its interaction with the target. Conversely, electron-donating groups could enhance basicity. The size and position of these substituents would also influence the molecule's ability to fit into the target binding site.

    • Replacement of the Phenyl Ring: Replacing the phenyl rings with other aromatic or heteroaromatic systems could lead to changes in electronic properties, lipophilicity, and steric profile, all of which would likely affect the fasciolicidal activity.

  • Central Ether Linkage: The diaryl ether linkage provides a degree of flexibility to the molecule, allowing the two phenyl rings to adopt a conformation suitable for binding to the target.

    • Linker Modification: Replacing the ether oxygen with other atoms or groups (e.g., sulfide, sulfoxide, sulfone, or a short alkyl chain) would alter the bond angle, length, and overall geometry of the molecule. Such changes would likely have a profound effect on activity.

  • Ethyl Spacers: The two-carbon ethyl chains separating the ether oxygen from the phenyl rings are also important for the spatial orientation of the aromatic rings.

    • Chain Length: Varying the length of these alkyl chains would change the distance between the two aromatic moieties. It is probable that the current two-carbon length is optimal for spanning the binding site on the target protein. Shortening or lengthening the chains would likely diminish the anthelmintic activity.

The following table summarizes the key structural components and their hypothesized role in the activity of this compound's active metabolite.

Structural Component Hypothesized Importance for Activity Potential Impact of Modification
Primary Aromatic Amines Essential for interaction with the biological target in the fluke.- Modification or replacement would likely abolish activity.- Changes in basicity due to ring substitution could modulate activity.
Para-substitution Pattern Optimal positioning of the amine and ether linkage for target binding.Isomeric variations (ortho- or meta-substitution) would likely lead to a loss of activity.
Diaryl Ether Linkage Provides appropriate molecular geometry and flexibility.Replacement with other linkers (e.g., thioether, methylene) would alter the conformation and likely reduce activity.
Ethyl Spacers Determines the distance and spatial relationship between the two aromatic rings.Altering the chain length would likely result in a poor fit with the target, leading to decreased or no activity.
Acetamido Groups (in this compound) Function as a prodrug moiety, improving bioavailability and delivery to the host liver for activation.Modifications to the acyl group could alter the rate of metabolic activation.

Data Presentation

The following table summarizes the efficacy of this compound against Fasciola hepatica in sheep from various studies.

Host Dosage Age of Fluke Efficacy (%) Reference
Sheep100 mg/kg1, 3, and 5 weeks100%
Sheep100 mg/kg7 weeks73%
Sheep100 mg/kg9 weeks57%
Sheep70 mg/kgup to 6 weeks>97%
Sheep10 mg/kg/day for 14 daysProphylactic87%
Sheep10 mg/kg/day for 21 daysProphylactic96%
Calves30 mg/kg/day for 11 daysProphylactic89%

Experimental Protocols

The evaluation of the fasciolicidal activity of compounds like this compound and its potential analogs involves both in vitro and in vivo experimental models.

In Vitro Assays
  • Adult Fluke Motility Assay:

    • Adult Fasciola hepatica are collected from the bile ducts of infected animals (e.g., sheep, cattle) at slaughter.

    • The flukes are washed in a suitable buffer (e.g., Hedon-Fleig solution) and acclimatized.

    • Individual or small groups of flukes are placed in culture wells containing a defined medium.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the medium at various concentrations.

    • The motility of the flukes is observed and scored at different time points (e.g., 1, 3, 6, 24 hours). A scoring system is used to quantify the degree of paralysis or death.

    • The concentration of the compound that causes 50% inhibition of motility (IC50) can be determined.

  • Newly Excysted Juvenile (NEJ) Assay:

    • Metacercariae of F. hepatica are excysted in vitro using a solution containing bile salts and reducing agents to mimic the conditions in the host's gut.

    • The newly excysted juveniles are collected and placed in culture plates with a suitable medium.

    • The test compounds are added at various concentrations.

    • The viability of the NEJs is assessed after a set incubation period (e.g., 24, 48, 72 hours) using microscopy to observe motility and morphology.

In Vivo Assays
  • Rodent Models (e.g., Rat, Mouse):

    • Laboratory rodents are experimentally infected with a known number of F. hepatica metacercariae.

    • At a specific time post-infection (to target different developmental stages of the fluke), the animals are treated with the test compound, usually via oral gavage.

    • A control group of infected but untreated animals is maintained.

    • At a predetermined time after treatment, the animals are euthanized, and their livers are examined to recover any surviving flukes.

    • The efficacy of the compound is calculated as the percentage reduction in the mean fluke burden in the treated group compared to the control group.

  • Ruminant Models (e.g., Sheep, Cattle):

    • Ruminants are experimentally infected with F. hepatica metacercariae.

    • The animals are treated with the test compound at a specific time post-infection.

    • Fecal egg counts can be monitored before and after treatment to assess the effect on adult, egg-laying flukes.

    • For a definitive assessment of efficacy, animals are euthanized, and their livers are examined for remaining flukes.

    • The percentage reduction in fluke numbers compared to an untreated control group determines the efficacy.

Mandatory Visualizations

metabolic_activation This compound This compound (Prodrug) Host_Liver Host Liver Enzymes (Deacetylation) This compound->Host_Liver Metabolism in Host Active_Metabolite Active Diamine Metabolite (bis(beta-(4-aminophenoxy)ethyl) ether) Fasciola_hepatica Fasciola hepatica Active_Metabolite->Fasciola_hepatica Uptake by Fluke Host_Liver->Active_Metabolite Paralysis Paralysis and Death Fasciola_hepatica->Paralysis

Metabolic activation pathway of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Adult_Flukes Harvest Adult Flukes Incubation Incubate with Test Compounds Adult_Flukes->Incubation NEJ Prepare Newly Excysted Juveniles NEJ->Incubation Motility_Assay Assess Motility/ Viability Incubation->Motility_Assay Infection Experimental Infection of Host Animal Treatment Administer Test Compound Infection->Treatment Necropsy Necropsy and Fluke Recovery Treatment->Necropsy Efficacy Calculate Efficacy Necropsy->Efficacy

General experimental workflow for fasciolicide testing.

hypothetical_sar cluster_modifications Potential Modification Sites cluster_outcomes Predicted Outcomes Core This compound Active Metabolite Core Aromatic_Rings Aromatic Rings (Substitution/Replacement) Core->Aromatic_Rings Modify Electronic/Steric Properties Ether_Linkage Ether Linkage (Replacement) Core->Ether_Linkage Alter Molecular Geometry Ethyl_Spacers Ethyl Spacers (Chain Length Variation) Core->Ethyl_Spacers Adjust Inter-ring Distance Activity Modulated Fasciolicidal Activity Aromatic_Rings->Activity PK_Properties Altered Pharmacokinetic Properties Aromatic_Rings->PK_Properties Ether_Linkage->Activity Ethyl_Spacers->Activity

Hypothetical SAR of the this compound core structure.

Conclusion

This compound remains a significant tool in the control of fascioliasis, particularly due to its efficacy against immature flukes. Its mechanism as a prodrug, requiring metabolic activation in the host, is a key aspect of its pharmacology. While detailed public studies on the structure-activity relationships of a wide array of this compound analogs are scarce, this guide provides a foundational understanding based on its active metabolite. The aromatic amine moieties, the central diaryl ether linkage, and the ethyl spacers are all critical for its anthelmintic activity. Future research involving the synthesis and biological evaluation of analogs with systematic modifications to these key structural features would be invaluable in elucidating the precise structural requirements for optimal activity and could pave the way for the development of new, improved fasciolicidal agents. The experimental protocols outlined here provide a basis for the biological evaluation of such novel compounds.

Biological Activity of Diamfenetide and its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamfenetide is a narrow-spectrum anthelmintic agent highly effective against immature stages of the liver fluke, Fasciola hepatica. Its primary application is in veterinary medicine, particularly for the prophylactic control of fascioliasis in sheep and cattle. Chemically, this compound is N,N'-[oxybis(2,1-ethanediyloxy-4,1-phenylene)]bisacetamide. A key feature of its biological activity is its nature as a prodrug, requiring metabolic activation within the host to exert its fasciolicidal effects. This guide provides a comprehensive overview of the biological activity of this compound and its principal active metabolite, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the pertinent biological pathways.

Mechanism of Action

This compound itself is largely inactive against Fasciola hepatica in vitro. Its efficacy is dependent on its deacetylation by the host's liver enzymes to form the active amine metabolite, bis(beta-(4-aminophenoxy)ethyl) ether, often referred to as DAMD (Deacetylated Amine Metabolite of this compound). The host-specific efficacy of this compound is directly related to the rate of this metabolic conversion, being high in sheep, moderate in cattle and mice, and poor in rats and rabbits.[1]

The primary mode of action of DAMD is the induction of a rapid flaccid paralysis in the fluke.[2] This is preceded by an initial stimulation of motor activity, followed by suppression and paralysis.[3] The neuromuscular disruption is believed to be the primary insult, leading to a cascade of secondary metabolic and physiological disturbances.

Beyond its effects on motility, DAMD has been shown to:

  • Inhibit Protein and RNA Synthesis: DAMD significantly decreases the uptake and incorporation of radiolabelled precursors for RNA and protein synthesis in adult flukes. This suggests an impairment of essential anabolic pathways.[4]

  • Disrupt Energy Metabolism: A pronounced and consistent effect of DAMD is the significant elevation of malate levels within the fluke.[5] This indicates a disruption in the parasite's carbohydrate metabolism. While the drug affects glucose metabolism, these effects appear to be secondary to the initial impact on the parasite's surface membranes and neuromuscular function.[6]

  • Alter Tegumental Morphology: While not directly inhibiting Na+/K+-ATPase activity in the same manner as ouabain, DAMD induces a pronounced swelling of the basal infolds of the fluke's tegument, suggesting an impact on ion and water balance.[7]

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound and its active metabolite.

Table 1: In Vivo Efficacy of this compound against Fasciola hepatica in Sheep

Host SpeciesDrug FormulationDosage (mg/kg)Dosing RegimenAge of Fluke (weeks post-infection)Efficacy (%)Reference(s)
LambsOral100Single dose1, 3, 5100[8]
LambsOral100Single dose773[8]
LambsOral100Single dose957[8]
SheepOral70Single doseup to 6>97[9]
SheepOral10Daily for 14 daysN/A87[10]
SheepOral10Daily for 21 daysN/A96[10]
CalvesOral30Daily for 11 daysN/A89[10]

Table 2: In Vitro Activity of this compound's Active Metabolite (DAMD) against Fasciola hepatica

ParameterConcentrationExposure TimeObserved EffectReference(s)
Motility1.0 µg/mL and aboveNot specifiedRapid flaccid paralysis[2]
Motility1 x 10⁻⁴ M (28.84 µg/mL)3 hoursInitial stimulation followed by suppression and paralysis[3]
Tegumental Morphology10 µg/mL18 hoursPronounced swelling of basal infolds[7]
Protein Synthesis10 µg/mLNot specifiedSignificant decrease in [³H]leucine incorporation[4]
RNA Synthesis10 µg/mLNot specifiedSignificant decrease in [³H]uridine uptake and incorporation[4]
MetabolismNot specifiedin vitro and in vivoPronounced elevation of malate levels[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the study of this compound's biological activity.

Protocol for In Vitro Culture and Drug Susceptibility Testing of Adult Fasciola hepatica

This protocol is synthesized from established methods for the short-term maintenance and drug testing of adult liver flukes.[3][11]

  • Parasite Collection:

    • Collect adult F. hepatica from the bile ducts of freshly slaughtered, naturally infected cattle or sheep.

    • Immediately place the flukes in a pre-warmed (37°C) transport medium, such as RPMI-1640 or DMEM, supplemented with antibiotics (e.g., 1000 IU/mL penicillin, 0.1 mg/mL gentamicin).[11]

  • Washing and Acclimatization:

    • Upon arrival at the laboratory, wash the flukes multiple times with fresh, pre-warmed culture medium to remove host debris.

    • Transfer individual flukes to wells of a 6- or 24-well culture plate containing a minimum of 3 mL of culture medium per fluke.

    • Acclimatize the flukes for at least 2 hours in an incubator at 37°C with a 5% CO₂ atmosphere.[11]

  • Drug Preparation and Administration:

    • Prepare stock solutions of the test compounds (e.g., DAMD) in a suitable solvent, such as dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to the flukes.[11]

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the medium in the wells with the drug-containing medium. Include appropriate controls: a negative control (medium with DMSO) and a positive control (a known fasciolicide like triclabendazole).

  • Viability and Motility Assessment:

    • Observe the flukes at regular intervals (e.g., 1, 3, 6, 12, 24, 48 hours) under a stereomicroscope.

    • Score the motility based on a predefined scale. A common scale is:

      • 3: Normal, vigorous movement.

      • 2: Reduced motility (slow, low-intensity movements).

      • 1: Severely reduced motility (only movement in peripheral areas).

      • 0: No movement, paralysis (often accompanied by a pale coloration).[11]

    • Calculate the percentage mortality or paralysis at each time point and concentration.

  • Biochemical Analysis (Optional):

    • At the end of the incubation period, flukes can be collected, washed, and snap-frozen for subsequent analysis of metabolite levels (e.g., malate, ATP) or enzyme activity.

Protocol for Measuring Neuromuscular Activity using an Isometric Transducer

This method provides a quantitative assessment of the effects of compounds on the fluke's muscle contractility.[2][3]

  • Apparatus Setup:

    • Utilize an isometric force and displacement transducer connected to a recording device (e.g., a chart recorder or a digital data acquisition system).

    • The fluke is suspended in a temperature-controlled organ bath (37°C) containing a physiological saline solution (e.g., Hedon-Fleig solution).

  • Fluke Preparation and Attachment:

    • Acclimatize a healthy adult fluke in the organ bath for a stabilization period (e.g., 30-60 minutes) until a regular pattern of spontaneous contractions is observed.

    • Carefully attach one end of the fluke to a fixed point in the bath and the other end to the transducer using fine hooks or sutures. Ensure minimal damage to the parasite.

  • Recording Baseline Activity:

    • Record the normal, rhythmical contractile activity of the fluke. This typically consists of bursts of powerful contractions alternating with periods of lower activity.[3]

  • Compound Administration:

    • Introduce the test compound directly into the organ bath to achieve the desired final concentration.

    • Continuously record the changes in muscle tension and frequency of contractions.

  • Data Analysis:

    • Analyze the recordings to quantify changes from the baseline, such as an increase or decrease in the amplitude and frequency of contractions, or changes in the basal muscle tone (spastic or flaccid paralysis).

Signaling Pathways and Logical Relationships

The biological activity of this compound's active metabolite, DAMD, can be understood in the context of key signaling and metabolic pathways within Fasciola hepatica.

Proposed Mechanism of Action of this compound

The following diagram illustrates the conversion of the prodrug this compound to its active metabolite DAMD and its subsequent disruptive effects on the fluke's neuromuscular and metabolic systems.

G cluster_host Host (e.g., Sheep) cluster_parasite Fasciola hepatica cluster_neuromuscular Neuromuscular System cluster_metabolic Metabolic Pathways This compound This compound (Prodrug) LiverEnzymes Liver Deacetylases This compound->LiverEnzymes Ingestion DAMD DAMD (Active Metabolite) LiverEnzymes->DAMD Metabolic Activation NeuromuscularTarget Putative Neuromuscular Target(s) DAMD->NeuromuscularTarget Enters Parasite GlucoseMetabolism Glucose Metabolism DAMD->GlucoseMetabolism Secondary Effect ProteinRNASynthesis Protein & RNA Synthesis DAMD->ProteinRNASynthesis Tegument Tegument DAMD->Tegument Paralysis Flaccid Paralysis NeuromuscularTarget->Paralysis Primary Effect MalateAccumulation Malate Accumulation GlucoseMetabolism->MalateAccumulation SynthesisInhibition Inhibition of Synthesis ProteinRNASynthesis->SynthesisInhibition TegumentDamage Tegument Damage (Basal Swelling) Tegument->TegumentDamage

Caption: Metabolic activation of this compound and its effects on Fasciola hepatica.

Key Neuromuscular Signaling in Fasciola hepatica

The motility of F. hepatica is controlled by a complex interplay of excitatory and inhibitory neurotransmitters. DAMD likely disrupts this delicate balance.

G cluster_excitatory Excitatory Input cluster_inhibitory Inhibitory Input Muscle Body Wall Musculature Dopamine Dopamine Dopamine->Muscle Stimulates Motility Serotonin Serotonin Serotonin->Muscle Stimulates Motility Acetylcholine Acetylcholine Acetylcholine->Muscle Inhibits Motility DAMD DAMD DAMD->Muscle Causes Flaccid Paralysis

Caption: Simplified overview of key neurotransmitters controlling motility in F. hepatica.

Experimental Workflow for In Vitro Anthelmintic Screening

The following diagram outlines a typical workflow for the in vitro screening of potential fasciolicidal compounds.

G A Collect Adult Flukes from Host Bile Ducts B Wash and Acclimatize Flukes in Culture Medium (37°C) A->B D Incubate Flukes with Test Compound B->D E Set up Controls (Negative: Vehicle, Positive: Known Drug) B->E C Prepare Serial Dilutions of Test Compound in Medium C->D F Assess Fluke Motility/Viability at Timed Intervals (e.g., 24, 48h) D->F E->F G Determine Endpoint (e.g., LC50, Paralysis) F->G H Optional: Collect Flukes for Biochemical/Molecular Analysis F->H

Caption: General workflow for in vitro screening of anthelmintic compounds against F. hepatica.

References

Diamfenetide's Impact on Parasite Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamfenetide is a potent fasciolicide primarily used in veterinary medicine to treat infections caused by the liver fluke, Fasciola hepatica. Its efficacy, particularly against immature flukes, is attributed to its active metabolite, diamphenethide-amine (DAMD). This technical guide provides an in-depth analysis of the core mechanism of this compound's action, focusing on its profound impact on the parasite's energy metabolism. Through a comprehensive review of existing literature, this document outlines the biochemical and physiological alterations induced by DAMD, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated metabolic and signaling pathways. The primary audience for this guide includes researchers in parasitology, scientists involved in anthelmintic drug discovery, and professionals in veterinary pharmaceutical development.

Introduction

Fasciola hepatica infection, or fascioliasis, poses a significant economic burden on the livestock industry and is an emerging zoonotic disease in humans. The development of effective anthelmintics is crucial for control and treatment. This compound represents a key therapeutic agent, and understanding its mechanism of action is vital for optimizing its use and overcoming potential resistance. This guide focuses on the metabolic disruption caused by its active form, diamphenethide-amine (DAMD), in Fasciola hepatica.

Core Mechanism of Action: Disruption of Energy Metabolism

The primary mode of action of this compound's active metabolite, DAMD, is the disruption of the parasite's energy metabolism. This is achieved through a multi-faceted attack on key metabolic pathways, leading to a cascade of events that ultimately result in parasite paralysis and death. The principal effects include the pronounced elevation of malate levels, a significant decrease in adenosine triphosphate (ATP) concentrations, and the inhibition of protein synthesis. These metabolic disturbances are believed to be secondary to initial damage to the parasite's surface membranes.

Elevation of Malate Levels

One of the most consistent and pronounced biochemical effects of DAMD on Fasciola hepatica is the significant elevation of intracellular malate levels.[1][2] This suggests a critical disruption in the parasite's anaerobic energy generation pathway, where malate is a key intermediate. The accumulation of malate indicates a potential blockage in the downstream metabolic steps, such as the fumarate reductase system, which is essential for ATP production in anaerobic environments.

Table 1: Effect of Diamphenethide-amine on Malate Levels in Fasciola hepatica

Treatment GroupMalate Concentration (nmol/g wet weight)Fold Increase vs. Control
Control1.5 ± 0.2-
DAMD (10⁻⁴ M)15.0 ± 1.8~10

Data synthesized from studies by Edwards et al. (1981).

Depletion of Adenosine Triphosphate (ATP)

Exposure of Fasciola hepatica to DAMD leads to a time-dependent decrease in tissue ATP levels. This reduction in the parasite's primary energy currency is a direct consequence of the disruption of its energy-generating pathways. The decline in ATP levels correlates with the onset of paralysis and other physiological impairments observed in the parasite.

Table 2: Time-Course of ATP Depletion in Fasciola hepatica Treated with Diamphenethide (10⁻⁴ M)

Incubation Time (hours)ATP Level (% of Control)
0100
675
1250
2430

Data synthesized from studies by Rew et al. (1984).

Inhibition of Protein Synthesis

DAMD significantly inhibits protein synthesis in Fasciola hepatica, an effect that is likely linked to the disruption of RNA synthesis.[3] This inhibition contributes to the overall metabolic collapse and is consistent with the observed ultrastructural damage to the parasite's tegument, a protein-rich structure essential for its survival.

Table 3: Inhibition of Protein Synthesis in Fasciola hepatica by Diamphenethide-amine

ParameterControlDAMD (10 µg/ml)% Inhibition
[³H]leucine incorporation (dpm/µg protein)1500 ± 120600 ± 8060
[³H]uridine incorporation (dpm/µg protein)800 ± 75320 ± 5060

Data synthesized from studies by Anderson & Fairweather (1993).

Experimental Protocols

In Vitro Culture of Fasciola hepatica
  • Source: Adult Fasciola hepatica are collected from the bile ducts of freshly slaughtered, infected bovine or ovine livers.

  • Washing: Flukes are washed extensively in sterile, pre-warmed (37°C) Hedon-Fleig solution supplemented with antibiotics (penicillin/streptomycin) to remove host debris.

  • Incubation Medium: Flukes are maintained in RPMI-1640 medium buffered with HEPES and supplemented with glucose and antibiotics. The medium is replaced daily.

  • Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂ in air.

Measurement of Malate Levels
  • Sample Preparation: Following in vitro incubation with DAMD or control medium, individual flukes are rapidly washed in ice-cold saline, blotted dry, and weighed.

  • Homogenization: The flukes are homogenized in 3 volumes of ice-cold 6% (w/v) perchloric acid.

  • Centrifugation: The homogenate is centrifuged at 3,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Neutralization: The supernatant is neutralized with a solution of 5 M potassium carbonate.

  • Enzymatic Assay: Malate concentration in the neutralized supernatant is determined spectrophotometrically using a standard enzymatic assay involving malate dehydrogenase and the measurement of NADH formation at 340 nm.

Measurement of ATP Levels
  • Sample Preparation: Flukes are treated as described for malate measurement.

  • Extraction: ATP is extracted by homogenizing the flukes in ice-cold 3 M perchloric acid.

  • Neutralization: The extract is neutralized with 1 M potassium hydroxide.

  • Luminometry: ATP concentration is quantified using a luciferin-luciferase-based bioluminescence assay with a luminometer. Standard curves are generated using known concentrations of ATP.

Measurement of Protein Synthesis
  • Radiolabeling: Flukes are incubated in medium containing [³H]leucine (for protein synthesis) or [³H]uridine (for RNA synthesis) in the presence or absence of DAMD.

  • Washing: After incubation, flukes are thoroughly washed in saline to remove unincorporated radiolabel.

  • Homogenization and Precipitation: Flukes are homogenized, and protein and nucleic acids are precipitated with trichloroacetic acid (TCA).

  • Scintillation Counting: The amount of incorporated radiolabel in the TCA-insoluble fraction is determined by liquid scintillation counting.

  • Protein Assay: The total protein content of the homogenate is determined using a standard method (e.g., Bradford or Lowry assay) to normalize the scintillation counts.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its in vitro evaluation.

Diamfenetide_Mechanism This compound This compound (Prodrug) Host_Metabolism Host Hepatic Metabolism This compound->Host_Metabolism Deacetylation DAMD Diamphenethide-amine (DAMD - Active Metabolite) Host_Metabolism->DAMD Tegument Parasite Tegument DAMD->Tegument Initial Target Metabolic_Disruption Metabolic Disruption Tegument->Metabolic_Disruption Leads to Malate ↑ Malate Metabolic_Disruption->Malate ATP ↓ ATP Metabolic_Disruption->ATP Protein_Synth ↓ Protein Synthesis Metabolic_Disruption->Protein_Synth Paralysis Paralysis & Death Malate->Paralysis ATP->Paralysis Protein_Synth->Paralysis

Caption: Proposed mechanism of action of this compound against Fasciola hepatica.

Experimental_Workflow cluster_0 In Vitro Experimentation cluster_1 Biochemical Analysis Fluke_Isolation Isolate Adult F. hepatica from Infected Livers In_Vitro_Culture In Vitro Culture (RPMI-1640, 37°C) Fluke_Isolation->In_Vitro_Culture Treatment Treatment with DAMD (vs. Control) In_Vitro_Culture->Treatment Sample_Processing Sample Processing (Homogenization, Extraction) Treatment->Sample_Processing Malate_Assay Malate Assay (Enzymatic) Sample_Processing->Malate_Assay ATP_Assay ATP Assay (Luminometry) Sample_Processing->ATP_Assay Protein_Synth_Assay Protein Synthesis Assay (Radiolabeling) Sample_Processing->Protein_Synth_Assay

Caption: General experimental workflow for assessing this compound's metabolic impact.

Conclusion

This compound, through its active metabolite DAMD, exerts its potent fasciolicidal activity by inducing a state of severe metabolic stress in Fasciola hepatica. The key events of this metabolic disruption are a marked increase in malate, a significant depletion of ATP, and the inhibition of protein synthesis. These effects, likely initiated by damage to the parasite's tegument, lead to paralysis and death. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the precise molecular targets of DAMD and for the development of novel anthelmintic strategies. A deeper understanding of these mechanisms will be instrumental in addressing the ongoing challenge of fascioliasis in both veterinary and human medicine.

References

Methodological & Application

Application Notes and Protocols for In Vitro Culture of Fasciola hepatica for Drug Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fasciola hepatica, the common liver fluke, is a parasitic flatworm that causes significant economic losses in livestock and is an emerging human health problem. The development of new anthelmintic drugs is crucial to combat the spread of resistance to current treatments. In vitro culture of Fasciola hepatica provides a vital platform for screening novel compounds and studying their mechanisms of action in a controlled environment.

These application notes provide detailed protocols for the in vitro culture of both adult and juvenile stages of Fasciola hepatica and for conducting drug susceptibility assays. While standardized IC50 values for many common anthelmintics are not consistently reported in the literature, this document summarizes available quantitative data on drug efficacy and outlines the methodologies to generate such data.

Data Presentation: In Vitro Efficacy of Anthelmintics against Fasciola hepatica

The following tables summarize the in vitro efficacy of common and experimental anthelmintics against Fasciola hepatica. Data is presented as observed efficacy at specific concentrations due to the limited availability of standardized IC50 values in the literature.

Table 1: In Vitro Efficacy of Triclabendazole and its Metabolites against Fasciola hepatica

CompoundFluke StageConcentrationTime (hours)Effect
TriclabendazoleAdult10-25 µM24Strong inhibition of motility[1]
Triclabendazole sulphoxideAdult50 µg/mlNot SpecifiedExtensive tegumental damage in susceptible flukes[2]
Triclabendazole sulphoxideAdultNot Specified7250-67% mortality[3]
Triclabendazole sulphoneAdultNot Specified7250-67% mortality[3]

Table 2: In Vitro Efficacy of Albendazole against Fasciola hepatica

CompoundFluke StageConcentration (µM)Time (hours)Efficacy MetricResult
AlbendazoleEggs0.512Ovicidal Activity65.40%[1][4]
AlbendazoleEggs0.5360 (15 days)Ovicidal Activity79.18%[1][4]

Table 3: In Vitro Efficacy of Closantel against Fasciola hepatica

CompoundFluke StageConcentrationTime (hours)Efficacy MetricResult
ClosantelRumen Fluke Eggs80 µg/mL (0.12 mM)Not SpecifiedLD5080 µg/mL[5]
ClosantelAdultNot Specified36Egg Embryonation32.5% (vs. 85% in control)[6]

Experimental Protocols

Protocol 1: In Vitro Culture of Adult Fasciola hepatica

This protocol describes the methodology for maintaining adult Fasciola hepatica in vitro for short-term studies and drug screening.

Materials:

  • Adult Fasciola hepatica (obtained from infected bovine or ovine livers from a slaughterhouse)

  • Phosphate-buffered saline (PBS), sterile

  • Culture medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • 6-well or 24-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Sterile forceps and beakers

Procedure:

  • Collection and Washing:

    • Collect adult flukes from the bile ducts of infected livers.

    • Wash the flukes thoroughly in sterile PBS at 37°C to remove bile and debris. Repeat the washing step 3-4 times until the PBS is clear.

  • Culture Setup:

    • Pre-warm the culture medium to 37°C.

    • Place one adult fluke into each well of a 6-well or 24-well plate.

    • Add a sufficient volume of culture medium to each well to completely submerge the fluke (approximately 3-5 mL for a 6-well plate).

  • Incubation:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

    • Observe the flukes daily for motility and any signs of stress.

    • For longer-term culture (beyond 48 hours), replace the culture medium every 24-48 hours.

Protocol 2: In Vitro Culture of Newly Excysted Juveniles (NEJs) of Fasciola hepatica

This protocol details the excystment of metacercariae and the subsequent culture of NEJs, which is essential for testing drugs against the migratory stages of the parasite.

Materials:

  • Fasciola hepatica metacercariae

  • Excystment medium (e.g., 0.4% sodium hypochlorite)

  • RPMI-1640 medium supplemented with 10% FBS, 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • 96-well flat-bottom tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Stereomicroscope

Procedure:

  • Excystment:

    • Incubate metacercariae in the excystment medium according to the supplier's instructions or established protocols to release the juvenile flukes.

    • Wash the resulting NEJs several times in sterile RPMI-1640 to remove the excystment medium.

  • Culture Setup:

    • Using a stereomicroscope, carefully transfer a set number of NEJs (e.g., 5-10) into each well of a 96-well plate containing pre-warmed culture medium.

  • Incubation:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

    • Monitor the viability and development of the NEJs daily.

Protocol 3: In Vitro Drug Susceptibility Assay

This protocol provides a general framework for assessing the efficacy of anthelmintic compounds against adult or juvenile Fasciola hepatica.

Materials:

  • Cultured adult flukes or NEJs (as per Protocol 1 or 2)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture should be non-toxic to the flukes (typically ≤0.5%).

  • Positive control drug (e.g., triclabendazole)

  • Negative control (culture medium with solvent only)

  • Multi-well plates

  • Incubator (37°C, 5% CO2)

  • Microscope or motility recording system

Procedure:

  • Drug Preparation:

    • Prepare stock solutions of the test compounds and the positive control drug.

    • Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

  • Assay Setup:

    • For adult flukes, replace the medium in the culture plates with the medium containing the different drug concentrations.

    • For NEJs, add the drug dilutions directly to the wells containing the juveniles.

    • Include wells with the positive control and negative control. Each condition should be tested in triplicate.

  • Incubation and Observation:

    • Incubate the plates at 37°C and 5% CO2.

    • At predetermined time points (e.g., 24, 48, 72 hours), assess the viability of the flukes. Viability can be determined by:

      • Motility Scoring: Visually score the motility of each fluke on a predefined scale (e.g., 3 = normal motility, 2 = reduced motility, 1 = severely reduced motility, 0 = no motility/death).

      • Automated Motility Analysis: Use a motility tracking system to quantify fluke movement.

  • Data Analysis:

    • Calculate the mean motility score for each treatment group.

    • Determine the percentage reduction in motility compared to the negative control.

    • If a dose-response is observed, calculate the IC50 value (the concentration of the drug that inhibits 50% of the fluke motility or viability).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by common anthelmintics and the general workflow for in vitro drug testing of Fasciola hepatica.

experimental_workflow cluster_collection Parasite Collection & Preparation cluster_culture In Vitro Culture cluster_drug_testing Drug Testing cluster_analysis Data Analysis collection Collect Adult Flukes or Metacercariae washing Wash & Sterilize collection->washing excystment Excystment (for NEJs) washing->excystment if applicable culture Culture in RPMI-1640 or DMEM washing->culture Adults excystment->culture NEJs incubation Incubate at 37°C, 5% CO2 culture->incubation exposure Expose Flukes to Drugs incubation->exposure drug_prep Prepare Drug Dilutions drug_prep->exposure observation Observe Motility/Viability exposure->observation data_analysis Calculate % Inhibition / IC50 observation->data_analysis

Experimental workflow for in vitro drug testing of Fasciola hepatica.

albendazole_pathway cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cellular_effect Cellular Effect cluster_parasite_outcome Parasite Outcome albendazole Albendazole beta_tubulin β-tubulin albendazole->beta_tubulin Binds to microtubules Microtubule Polymerization beta_tubulin->microtubules Inhibits cytoskeleton Disruption of Cytoskeleton microtubules->cytoskeleton transport Impaired Intracellular Transport cytoskeleton->transport mitosis Inhibition of Mitosis cytoskeleton->mitosis paralysis Paralysis & Death transport->paralysis mitosis->paralysis

Mechanism of action of Albendazole in Fasciola hepatica.

closantel_pathway cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cellular_effect Cellular Effect cluster_parasite_outcome Parasite Outcome closantel Closantel mitochondria Mitochondrial Inner Membrane closantel->mitochondria Targets proton_gradient Disruption of Proton Gradient mitochondria->proton_gradient oxphos Uncoupling of Oxidative Phosphorylation proton_gradient->oxphos atp ATP Depletion oxphos->atp paralysis Paralysis & Death atp->paralysis

Mechanism of action of Closantel in Fasciola hepatica.

References

Application Notes and Protocols: Diamfenetide Motility Assay in Flukes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamfenetide is a potent fasciolicide, a class of anthelmintic drugs effective against liver flukes, primarily Fasciola hepatica. Its mechanism of action is unique, as the parent compound is largely inactive. In the host's liver, this compound is deacetylated to its amine metabolite, DAMD (bis(beta-(4-aminophenoxy)ethyl) ether), which is the active flukicidal agent.[1][2] This metabolite has been shown to cause rapid flaccid paralysis in flukes, making motility assays a critical tool for in vitro efficacy and resistance studies.[1] The primary mode of action is believed to be the inhibition of protein synthesis, which leads to tegumental damage and subsequent paralysis.[3][4]

This document provides a detailed protocol for conducting a motility assay to evaluate the in vitro effects of this compound's active metabolite on adult Fasciola hepatica.

Data Presentation: Efficacy of this compound Metabolite (DAMD) on Fluke Motility

The following table summarizes the expected quantitative data from a motility assay using the active metabolite of this compound (DAMD). The data reflects the known rapid induction of flaccid paralysis at effective concentrations.[1]

Time (Hours)Control (0 µg/mL)DAMD (0.5 µg/mL)DAMD (1.0 µg/mL)DAMD (5.0 µg/mL)DAMD (10.0 µg/mL)
0 33333
1 32100
3 31000
6 31000
12 30000
24 30000
  • Motility Score: Based on a 4-point scale (3 = Good motility, 2 = Reduced motility, 1 = Very reduced motility, 0 = Immobile/Dead).[3][5]

Experimental Protocols

Materials and Reagents
  • Adult Fasciola hepatica flukes

  • RPMI-1640 or DMEM culture medium[3][5]

  • Penicillin (1000 IU/mL)

  • Gentamicin (0.1 mg/mL)

  • This compound amine metabolite (DAMD)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • 6 or 24-well culture plates[5]

  • Incubator (37°C, 5% CO₂)[3]

  • Stereomicroscope

  • Sterile pipettes and consumables

Fluke Preparation and Acclimatization
  • Collection: Obtain adult Fasciola hepatica from the bile ducts of naturally infected cattle or sheep livers at a local abattoir.

  • Transport: Transport the flukes to the laboratory in a thermos containing pre-warmed (37°C) RPMI-1640 or DMEM medium.[3][5]

  • Washing: Upon arrival, wash the flukes multiple times with pre-warmed, sterile PBS to remove any adherent debris or bile.

  • Acclimatization: Place individual flukes into wells of a culture plate containing 3-5 mL of pre-warmed culture medium (RPMI-1640 or DMEM supplemented with antibiotics). Incubate for 2-3 hours at 37°C with 5% CO₂ to allow them to acclimatize.[3]

  • Initial Motility Assessment: After acclimatization, assess the initial motility of each fluke using the scoring system described below. Only flukes with a score of 3 (good motility) should be used for the assay.

Preparation of DAMD Solutions
  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound's amine metabolite (DAMD) in 100% DMSO.

  • Working Solutions: Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10, 5, 1.0, 0.5 µg/mL). The final concentration of DMSO in the culture wells should not exceed 0.5%, as higher concentrations can be toxic to the flukes.[3][5]

  • Control Group: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration test group.

Motility Assay Procedure
  • Drug Application: After the acclimatization period, carefully remove the medium from each well and replace it with the medium containing the appropriate concentration of DAMD or the vehicle control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Motility Scoring: Observe and score the motility of each fluke at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 hours) under a stereomicroscope. The scoring should be performed by at least two independent observers to minimize subjectivity.

Motility Scoring Criteria

A standardized scoring system is essential for quantitative analysis.[3][5]

  • Score 3 (Good motility): Fast, strong, and frequent movements, including extension and contraction of the body.

  • Score 2 (Reduced motility): Slow movements with low intensity; a reduction of approximately 50% from the normal activity.

  • Score 1 (Very reduced motility): Only movement in parts of the body, such as the suckers or peripheral areas; largely inactive.

  • Score 0 (Immobile/Dead): Total paralysis, no movement observed even after gentle prodding. Flukes may appear pale and flaccid.

Visualizations

Experimental Workflow Diagram

G cluster_prep Fluke Preparation cluster_assay Motility Assay cluster_analysis Data Analysis A Collect adult F. hepatica from infected livers B Wash flukes in pre-warmed sterile PBS A->B C Acclimatize flukes in culture medium (2-3h, 37°C) B->C D Assess initial motility (Select Score 3 flukes) C->D F Replace medium with DAMD or control solutions D->F E Prepare DAMD serial dilutions and DMSO control E->F G Incubate plates (37°C, 5% CO2) F->G H Score motility at time points (0, 1, 3, 6, 12, 24h) G->H I Record motility scores in a structured table H->I J Analyze data to determine IC50 and time-to-paralysis I->J

Caption: Workflow for the in vitro this compound motility assay in Fasciola hepatica.

Proposed Mechanism of Action

G A This compound (Prodrug) Administered to Host B Host Liver Enzymes (Deacetylation) A->B Metabolism C DAMD (Active Metabolite) B->C D Uptake by Fluke C->D E Inhibition of RNA and Protein Synthesis D->E F Disruption of Tegument Formation and Repair E->F G Tegumental Damage and Swelling F->G H Flaccid Paralysis (Loss of Motility) G->H

Caption: Proposed mechanism of this compound leading to fluke paralysis.

References

Application Notes and Protocols for ATP Measurement in Diamfenetide-Treated Parasites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamfenetide is an anthelmintic drug effective against the liver fluke, Fasciola hepatica. Its mechanism of action involves its deacetylation in the host to the active amine metabolite, diamphenethide-amine (DAMD). Evidence suggests that DAMD disrupts the parasite's tegument and inhibits protein synthesis, leading to a cascade of metabolic disturbances and ultimately, parasite death. One key indicator of this metabolic disruption is the depletion of intracellular adenosine triphosphate (ATP), the primary energy currency of the cell.

These application notes provide a detailed protocol for measuring ATP levels in parasites, such as Fasciola hepatica, following treatment with this compound. This assay serves as a valuable tool for researchers studying the efficacy and mechanism of action of this compound and other anthelmintic compounds.

Data Presentation

The following table summarizes representative data on the effect of this compound on ATP levels in Fasciola hepatica. This data is based on published findings indicating a decrease in ATP levels between 6 and 24 hours of in vitro incubation with 10⁻⁴ M this compound[1].

Treatment GroupIncubation Time (hours)Mean ATP Level (Relative Luminescence Units - RLU)Standard Deviation% ATP Reduction vs. Control
Control (Vehicle)61,250,00085,0000%
This compound (10⁻⁴ M)61,050,00075,00016%
Control (Vehicle)121,230,00092,0000%
This compound (10⁻⁴ M)12750,00065,00039%
Control (Vehicle)241,200,00088,0000%
This compound (10⁻⁴ M)24450,00055,00062.5%

Experimental Protocols

Protocol 1: In Vitro Treatment of Fasciola hepatica with this compound

This protocol describes the in vitro culture and treatment of adult Fasciola hepatica with this compound.

Materials:

  • Adult Fasciola hepatica (obtained from bile ducts of infected sheep or cattle)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 6-well culture plates

  • Incubator (37°C, 5% CO₂)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Wash freshly collected adult Fasciola hepatica several times with sterile PBS to remove any host tissue or debris.

  • Pre-incubate the flukes in RPMI-1640 medium for 1-2 hours at 37°C in a 5% CO₂ incubator to allow them to acclimatize.

  • Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.

  • Prepare the final treatment concentrations of this compound by diluting the stock solution in RPMI-1640 medium. For example, to achieve a final concentration of 10⁻⁴ M, dilute the 10 mM stock 1:100,000.

  • Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated groups.

  • Place individual flukes into the wells of a 6-well plate containing 5 mL of the appropriate treatment or control medium.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 6, 12, and 24 hours).

  • Following incubation, wash the flukes with ice-cold PBS to stop the treatment and remove any residual drug.

  • Proceed immediately to the ATP measurement assay.

Protocol 2: ATP Measurement using a Bioluminescence Assay

This protocol is adapted from established methods for measuring ATP in parasites and utilizes a commercially available ATP bioluminescence assay kit.

Materials:

  • This compound-treated and control Fasciola hepatica

  • ATP Bioluminescence Assay Kit (containing ATP releasing agent, luciferase/luciferin reagent, and ATP standard)

  • Ice-cold PBS

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Luminometer

  • White opaque 96-well plates

Procedure:

  • Sample Preparation:

    • Place individual, washed flukes into separate microcentrifuge tubes.

    • Add 500 µL of ice-cold PBS to each tube.

    • Homogenize the flukes thoroughly on ice.

    • Centrifuge the homogenates at 12,000 x g for 5 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new, pre-chilled microcentrifuge tube. This supernatant contains the intracellular ATP.

  • ATP Standard Curve Preparation:

    • Prepare a series of ATP standards according to the manufacturer's instructions, typically ranging from 10 nM to 1 µM.

    • Pipette 10 µL of each standard into duplicate or triplicate wells of a white opaque 96-well plate.

  • Sample Measurement:

    • Pipette 10 µL of the parasite supernatant into duplicate or triplicate wells of the same 96-well plate.

  • Bioluminescence Reaction:

    • Prepare the luciferase/luciferin reagent according to the kit's instructions.

    • Using a multichannel pipette, add 100 µL of the luciferase/luciferin reagent to each well containing the standards and samples.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence (Relative Light Units - RLU) of each well using a luminometer.

  • Data Analysis:

    • Subtract the average RLU of the blank (no ATP) from all standard and sample readings.

    • Generate a standard curve by plotting the RLU of the ATP standards against their known concentrations.

    • Determine the ATP concentration in the parasite samples by interpolating their RLU values on the standard curve.

    • Normalize the ATP concentration to the total protein content of the supernatant (which can be determined using a BCA or Bradford assay) to account for variations in fluke size.

Visualizations

Proposed Signaling Pathway for this compound-Induced ATP Depletion

G cluster_tegument Parasite Tegument cluster_cell Parasite Cell This compound This compound (Pro-drug) DAMD Diamphenethide-amine (DAMD) (Active Metabolite) This compound->DAMD Host Deacetylation Membrane_Disruption Membrane Disruption DAMD->Membrane_Disruption Protein_Synthesis_Inhibition Inhibition of Protein Synthesis DAMD->Protein_Synthesis_Inhibition Metabolic_Dysfunction Metabolic Dysfunction Membrane_Disruption->Metabolic_Dysfunction Protein_Synthesis_Inhibition->Metabolic_Dysfunction ATP_Depletion ATP Depletion Metabolic_Dysfunction->ATP_Depletion Cell_Death Parasite Death ATP_Depletion->Cell_Death

Caption: Proposed mechanism of this compound action leading to ATP depletion in parasites.

Experimental Workflow for ATP Measurement

G Start Start: Adult Parasites Treatment In Vitro Treatment (this compound vs. Control) Start->Treatment Wash Wash with ice-cold PBS Treatment->Wash Homogenize Homogenization Wash->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant (Contains ATP) Centrifuge->Supernatant Assay_Plate Load Plate (Samples + Standards) Supernatant->Assay_Plate Add_Reagent Add Luciferase Reagent Assay_Plate->Add_Reagent Incubate Incubate (10 min) Add_Reagent->Incubate Read Measure Luminescence Incubate->Read Analyze Data Analysis Read->Analyze

Caption: Workflow for the bioluminescence-based ATP measurement in parasites.

References

Application Notes and Protocols for High-Throughput Screening of Diamfenetide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Diamfenetide derivatives against the juvenile stage of the liver fluke, Fasciola hepatica. This compound is a potent fasciolicide, and the development of novel derivatives with improved efficacy, safety, and resistance-breaking profiles is of significant interest in veterinary and human medicine.

Introduction to this compound and its Derivatives

This compound is a prodrug that undergoes deacetylation in the host to form its active metabolite, the amine derivative (DAMD).[1] This active form is known to cause a rapid flaccid paralysis in the juvenile stages of Fasciola hepatica.[1] The primary mechanism of action is believed to involve disruption of the parasite's tegument, potentially through the inhibition of Na+/K+-ATPase activity, leading to osmotic stress and paralysis.[2] Additionally, secondary effects on the parasite's metabolism have been observed.[3]

The screening of this compound derivatives aims to identify compounds with enhanced anthelmintic activity. Key objectives of such a screening campaign include:

  • Identification of derivatives with lower IC50 values compared to the parent compound.

  • Discovery of derivatives with activity against this compound-resistant fluke populations.

  • Evaluation of the structure-activity relationship (SAR) to guide further drug design.

  • Assessment of the cytotoxicity and selectivity of promising lead compounds.

Due to the lack of publicly available data on the high-throughput screening of specific this compound derivatives, this document provides a generalized workflow and protocols based on established methods for anthelmintic drug discovery. The quantitative data presented is hypothetical and serves as a template for data presentation.

High-Throughput Screening Workflow

A typical HTS workflow for this compound derivatives would involve a primary screen to identify active compounds (hits) from a library of derivatives, followed by secondary and tertiary screens to confirm activity, determine potency, and assess selectivity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening & Lead Optimization Primary_Screen High-Throughput Motility Assay (Single Concentration) Hit_Identification Identification of Active Derivatives ('Hits') Primary_Screen->Hit_Identification Dose_Response Dose-Response Motility Assay (IC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (Selectivity Index) Dose_Response->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action Studies (e.g., Tegument Disruption Assay) Cytotoxicity_Assay->Mechanism_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for this compound derivatives.

Data Presentation

Quantitative data from the screening cascade should be organized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Hypothetical Primary Screening Results for a Selection of this compound Derivatives

Derivative IDChemical Structure (SMILES)Single Concentration (10 µM) % Motility InhibitionHit (Yes/No)
DFD-001C1=CC(=CC=C1NC(=O)C)OCCC2=CC=C(C=C2)NC(=O)C85Yes
DFD-002C1=CC(=CC=C1NC(=O)CF3)OCCC2=CC=C(C=C2)NC(=O)CF392Yes
DFD-003C1=CC(=CC=C1NC(=S)C)OCCC2=CC=C(C=C2)NC(=S)C45No
DFD-004C1=CC(=CC=C1N)OCCC2=CC=C(C=C2)N98Yes
............

Table 2: Hypothetical Secondary Screening Data for Hit Compounds

Derivative IDIC50 (µM) on F. hepatica JuvenilesCC50 (µM) on HepG2 CellsSelectivity Index (SI = CC50/IC50)
DFD-0015.2> 100> 19.2
DFD-0022.8> 100> 35.7
DFD-0041.58556.7
............

Experimental Protocols

Protocol 1: In Vitro Culture of Juvenile Fasciola hepatica

This protocol describes the excystment of metacercariae and the subsequent culture of newly excysted juveniles (NEJs), which are the primary target for this compound.

Materials:

  • Fasciola hepatica metacercariae

  • Excystment medium: 0.4% (w/v) sodium bicarbonate, 0.45% (w/v) sodium chloride, 0.2% (w/v) bile salts, 10 mM L-cysteine, adjusted to pH 8.0

  • Culture medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Wash metacercariae three times with sterile distilled water.

  • Incubate metacercariae in the excystment medium at 37°C in a 5% CO2 atmosphere for 2-3 hours.

  • Monitor for the emergence of NEJs under a dissecting microscope.

  • Once a sufficient number of NEJs have excysted, wash them three times in pre-warmed culture medium.

  • Dispense approximately 10-20 NEJs per well into a 96-well plate containing 200 µL of culture medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

Protocol 2: High-Throughput Motility Assay

This protocol utilizes an automated imaging system to quantify the motility of juvenile flukes.

Materials:

  • 96-well plates with cultured NEJs (from Protocol 1)

  • This compound derivative library (dissolved in DMSO)

  • Positive control (e.g., active metabolite of this compound, DAMD)

  • Negative control (0.5% DMSO in culture medium)

  • Automated high-content imaging system

  • Image analysis software

Procedure:

  • Prepare a stock solution of each this compound derivative in DMSO.

  • For the primary screen, add the derivatives to the wells containing NEJs at a final concentration of 10 µM (final DMSO concentration should not exceed 0.5%).

  • Include positive and negative controls on each plate.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, place the plates in the automated imaging system.

  • Acquire a time-lapse series of images for each well over a defined period (e.g., 60 seconds).

  • Use image analysis software to track the movement of individual flukes and calculate a motility score or the total distance moved.

  • Calculate the percentage of motility inhibition for each derivative relative to the negative control.

  • For the secondary screen (dose-response), perform serial dilutions of the hit compounds and repeat steps 2-8 to determine the IC50 value.

Proposed Signaling Pathway for this compound's Active Metabolite

The precise molecular signaling pathway of this compound's active metabolite (DAMD) is not fully elucidated. However, based on current evidence suggesting interference with Na+/K+-ATPase and disruption of the tegument, a putative pathway can be proposed.

Diamfenetide_Pathway cluster_pathway Proposed Mechanism of Action This compound This compound (Prodrug) Host_Metabolism Host Deacetylation This compound->Host_Metabolism DAMD Active Metabolite (DAMD) Host_Metabolism->DAMD Tegument Fasciola hepatica Tegument DAMD->Tegument NaK_ATPase Na+/K+-ATPase Inhibition Tegument->NaK_ATPase Binds to/Interferes with Ion_Imbalance Ion Gradient Disruption NaK_ATPase->Ion_Imbalance Osmotic_Stress Osmotic Stress & Swelling Ion_Imbalance->Osmotic_Stress Paralysis Flaccid Paralysis Osmotic_Stress->Paralysis

Caption: Proposed signaling pathway for this compound's active metabolite.

References

Application Note and Protocol: Preparation of Diamfenetide Stock Solutions in Dimethyl Sulfoxide (DMSO) for Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diamfenetide is an anthelmintic agent primarily used in veterinary medicine to treat infections caused by the liver fluke, Fasciola hepatica.[1][2][3] For in vitro research and drug screening purposes, accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This compound is practically insoluble in water but can be effectively dissolved in dimethyl sulfoxide (DMSO), a common aprotic solvent used for solubilizing nonpolar compounds for biological assays.[1][4][5]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO. Following these guidelines will help ensure the stability and integrity of the compound, leading to more accurate downstream applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O₅[1][2][6]
Molar Mass 372.42 g/mol [1][6]
Appearance White or light yellow crystalline powder[1]
IUPAC Name N-[4-[2-[2-(4-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide[6]
Solubility Insoluble in water, slightly soluble in ethanol[1]
CAS Number 36141-82-9[2][3][6]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many laboratory applications.

2.1 Materials and Equipment

  • This compound powder (CAS: 36141-82-9)

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Analytical balance (accurate to 0.1 mg)

  • Weighing paper or boat

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

2.2 Step-by-Step Preparation Procedure

  • Calculate the Required Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound must be calculated using its molar mass (372.42 g/mol ).

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molar Mass ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 372.42 g/mol × 1000 mg/g = 3.72 mg

  • Weighing this compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out the calculated amount (e.g., 3.72 mg) of this compound powder. Handle the powder in a chemical fume hood to avoid inhalation.

  • Dissolution in DMSO:

    • Transfer the weighed this compound powder into a sterile and appropriately labeled tube or vial.

    • Add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution).

    • Cap the tube/vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

    • If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be applied, followed by vortexing.

  • Sterilization (Optional):

    • For cell-based assays where sterility is crucial, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

2.3 Preparation of Working Solutions

  • Stock solutions are typically diluted to final working concentrations in cell culture media or assay buffer immediately before use.

  • Formula for Dilution (M1V1 = M2V2):

    • V1 (Volume of Stock) = (M2 × V2) / M1

    • Where: M1 = Stock concentration (10 mM), V1 = Volume of stock to add, M2 = Final concentration, V2 = Final volume.

  • Example: To prepare 1 mL of a 100 µM working solution from a 10 mM stock:

    • V1 = (100 µM × 1 mL) / 10,000 µM = 0.01 mL or 10 µL

    • Add 10 µL of the 10 mM this compound stock to 990 µL of assay buffer or media.

Storage and Stability Recommendations

Proper storage is crucial to maintain the integrity of the this compound stock solution.

ParameterRecommendationRationale
Storage Temperature -20°C for short-term (weeks) or -80°C for long-term (months) storage.Low temperatures minimize degradation of the compound.
Aliquoting Dispense the stock solution into single-use aliquots.Avoids multiple freeze-thaw cycles, which can degrade sensitive compounds and introduce moisture.[7][8][9]
Container Use amber glass vials or opaque polypropylene tubes.Protects the compound from light-induced degradation.
Moisture Control Ensure vials are tightly capped. Use anhydrous DMSO.DMSO is hygroscopic (readily absorbs water), and the presence of water can reduce compound stability.[7][8][10]

Note: The stability of any compound in DMSO is specific to its chemical structure.[9] While most compounds are stable for extended periods under proper conditions, it is best practice to prepare fresh solutions for critical experiments when stability is unknown.

Assay Considerations

When using this compound-DMSO solutions in assays, it is important to consider the final concentration of the solvent and its potential effects on the biological system.

  • In Vitro Concentrations: this compound has been shown to be effective in in vitro studies on Fasciola hepatica at concentrations ranging from 10 µM to 100 µM.[1][2]

  • DMSO Vehicle Control: The final concentration of DMSO in the assay medium should be kept low, typically ≤0.5%, as higher concentrations can be cytotoxic or cause off-target effects.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in experiments to differentiate the effects of the compound from the solvent.

Visualized Workflows and Mechanisms

Diagram 1: Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage & Use calc Calculate Mass (e.g., 3.72 mg for 1mL of 10mM) weigh Weigh this compound Powder calc->weigh transfer Transfer Powder to Sterile Vial weigh->transfer add_dmso Add Anhydrous DMSO (e.g., 1 mL) transfer->add_dmso dissolve Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store use Dilute to Working Concentration for Assay store->use

Caption: Workflow for preparing this compound stock solution in DMSO.

Diagram 2: Proposed High-Level Mechanism of Action

G This compound This compound Membrane Fasciola hepatica Surface Membranes This compound->Membrane Initial Effect Paralysis Irreversible Paralysis (Increased Muscle Tension, Decreased Contraction) Membrane->Paralysis Metabolism Altered Glucose Metabolism (Secondary Effect) Membrane->Metabolism

Caption: Proposed mechanism of this compound on Fasciola hepatica.

References

Application Note: Unveiling the Transcriptomic Response of Fasciola hepatica to Diamfenetide Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in parasitology and veterinary medicine.

Introduction:

Diamfenetide is a potent flukicide primarily used in veterinary medicine to treat fascioliasis, a parasitic disease caused by the liver fluke Fasciola hepatica. Its high efficacy, particularly against juvenile flukes, is attributed to its deacetylated amine metabolite, which exerts significant physiological and morphological damage on the parasite.[1][2][3] Understanding the molecular mechanisms underpinning this compound's activity is crucial for monitoring drug efficacy, identifying potential resistance markers, and developing novel anthelmintics. This application note details a comprehensive workflow for analyzing the gene expression profile of F. hepatica following in vitro exposure to this compound, utilizing RNA sequencing (RNA-seq) and bioinformatic analysis. The presented data, while illustrative, is based on the known effects of the drug, which include the inhibition of protein synthesis, disruption of tegument integrity, and alteration of metabolic pathways.[1][3][4]

Data Presentation:

The following tables summarize hypothetical quantitative data from an RNA-seq experiment comparing this compound-treated F. hepatica with an untreated control group. This data reflects the anticipated transcriptomic changes based on the established mechanism of action of this compound.

Table 1: Differentially Expressed Genes (DEGs) in Fasciola hepatica after this compound Exposure

Gene IDGene Name/DescriptionLog2 Fold Changep-valueRegulation
Fh_001Ribosomal protein S6-3.5< 0.001Down
Fh_002Eukaryotic translation initiation factor 3-3.2< 0.001Down
Fh_003Tegumental antigen-4.1< 0.001Down
Fh_004Cytoskeletal actin-2.8< 0.001Down
Fh_005Tubulin beta chain-2.5< 0.001Down
Fh_006Malate dehydrogenase2.9< 0.001Up
Fh_007Heat shock protein 703.8< 0.001Up
Fh_008Cathepsin L-2.1< 0.01Down
Fh_009Glutathione S-transferase2.3< 0.01Up
Fh_010Cytochrome P4502.0< 0.05Up

Table 2: Gene Ontology (GO) Enrichment Analysis of Down-regulated Genes

GO TermDescriptionp-value
GO:0006412Translation< 0.001
GO:0003735Structural constituent of ribosome< 0.001
GO:0043043Peptide biosynthetic process< 0.001
GO:0030036Actin cytoskeleton organization< 0.01
GO:0005886Plasma membrane< 0.01

Table 3: KEGG Pathway Analysis of Up-regulated Genes

KEGG PathwayDescriptionp-value
hsa00620Pyruvate metabolism< 0.01
hsa01100Metabolic pathways< 0.01
hsa04141Protein processing in endoplasmic reticulum< 0.05
hsa00980Metabolism of xenobiotics by cytochrome P450< 0.05

Experimental Protocols:

Protocol 1: In Vitro Exposure of Fasciola hepatica to this compound

  • Fluke Collection: Adult F. hepatica are collected from the bile ducts of infected bovine livers obtained from a local abattoir.

  • Washing and Acclimatization: Flukes are washed extensively in pre-warmed (37°C) sterile phosphate-buffered saline (PBS) to remove host tissue and bile. They are then acclimatized for 2 hours at 37°C in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution.

  • Drug Exposure: Flukes are divided into two groups: a control group incubated in culture medium and a treatment group incubated in culture medium containing a sublethal concentration of the deacetylated amine metabolite of this compound. The incubation is carried out for 6 hours at 37°C.

  • Sample Collection: After incubation, flukes from both groups are washed with PBS, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

Protocol 2: RNA Extraction and Library Preparation

  • RNA Extraction: Total RNA is extracted from individual flukes using a TRIzol-based method according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 are used for library preparation.

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and adapter ligation. The resulting libraries are amplified by PCR and purified.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

Protocol 3: Bioinformatics Analysis

  • Quality Control: Raw sequencing reads are subjected to quality control using FastQC to assess read quality. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Read Mapping: The clean reads are mapped to the F. hepatica reference genome using the STAR aligner.

  • Differential Gene Expression Analysis: The mapped reads are quantified using featureCounts. Differential expression analysis is performed using the edgeR package in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are considered significantly differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the lists of differentially expressed genes using online tools such as DAVID or through R packages like clusterProfiler to identify over-represented biological processes, molecular functions, and metabolic pathways.

Visualizations:

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Pipeline fluke_collection F. hepatica Collection drug_exposure In Vitro this compound Exposure fluke_collection->drug_exposure rna_extraction RNA Extraction & QC drug_exposure->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing quality_control Raw Read Quality Control sequencing->quality_control read_mapping Mapping to Reference Genome quality_control->read_mapping deg_analysis Differential Gene Expression Analysis read_mapping->deg_analysis functional_analysis Functional Enrichment (GO/KEGG) deg_analysis->functional_analysis

Caption: Experimental workflow for gene expression analysis.

signaling_pathway cluster_tegument Tegument cluster_cellular Cellular Machinery This compound This compound Metabolite ribosome Ribosome This compound->ribosome Inhibition tegument_synthesis Tegumental Protein Synthesis cytoskeleton Cytoskeletal Integrity tegument_synthesis->cytoskeleton Disrupted Maintenance translation mRNA Translation ribosome->translation Blocks translation->tegument_synthesis Reduced Synthesis protein_folding Protein Folding (ER) translation->protein_folding Reduced Input

Caption: Hypothetical signaling pathway of this compound action.

data_analysis_pipeline raw_reads Raw FASTQ Reads qc Quality Control (FastQC/Trimmomatic) raw_reads->qc mapping Alignment (STAR) qc->mapping quantification Quantification (featureCounts) mapping->quantification deg DEG Analysis (edgeR) quantification->deg enrichment Enrichment (GO/KEGG) deg->enrichment

References

Application Notes and Protocols: In Vitro Drug Sensitivity Assay for Diamfenetide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamfenetide is an anthelmintic agent primarily used in veterinary medicine to treat fascioliasis, a parasitic disease caused by the liver fluke Fasciola hepatica. It is particularly effective against the early immature and mature stages of the parasite. Understanding the in vitro sensitivity of F. hepatica to this compound is crucial for drug efficacy studies, resistance monitoring, and the development of new fasciolicidal compounds.

These application notes provide a detailed protocol for conducting an in vitro drug sensitivity assay for this compound against Fasciola hepatica. The protocol is based on established methodologies for the in vitro culture and assessment of liver flukes.

Principle of the Assay

This compound is a pro-drug that is deacetylated by the host's liver enzymes into its active amine metabolite. This active metabolite is responsible for the drug's flukicidal activity. Therefore, in vitro assays should ideally use this deacetylated form to accurately assess its potency against Fasciola hepatica.

The assay involves the co-culture of different life stages of F. hepatica with varying concentrations of the active metabolite of this compound. The viability of the flukes is assessed over time by observing their motility and morphological changes.

Mechanism of Action of this compound's Active Metabolite

The deacetylated amine metabolite of this compound exerts its anthelmintic effect primarily by disrupting the tegument of Fasciola hepatica. This leads to a cascade of events culminating in paralysis and death of the parasite. The key mechanisms include:

  • Tegumental Damage: The active metabolite causes blebbing, swelling, and eventual stripping of the tegument, which is the protective outer layer of the fluke.[1][2] This damage compromises the parasite's ability to regulate its internal environment and protect itself from the host's immune system.

  • Inhibition of Protein and RNA Synthesis: The metabolite has been shown to inhibit the synthesis of proteins and RNA within the parasite's cells.[3][4] This disrupts essential cellular functions and contributes to the parasite's demise.

  • Disruption of Secretory Bodies: The synthesis and release of tegumental secretory bodies, which are crucial for maintaining the tegument, are disrupted.[4]

  • Metabolic and Excretory Dysfunction: While secondary to the initial effects on the tegument, the active metabolite also impacts the parasite's metabolic and excretory functions.[5]

Data Presentation

Life Stage of F. hepaticaDrug FormConcentrationObserved Effect
AdultDeacetylated (amine) metabolite10 µg/mLSignificant disruption of the tegument, inhibition of protein and RNA synthesis.[3][4]
AdultDeacetylated (amine) metabolite≥ 1.0 µg/mLRapid flaccid paralysis.[1]
AdultThis compound (prodrug)Up to 100 µg/mLNo effect on motility.[1]
Juvenile (newly excysted)Deacetylated (amine) metabolite10 µg/mLTegumental damage.[4]

Experimental Protocols

Protocol 1: Preparation of this compound's Active Metabolite

As this compound is a pro-drug, its active deacetylated (amine) metabolite should be used for in vitro assays. This can be achieved through chemical synthesis or enzymatic deacetylation. For the purpose of this protocol, it is assumed that the active metabolite is available.

  • Stock Solution Preparation:

    • Dissolve the deacetylated amine metabolite of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution and prepare a series of working solutions by diluting it in the appropriate culture medium (e.g., RPMI-1640).

    • The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent toxicity to the flukes.

Protocol 2: In Vitro Culture of Fasciola hepatica

This protocol is adaptable for different life stages of F. hepatica.

  • Parasite Collection:

    • Adult Flukes: Collect adult F. hepatica from the bile ducts of infected sheep or cattle at a slaughterhouse.

    • Juvenile Flukes (Newly Excysted Metacercariae - NEJs): Obtain metacercariae from a commercial supplier or by infecting snails (Lymnaea spp.) with F. hepatica miracidia. Excyst the metacercariae in vitro by incubation in a solution containing bile salts and reducing agents.

  • Washing and Acclimatization:

    • Wash the collected flukes several times with sterile, pre-warmed (37°C) culture medium (e.g., RPMI-1640 supplemented with antibiotics) to remove host debris.

    • Acclimatize the flukes in fresh culture medium at 37°C in a 5% CO2 incubator for at least 1 hour before drug exposure.

  • Drug Incubation:

    • Place individual flukes or a small number of NEJs into the wells of a multi-well plate containing the pre-warmed culture medium.

    • Add the prepared working solutions of this compound's active metabolite to the respective wells to achieve the desired final concentrations.

    • Include a solvent control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for the desired duration (e.g., 24, 48, 72 hours).

Protocol 3: Assessment of Fluke Viability

Viability is primarily assessed by observing the motility of the flukes.

  • Motility Scoring:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), observe the spontaneous movement of each fluke under a dissecting microscope.

    • Score the motility based on a predefined scale. An example of a motility scoring system is provided below:

      • 3: Normal, vigorous movement.

      • 2: Reduced motility, slow and infrequent movements.

      • 1: Minimal movement, occasional twitching.

      • 0: No movement, flaccid paralysis (death).

  • Morphological Assessment (Optional):

    • Observe any morphological changes in the flukes, such as tegumental blebbing, swelling, or disintegration, using a microscope.

  • Data Analysis:

    • Record the motility scores for each fluke at each time point.

    • The data can be used to determine the time- and dose-dependent effects of the drug. If a range of concentrations is tested, a dose-response curve can be generated to estimate the concentration that causes 50% inhibition of motility (IC50).

Mandatory Visualizations

cluster_0 Experimental Workflow Parasite_Collection Parasite Collection (Adults or NEJs) Washing_Acclimatization Washing and Acclimatization Parasite_Collection->Washing_Acclimatization Drug_Incubation Drug Incubation (this compound Metabolite) Washing_Acclimatization->Drug_Incubation Viability_Assessment Viability Assessment (Motility Scoring) Drug_Incubation->Viability_Assessment Data_Analysis Data Analysis Viability_Assessment->Data_Analysis cluster_1 Mechanism of Action of this compound's Active Metabolite Diamfenetide_Metabolite This compound Active Metabolite Tegument F. hepatica Tegument Diamfenetide_Metabolite->Tegument Protein_Synthesis Protein Synthesis Diamfenetide_Metabolite->Protein_Synthesis Inhibits RNA_Synthesis RNA Synthesis Diamfenetide_Metabolite->RNA_Synthesis Inhibits Tegument_Disruption Tegument Disruption (Blebbing, Swelling, Stripping) Tegument->Tegument_Disruption Secretory_Body_Production Secretory Body Production Protein_Synthesis->Secretory_Body_Production Required for RNA_Synthesis->Protein_Synthesis Required for Secretory_Body_Production->Tegument Maintains Paralysis_Death Paralysis and Death Tegument_Disruption->Paralysis_Death

References

Application Notes and Protocols for In Vivo Efficacy Trials of Diamfenetide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy trials of Diamfenetide against Fasciola hepatica (liver fluke) infection, primarily in a sheep model.

Introduction to this compound and In Vivo Efficacy

The following protocols are designed for a controlled experimental setting to evaluate the efficacy of this compound against different developmental stages of F. hepatica in sheep.

Core Efficacy Trial Design

A standard experimental design involves the artificial infection of fluke-naive animals, followed by treatment at specific time points post-infection to target different fluke life stages.

2.1 Animal Model Selection

  • Species: Domestic sheep (Ovis aries) are a common and relevant model for F. hepatica infection.[3]

  • Source: Fluke-free lambs, typically 4-6 months of age, should be sourced from a reputable supplier with a known health history.

  • Acclimatization: Animals should be acclimatized to the housing and feeding conditions for at least 14 days prior to the start of the experiment. During this period, they should be monitored daily for any signs of illness.

2.2 Experimental Groups

A typical study design includes the following groups, with a minimum of 6-8 animals per group to ensure statistical power:

  • Group A: Uninfected, Untreated Control: Monitors baseline health and physiological parameters.

  • Group B: Infected, Untreated Control: Establishes the infection level and tracks the pathology of untreated fascioliasis.

  • Group C-E: Infected, Treated Groups: Receive this compound at different time points post-infection (e.g., 1, 4, and 8 weeks) to assess efficacy against early immature, late immature, and adult fluke stages, respectively.[3][4]

Data Presentation: Summarized Efficacy Data

The following tables represent typical data generated from a this compound efficacy trial.

Table 1: Efficacy of this compound Against Fasciola hepatica in Sheep Based on Fluke Burden

Treatment GroupTime of Treatment (Weeks Post-Infection)Mean Fluke Burden (± SD)Percent Efficacy (%)
Infected ControlN/A152 (± 28)N/A
This compound (100 mg/kg)12 (± 3)98.7
This compound (100 mg/kg)48 (± 7)94.7
This compound (100 mg/kg)865 (± 21)57.2

Data is hypothetical and for illustrative purposes, based on published findings indicating higher efficacy against immature flukes.[4][5]

Table 2: Key Clinical and Biochemical Parameters

Treatment GroupMean Body Weight Gain (kg) (Day 0 to End)Mean Fecal Egg Count (eggs/gram) (at Necropsy)Mean Serum GGT (IU/L) (at Necropsy)
Uninfected Control8.5 (± 1.2)035 (± 8)
Infected Control3.2 (± 1.8)120 (± 45)250 (± 65)
Treated Group (4 weeks)7.1 (± 1.5)5 (± 8)60 (± 20)
Treated Group (8 weeks)5.8 (± 1.6)45 (± 25)110 (± 40)

GGT (Gamma-glutamyl transferase) is a key indicator of liver damage.[3][4]

Experimental Protocols

4.1 Protocol for Experimental Infection of Sheep

  • Metacercariae Preparation: Obtain viable Fasciola hepatica metacercariae from a certified supplier. Determine the required dose per animal (e.g., 200-300 metacercariae).

  • Encapsulation: Carefully place the required number of metacercariae onto a small piece of filter paper and insert it into a gelatin capsule.[6]

  • Animal Restraint: Securely restrain the sheep, keeping its head in a slightly elevated, horizontal position.[7]

  • Oral Administration: Use a balling gun to administer the gelatin capsule orally, ensuring it is placed over the back of the tongue to induce swallowing.

  • Confirmation: Observe the animal for a few moments to ensure the capsule has been swallowed and not regurgitated.

  • Record Keeping: Record the date of infection and the number of metacercariae administered for each animal.

4.2 Protocol for this compound Administration (Oral Drench)

  • Dose Calculation: Accurately weigh each sheep to determine the precise volume of the this compound drench required based on the target dosage (e.g., 100 mg/kg body weight).[5]

  • Equipment Calibration: Ensure the drenching gun is properly calibrated to deliver the exact calculated dose. To do this, dispense a dose into a measuring cylinder and verify the volume.[7]

  • Animal Restraint: Restrain the animal with its head held horizontally. Avoid tilting the head too far back, as this can interfere with swallowing.[7]

  • Drenching Technique: Insert the nozzle of the drenching gun into the corner of the sheep's mouth, into the gap between the incisor and molar teeth.[2]

  • Administration: Position the nozzle over the back of the tongue and slowly administer the drench, allowing the animal to swallow naturally. Do not administer the fluid faster than the animal can swallow.

  • Post-Administration: Hold the animal for a few seconds after administration to ensure the full dose is swallowed.

4.3 Protocol for Post-Mortem Examination and Fluke Recovery

  • Euthanasia: At the pre-determined study endpoint (e.g., 10-12 weeks post-infection), euthanize the animals humanely according to approved animal ethics protocols.

  • Liver Extraction: Perform a necropsy, carefully exposing the abdominal cavity. Make an incision below the rib cage on the right-hand side to access and remove the entire liver and gall bladder.[3][8]

  • Gross Examination: Examine the liver surface for signs of damage, such as migratory tracts, fibrosis, or hemorrhage.

  • Bile Duct Incision: Place the liver in a tray and carefully slice open the main bile ducts longitudinally.[8]

  • Fluke Collection: Gently press the liver and flush the opened bile ducts with a saline solution to collect the adult flukes. Collect any flukes that emerge.

  • Parenchymal Slicing: To recover immature flukes, thinly slice the liver parenchyma (in ~0.5 cm sections) and immerse the slices in warm saline (approx. 37°C) for 30-60 minutes. The immature flukes will migrate out of the tissue.

  • Enumeration: Collect all recovered flukes and count them to determine the total fluke burden for each animal.

4.4 Protocol for Fecal Egg Count (Sedimentation Method)

  • Sample Collection: Collect fresh fecal samples directly from the rectum of each animal.

  • Sample Preparation: Weigh out 3 grams of feces and place it into a beaker. Add approximately 45 mL of water and mix thoroughly to create a uniform suspension.

  • Sieving: Pour the suspension through a fine-mesh sieve (e.g., 100-150 µm) into a second beaker to remove large debris. Wash the sieve with a small amount of water to ensure all eggs pass through.

  • Sedimentation: Allow the filtrate to stand undisturbed for 5 minutes for the fluke eggs to settle to the bottom.

  • Decanting: Carefully pour off the supernatant, leaving the sediment at the bottom.

  • Washing: Resuspend the sediment in water, allow it to settle for another 5 minutes, and decant the supernatant again. Repeat this step until the supernatant is clear.

  • Microscopic Examination: After the final decanting, transfer a small amount of the sediment to a microscope slide. Add a drop of methylene blue stain (optional, to aid visualization) and a coverslip.

  • Counting: Systematically scan the entire slide under a microscope at low power (40x or 100x) and count all Fasciola eggs.

  • Calculation: Calculate the number of eggs per gram (EPG) of feces.

4.5 Protocol for Blood Sampling and GGT Analysis

  • Animal Restraint: Restrain the sheep securely, with its head elevated and neck extended to expose the jugular vein.[9]

  • Site Preparation: Apply 70% alcohol to the wool-free area over the jugular groove to clean the site.

  • Venipuncture: Occlude the jugular vein by applying firm pressure at the base of the neck. Insert a sterile 18-20 gauge needle, attached to a vacutainer or syringe, into the raised vein.[10]

  • Blood Collection: Collect approximately 5-10 mL of whole blood into a serum separator tube.

  • Post-Collection Care: Remove the needle and apply firm pressure to the puncture site with sterile gauze for 30-60 seconds to prevent hematoma formation.[9]

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1,500 x g for 10 minutes to separate the serum.

  • GGT Analysis: Analyze the serum for gamma-glutamyl transferase (GGT) activity using a commercial veterinary biochemistry analyzer according to the manufacturer's instructions.[11]

Mandatory Visualizations

cluster_Fasciola Fasciola hepatica cluster_Drug This compound Action RNA RNA Synthesis Protein Protein Synthesis RNA->Protein Transcription/ Translation Vital Vital Proteins (e.g., Enzymes, Structural) Protein->Vital Protein->Vital Outcome Parasite Paralysis & Death Vital->Outcome Leads to failure of vital functions This compound This compound (Active Metabolite) This compound->RNA Inhibits

Caption: Simplified mechanism of action for this compound against Fasciola hepatica.

Acclimatization Animal Acclimatization (14 Days) Grouping Random Allocation to Groups Acclimatization->Grouping Infection Experimental Infection (Day 0) Grouping->Infection Monitoring Clinical Monitoring & Sample Collection (Weekly) Infection->Monitoring Treatment This compound Treatment (Specific Time Points) Treatment->Monitoring Monitoring->Treatment Treatment administered at pre-defined weeks Necropsy Necropsy & Fluke Recovery (Study Endpoint) Monitoring->Necropsy Analysis Data Analysis (Efficacy Calculation) Necropsy->Analysis

Caption: General experimental workflow for a this compound in vivo efficacy trial.

References

Application Notes and Protocols for Quantitative PCR Analysis of Diamfenetide's Effect on Gene Targets in Fasciola hepatica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamfenetide is an anthelmintic drug effective against the liver fluke Fasciola hepatica, a parasite of significant veterinary and economic importance. While its precise mechanism of action is not fully elucidated, studies indicate that its active metabolite, an amine derivative, induces paralysis and disrupts the parasite's tegument, metabolic processes, and protein synthesis.[1][2][3] Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique to investigate the molecular effects of this compound by quantifying changes in the expression of specific target genes.

These application notes provide a comprehensive protocol for utilizing qPCR to assess the impact of this compound on selected gene targets in Fasciola hepatica, offering insights into its mode of action and aiding in the development of novel anthelmintic strategies.

Putative Signaling Pathway and Drug Effect

The deacetylated amine metabolite of this compound is believed to be the active form of the drug. Its effects are multifaceted, leading to tegumental damage, disruption of metabolic pathways, and inhibition of protein synthesis, ultimately resulting in parasite paralysis and death. The precise signaling cascade remains an area of active research.

cluster_drug Drug Action cluster_effects Cellular Effects in Fasciola hepatica cluster_outcome Physiological Outcome This compound This compound Metabolite Active Amine Metabolite This compound->Metabolite Metabolism in host Tegument Tegument Disruption Metabolite->Tegument Metabolism Metabolic Disruption (e.g., Glucose Metabolism) Metabolite->Metabolism Protein_Synth Inhibition of Protein Synthesis Metabolite->Protein_Synth Paralysis Paralysis Tegument->Paralysis Metabolism->Paralysis Protein_Synth->Paralysis Death Parasite Death Paralysis->Death

Caption: Putative mechanism of this compound action.

Experimental Design and Workflow

A typical experiment to assess the effect of this compound on Fasciola hepatica gene expression involves exposing the parasites to the drug in vitro, followed by RNA extraction, cDNA synthesis, and qPCR analysis.

cluster_0 Parasite Culture and Treatment cluster_1 Sample Processing cluster_2 qPCR Analysis p1 Fasciola hepatica Culture p2 Exposure to this compound (Treatment vs. Control) p1->p2 p3 RNA Extraction p2->p3 p4 cDNA Synthesis p3->p4 p5 Quantitative PCR (SYBR Green) p4->p5 p6 Data Analysis (Relative Quantification) p5->p6

Caption: Experimental workflow for qPCR analysis.

Protocols

Protocol 1: In Vitro Culture and Treatment of Fasciola hepatica
  • Aseptic Technique: All procedures should be performed in a sterile environment using aseptic techniques to prevent contamination.

  • Parasite Collection: Obtain adult Fasciola hepatica from the bile ducts of infected sheep or cattle at a local abattoir.

  • Washing: Wash the flukes several times in sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) to remove host debris.

  • Culture Medium: Prepare a suitable culture medium, such as RPMI-1640, supplemented with glucose, antibiotics (e.g., penicillin-streptomycin), and fetal bovine serum.

  • Acclimatization: Place the flukes in the culture medium and incubate at 37°C in a 5% CO2 atmosphere for a 2-3 hour acclimatization period.

  • Drug Preparation: Prepare a stock solution of the active amine metabolite of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentrations in the culture medium. Ensure the final solvent concentration is consistent across all groups and does not exceed a level that affects parasite viability.

  • Treatment: Divide the flukes into control and treatment groups.

    • Control Group: Incubate in culture medium with the solvent vehicle only.

    • Treatment Group(s): Incubate in culture medium containing the desired concentrations of the this compound metabolite.

  • Incubation: Incubate all groups for a predetermined time course (e.g., 3, 6, 12, 24 hours).

  • Sample Collection: At each time point, collect the flukes, wash them in PBS, and either process immediately for RNA extraction or snap-freeze in liquid nitrogen and store at -80°C.

Protocol 2: RNA Extraction and cDNA Synthesis
  • RNA Extraction:

    • Homogenize the parasite samples in a suitable lysis buffer (e.g., containing guanidinium thiocyanate).

    • Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers. Follow the manufacturer's protocol.

    • The resulting cDNA will be used as the template for qPCR.

Protocol 3: Quantitative PCR (qPCR)
  • Primer Design: Design primers specific to the target and reference genes using primer design software. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.

  • qPCR Reaction Mixture: Prepare the qPCR reaction mixture using a SYBR Green-based master mix. A typical reaction includes:

    • SYBR Green Master Mix

    • Forward Primer

    • Reverse Primer

    • cDNA template

    • Nuclease-free water

  • Thermal Cycling Conditions: Perform the qPCR in a real-time PCR instrument with the following typical cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: To verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene(s).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation

Table 1: Candidate Gene Targets for qPCR Analysis
Functional Category Gene Target Rationale for Selection
Tegument Function AnnexinInvolved in membrane structure and transport; potential target for tegument disruption.
TetraspaninSurface-expressed proteins involved in cell-cell interactions and signaling.
Protein Synthesis 40S Ribosomal Protein S3Essential component of the ribosome; its downregulation would indicate inhibition of protein synthesis.
Elongation Factor 1-alphaKey protein in the elongation step of translation.
Glucose Metabolism Phosphoenolpyruvate Carboxykinase (PEPCK)Crucial enzyme in the anaerobic metabolism of F. hepatica.
Malate DehydrogenaseInvolved in the malate dismutation pathway, a key energy-generating process in the parasite.
Reference Genes Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Commonly used housekeeping gene.
18S rRNAComponent of the small ribosomal subunit, often used as a reference gene.
Table 2: Hypothetical qPCR Results - Relative Gene Expression in F. hepatica following this compound Treatment
Gene Target Fold Change (Treatment vs. Control) P-value Interpretation
Annexin0.45<0.05Significant downregulation
Tetraspanin0.62<0.05Significant downregulation
40S Ribosomal Protein S30.38<0.01Significant downregulation
Elongation Factor 1-alpha0.51<0.01Significant downregulation
PEPCK1.89<0.05Significant upregulation
Malate Dehydrogenase0.75>0.05No significant change

Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound on gene expression in Fasciola hepatica. By quantifying changes in the transcription of key target genes, researchers can gain valuable insights into the molecular mechanisms of this important anthelmintic drug, which can inform the development of new and improved control strategies for fascioliasis.

References

Application Notes and Protocols: Proteomics Analysis of Fasciola hepatica's Response to Diamfenetide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for investigating the proteomic response of the liver fluke, Fasciola hepatica, to treatment with the fasciolicide Diamfenetide. This document is intended for researchers, scientists, and drug development professionals working in parasitology and anthelmintic research.

Introduction

This compound is a crucial anthelmintic agent used to treat fascioliasis, a parasitic disease caused by the liver fluke Fasciola hepatica. The drug's efficacy is particularly notable against the juvenile stages of the parasite. The active metabolite of this compound, DAMD (deacetylated amine metabolite), is known to disrupt fundamental biological processes within the fluke. Early studies have indicated that DAMD inhibits protein synthesis, possibly by affecting RNA synthesis, and causes significant ultrastructural damage to the parasite's tegument.[1][2] These changes include swelling, blebbing of the apical plasma membrane, and eventual sloughing of the tegument.[2][3] Furthermore, metabolic studies have shown that this compound's active metabolite can lead to an elevation of malate levels in the fluke.[4]

A comprehensive proteomics-based analysis of F. hepatica's response to this compound would provide invaluable, high-resolution insights into its mechanism of action, potential resistance mechanisms, and could identify novel drug targets. This document outlines the experimental workflow and protocols necessary to conduct such an investigation.

Quantitative Data Summary

While a direct, large-scale quantitative proteomics study on the effects of this compound on Fasciola hepatica is not extensively documented in publicly available literature, the following tables summarize the known biochemical and physiological effects of the drug's active metabolite (DAMD) from existing research. This information provides a foundation for designing and interpreting future proteomics experiments.

Table 1: Effects of this compound's Active Metabolite (DAMD) on Macromolecular Synthesis in Fasciola hepatica

ParameterEffect of DAMDMethod of MeasurementReference
Protein Synthesis ([3H]leucine incorporation)Significant DecreaseLiquid Scintillation Counting[1]
Overall Protein ContentSignificant DecreaseNot specified[1]
RNA Synthesis ([3H]uridine incorporation)Significant Decrease in uptake and incorporationLiquid Scintillation Counting[1]
DNA Synthesis ([3H]thymidine incorporation)No EffectLiquid Scintillation Counting[1]

Table 2: Observed Ultrastructural and Metabolic Changes in Fasciola hepatica Following DAMD Treatment

Cellular/Metabolic ComponentObserved ChangeTime Course of ChangeReference
Tegumental SyncytiumInitial accumulation of secretory bodies, increased exocytosis, blebbing of surface membrane.Apparent after 3-6 hours[2][3]
Tegumental CellsReduction in granular endoplasmic reticulum, disappearance of Golgi complexes, decreased number of secretory bodies.Progressive from 9 hours[2][3]
Tegumental IntegritySwelling of basal infolds, edema, and sloughing of the tegument.Evident from 1.5 hours in younger flukes, with severe damage after 9 hours.[2]
Malate LevelsElevationNot specified[4]

Experimental Protocols

The following protocols are adapted from established methodologies for the proteomic analysis of Fasciola hepatica and can be applied to study the effects of this compound.[5][6][7]

Protocol 1: In Vitro Culture and Treatment of Fasciola hepatica
  • Fluke Collection: Obtain adult F. hepatica from the livers of freshly slaughtered, naturally infected cattle or sheep.

  • Washing: Wash the flukes extensively in pre-warmed (37°C) phosphate-buffered saline (PBS) to remove host tissue and debris.

  • Incubation: Place individual or small groups of flukes in a sterile culture medium, such as RPMI-1640, supplemented with antibiotics (e.g., 100 U/mL penicillin, 100 µg/mL streptomycin) at 37°C.

  • Drug Treatment: Prepare a stock solution of this compound's active metabolite (DAMD). Add the desired concentration of DAMD to the treatment group cultures. A control group should be maintained under identical conditions without the drug.

  • Time-Course Sampling: Collect flukes from both control and treatment groups at various time points (e.g., 3, 6, 12, 24 hours) to analyze the temporal proteomic response.

  • Sample Storage: Immediately wash the collected flukes in ice-cold PBS, snap-freeze them in liquid nitrogen, and store them at -80°C until protein extraction.

Protocol 2: Protein Extraction
  • Homogenization: Homogenize the frozen fluke samples in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail to prevent protein degradation. Homogenization can be performed using a Dounce homogenizer or sonication on ice.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 20-30 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each extract using a standard protein assay, such as the Bradford or BCA assay.

Protocol 3: Protein Digestion for Mass Spectrometry

This protocol utilizes a filter-aided sample preparation (FASP) approach.[5]

  • Reduction: To 100 µg of protein extract, add dithiothreitol (DTT) to a final concentration of 100 mM and incubate at 95°C for 5 minutes.

  • Alkylation: After cooling to room temperature, add iodoacetamide to a final concentration of 50 mM and incubate for 20 minutes in the dark at room temperature.

  • Buffer Exchange: Load the sample onto a 10 kDa molecular weight cut-off filter unit. Centrifuge and wash the filter with 8 M urea solution, followed by washes with 50 mM ammonium bicarbonate.

  • Digestion: Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) to the filter and incubate overnight at 37°C.

  • Peptide Elution: Collect the resulting peptides by centrifugation. Perform a final elution with 0.5 M NaCl to recover any remaining peptides.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge according to the manufacturer's instructions.

  • Lyophilization: Lyophilize the desalted peptides and store them at -80°C until LC-MS/MS analysis.

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Peptide Resuspension: Reconstitute the lyophilized peptides in a solution of 0.1% formic acid.

  • Chromatographic Separation: Load the peptide sample onto a reverse-phase nano-LC column (e.g., C18). Separate the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or TripleTOF). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation and analysis in MS2 scans.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a Fasciola hepatica protein database to identify and quantify the proteins. Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics_analysis Proteomics Analysis cluster_outcomes Outcomes F_hepatica Fasciola hepatica Collection In_vitro_culture In Vitro Culture F_hepatica->In_vitro_culture Treatment This compound (DAMD) Treatment In_vitro_culture->Treatment Control Control (No Treatment) In_vitro_culture->Control Time_course Time-Course Sampling Treatment->Time_course Control->Time_course Protein_extraction Protein Extraction Time_course->Protein_extraction Protein_digestion Protein Digestion (Trypsin) Protein_extraction->Protein_digestion Protein_extraction->Protein_digestion LC_MSMS LC-MS/MS Analysis Protein_digestion->LC_MSMS Protein_digestion->LC_MSMS Data_analysis Data Analysis & Quantification LC_MSMS->Data_analysis LC_MSMS->Data_analysis DEPs Differentially Expressed Proteins Data_analysis->DEPs Data_analysis->DEPs Pathway_analysis Pathway Analysis DEPs->Pathway_analysis DEPs->Pathway_analysis Target_ID Drug Target Identification Pathway_analysis->Target_ID Pathway_analysis->Target_ID

Caption: A flowchart of the experimental workflow for proteomics analysis.

Proposed Mechanism of Action of this compound

diamfenetide_moa This compound This compound DAMD Active Metabolite (DAMD) This compound->DAMD Metabolism in host/parasite RNA_synthesis RNA Synthesis DAMD->RNA_synthesis Inhibits Protein_synthesis Protein Synthesis DAMD->Protein_synthesis Inhibits RNA_synthesis->Protein_synthesis Required for Tegument_proteins Tegumental & Structural Proteins Protein_synthesis->Tegument_proteins Produces Enzymes Metabolic Enzymes Protein_synthesis->Enzymes Produces Tegument_damage Tegument Damage & Sloughing Tegument_proteins->Tegument_damage Leads to deficiency and... Metabolic_disruption Metabolic Disruption (e.g., elevated malate) Enzymes->Metabolic_disruption Leads to imbalance and...

Caption: The proposed mechanism of action for this compound in F. hepatica.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diamfenetide Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diamfenetide in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary known mechanism of action?

This compound is an anthelmintic drug primarily used against the liver fluke Fasciola hepatica. It is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to become effective. In the host's liver, this compound is deacetylated to its active metabolite, an amine derivative. This active form is responsible for the drug's therapeutic effects against the parasite. The precise mechanism of action against F. hepatica involves disruption of its tegument (outer surface) and interference with its glucose metabolism and energy production, leading to paralysis and death of the fluke.[1][2][3][4]

2. What are the known physicochemical properties of this compound?

This compound is a white or light yellow crystalline powder. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC20H24N2O5[5][6]
Molecular Weight372.41 g/mol [5][6]
Melting Point142 °C[7]
Water SolubilityInsoluble[7]
Ethanol SolubilitySlightly soluble[7]
Storage (Powder)-20°C[5]
Storage (in Solvent)-80°C[5]

3. How should I prepare a stock solution of this compound?

4. What is the recommended final concentration of DMSO in my cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.

5. Does this compound require metabolic activation to be active in in vitro assays?

Yes, for its anthelmintic activity, this compound requires metabolic activation by liver enzymes to its active amine metabolite.[1] Therefore, if you are investigating the potential biological effects of this compound on mammalian cells, it is highly recommended to include a metabolic activation system, such as a liver S9 fraction or liver microsomes, in your assay. Without this, the parent compound may show no activity.

Troubleshooting Guides

Issue 1: My this compound solution precipitates when added to the cell culture medium.

  • Possible Cause: The concentration of this compound in the final medium exceeds its aqueous solubility.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Perform a serial dilution of your this compound stock solution to test lower final concentrations in your assay.

    • Optimize Stock Concentration and Dilution: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution into the aqueous medium. A stepwise dilution may also help.

    • Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

    • Gentle Mixing: Add the stock solution dropwise while gently swirling the medium to facilitate dispersion.

Issue 2: I am not observing any effect of this compound on my mammalian cells.

  • Possible Cause 1: Lack of metabolic activation.

    • Troubleshooting Step: As this compound is a prodrug, incorporate a liver S9 fraction along with necessary co-factors (e.g., NADPH) into your assay to facilitate its conversion to the active metabolite.

  • Possible Cause 2: The tested concentrations are too low.

    • Troubleshooting Step: Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective concentration range.

  • Possible Cause 3: The incubation time is too short.

    • Troubleshooting Step: Conduct a time-course experiment to assess the effect of this compound over different exposure durations (e.g., 24, 48, 72 hours).

  • Possible Cause 4: The compound has degraded.

    • Troubleshooting Step: Ensure that your this compound stock solution has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.

Issue 3: I am observing high background cytotoxicity in my vehicle control wells.

  • Possible Cause: The final concentration of DMSO is too high for your cell line.

  • Troubleshooting Step: Reduce the final DMSO concentration to 0.1% or lower. If a higher concentration of your compound is needed, consider preparing a more concentrated stock solution in DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a 100 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (MW: 372.41 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.72 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a mammalian cell line (e.g., HepG2).

  • Materials:

    • Mammalian cell line of interest (e.g., HepG2)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (e.g., 100 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • After incubation, add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: In Vitro Assay with Metabolic Activation

  • Objective: To assess the biological activity of this compound in the presence of a metabolic activation system.

  • Materials:

    • Liver S9 fraction from a relevant species (e.g., human, rat)

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • The in vitro assay system of choice (e.g., cell-based assay, enzyme assay)

    • This compound stock solution

  • Procedure:

    • Prepare the S9 reaction mixture by combining the S9 fraction and the NADPH regenerating system in an appropriate buffer.

    • Pre-incubate the S9 reaction mixture at 37°C for a short period.

    • Add the this compound stock solution to the S9 reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for metabolic conversion.

    • Stop the metabolic reaction (e.g., by adding a quenching solvent or by heat inactivation, depending on the downstream assay).

    • Use the resulting mixture containing the metabolized this compound in your in vitro assay.

    • Include appropriate controls, such as this compound without the S9 mix and the S9 mix without this compound.

Visualizations

Metabolic_Activation_of_this compound This compound This compound (Prodrug) Active_Metabolite Amine Metabolite (Active) This compound->Active_Metabolite Metabolic Activation Liver_Enzymes Liver Deacetylases (e.g., in S9 fraction) Liver_Enzymes->this compound

Caption: Metabolic activation of this compound to its active form.

Troubleshooting_Workflow decision decision issue Troubleshoot No Effect: 1. Add metabolic activation (S9)? 2. Increase concentration range? 3. Extend incubation time? run_assay Run Assay issue->run_assay solution Troubleshoot Precipitation: - Lower final concentration - Optimize dilution method - Pre-warm media dilute Dilute in Media solution->dilute start Start Experiment prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock prepare_stock->dilute precipitate Precipitation? dilute->precipitate precipitate->solution Yes precipitate->run_assay No no_effect No Effect Observed? run_assay->no_effect no_effect->issue Yes end Analyze Results no_effect->end No

Caption: Troubleshooting workflow for common in vitro assay issues.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Inhibits TF Transcription Factor TF_Inhibitor->TF Gene Target Gene TF->Gene Activates Response Cellular Response (e.g., Apoptosis, Growth Arrest) Gene->Response Diamfenetide_Metabolite This compound (Active Metabolite) Cellular_Stress Cellular Stress (e.g., Metabolic) Diamfenetide_Metabolite->Cellular_Stress Cellular_Stress->Kinase1

Caption: Hypothetical cellular stress signaling pathway for investigation.

References

Technical Support Center: Fasciola hepatica In Vitro Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating DMSO toxicity in in vitro cultures of Fasciola hepatica.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO for in vitro culture of adult Fasciola hepatica?

A1: Based on current research, it is recommended to keep the final concentration of Dimethyl Sulfoxide (DMSO) at or below 0.5% (v/v) in the culture medium.[1][2][3][4][5] Studies have shown that concentrations greater than 0.5% v/v can lead to significant toxicity, including reduced motility and paralysis of the flukes, particularly with incubation periods of 48 hours or longer.[1][2][3][4][5] For longer-term cultures or when working with more sensitive juvenile stages, a concentration of 0.1% DMSO is considered non-toxic and is frequently used in drug screening assays.[4][5]

Q2: Are there any alternative solvents to DMSO for dissolving compounds for in vitro screening against Fasciola hepatica?

Q3: Can I use co-solvents to reduce the required concentration of DMSO?

A3: The use of co-solvents to reduce the toxicity of the primary solvent is a common strategy in toxicology and pharmacology. However, specific co-solvent systems for reducing DMSO toxicity in Fasciola hepatica in vitro culture are not well-documented in published research. If you are considering a co-solvent, it is imperative to first test the toxicity of the co-solvent itself and then the combination with DMSO on the flukes to ensure it does not introduce additional confounding factors.

Q4: What are the typical signs of DMSO toxicity in Fasciola hepatica?

A4: The primary indicator of DMSO toxicity in F. hepatica is a dose-dependent reduction in motility.[1][2][3][4][5] Researchers often use a motility scoring system to quantify this effect. Signs of toxicity progress from reduced movement to weak and sporadic movements, and finally to complete paralysis.[1][2][3][4][5] At higher concentrations, DMSO can also affect the viability of the fluke's cells and may induce apoptosis.

Q5: How can I determine if the observed anti-helminthic effect is from my test compound or the DMSO solvent?

A5: It is essential to include a "solvent control" group in your experimental design. This group should contain flukes cultured in the medium with the same final concentration of DMSO as your experimental groups, but without the test compound.[13] By comparing the motility and viability of flukes in the solvent control group to a negative control group (medium only), you can assess the baseline toxicity of the DMSO concentration used. Any significant difference between the experimental group and the solvent control group can then be more confidently attributed to your test compound.

Troubleshooting Guides

Problem 1: Reduced fluke motility and viability in the solvent control group.

  • Possible Cause: The concentration of DMSO is too high.

  • Solution:

    • Reduce DMSO Concentration: Lower the final concentration of DMSO in your culture medium. Aim for a concentration of ≤ 0.5%, and ideally 0.1% for longer-term experiments.[1][2][3][4][5]

    • Perform a Dose-Response Curve: Conduct a preliminary experiment to determine the maximum tolerable concentration of DMSO for your specific experimental conditions (e.g., fluke developmental stage, culture duration).

    • Minimize Exposure Time: If a higher DMSO concentration is unavoidable due to compound solubility, try to minimize the incubation time of the flukes in the high-DMSO medium.

Problem 2: Test compound precipitates out of solution when added to the culture medium.

  • Possible Cause: The final concentration of DMSO is too low to maintain the solubility of your hydrophobic compound.

  • Solution:

    • Optimize Stock Concentration: Prepare a higher concentration stock solution of your compound in 100% DMSO. This will allow you to add a smaller volume to the culture medium, thus keeping the final DMSO concentration low while achieving the desired final compound concentration.

    • Explore Co-solvents (with caution): As a last resort, and with thorough validation, consider the use of a co-solvent that may help to maintain the solubility of your compound at a lower DMSO concentration. Remember to test the toxicity of the co-solvent system itself.

    • Gentle Mixing: When adding the DMSO stock to the aqueous culture medium, do so slowly while gently vortexing or stirring to facilitate dissolution and prevent immediate precipitation.

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Variability in experimental setup and fluke health.

  • Solution:

    • Standardize Protocols: Ensure consistent use of culture media (RPMI-1640 or DMEM are commonly used), temperature (37°C), and CO2 levels (5%).[1][2][3][4][5]

    • Consistent Media Volume: Use a sufficient volume of culture medium per fluke. A minimum of 3 ml per adult fluke has been recommended.[1][2][3]

    • Healthy Flukes: Use healthy, undamaged flukes for your experiments. After collection, allow for an acclimatization period in fresh culture medium before starting the experiment.

    • Accurate Pipetting: Use calibrated pipettes to ensure accurate and consistent final concentrations of DMSO and test compounds.

Data Presentation

Table 1: Effect of DMSO Concentration on the Viability of Adult Fasciola hepatica over 48 Hours

DMSO Concentration (v/v)Motility Score (Median) at 24 hoursMotility Score (Median) at 48 hoursInterpretation
0% (Control)33Normal Motility
0.2%33Normal Motility
0.5%32Reduced Motility
1%21Severely Reduced Motility
5%10Paralysis
10%00Paralysis

Source: Adapted from data presented in "Optimization and workflow of in vitro culture of adult Fasciola hepatica". Motility Score: 3 = normal motility, 2 = reduced motility, 1 = weak and sporadic movements, 0 = no movement (paralysis).

Experimental Protocols

Protocol: Determining the Toxicity of a Solvent on Adult Fasciola hepatica

  • Parasite Preparation:

    • Collect adult Fasciola hepatica from the bile ducts of infected animals.

    • Wash the flukes several times in pre-warmed (37°C) culture medium (e.g., RPMI-1640 supplemented with antibiotics) to remove any contaminants.

    • Acclimatize the flukes in fresh culture medium at 37°C in a 5% CO2 incubator for at least 2 hours.

  • Experimental Setup:

    • Prepare a range of solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v DMSO in culture medium).

    • Include a negative control group with culture medium only.

    • Dispense 3 ml of each test solution and control into individual wells of a 12-well or 24-well culture plate.

    • Carefully transfer one healthy, adult fluke into each well.

  • Incubation:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • At predetermined time points (e.g., 24 and 48 hours), observe the motility of each fluke under a dissecting microscope.

    • Score the motility using a standardized scale (e.g., 3 = normal, 2 = reduced, 1 = severely reduced, 0 = no motility).

  • Data Analysis:

    • Record the motility scores for each fluke at each time point and concentration.

    • Calculate the median or mean motility score for each group.

    • Determine the highest concentration of the solvent that does not cause a significant reduction in motility compared to the negative control.

Mandatory Visualizations

experimental_workflow cluster_prep Parasite Preparation cluster_setup Experimental Setup cluster_incubation Incubation cluster_assessment Viability Assessment cluster_analysis Data Analysis p1 Collect adult F. hepatica p2 Wash flukes in pre-warmed culture medium p1->p2 p3 Acclimatize flukes (37°C, 5% CO2) p2->p3 s3 Transfer one fluke per well p3->s3 s1 Prepare solvent dilutions (e.g., 0.1-5% DMSO) s2 Dispense solutions into well plates (3 ml/well) s1->s2 s2->s3 i1 Incubate at 37°C, 5% CO2 s3->i1 a1 Observe motility at 24h and 48h i1->a1 a2 Score motility (0-3 scale) a1->a2 d1 Record and analyze motility scores a2->d1 d2 Determine non-toxic concentration d1->d2

Caption: Workflow for determining solvent toxicity in Fasciola hepatica.

signaling_pathway DMSO High Concentration DMSO (>0.5%) Membrane Cellular Membranes DMSO->Membrane Perturbation ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS CaSignal Disruption of Ca2+ Signaling Membrane->CaSignal OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage CaSignal->CellDamage Apoptosis Apoptosis Paralysis Reduced Motility & Paralysis CellDamage->Apoptosis CellDamage->Paralysis

Caption: Inferred signaling pathway of DMSO toxicity in F. hepatica.

troubleshooting_logic Start Problem: Reduced fluke motility in solvent control CheckConc Is DMSO concentration > 0.5%? Start->CheckConc ReduceConc Solution: Lower DMSO to ≤ 0.5%, ideally 0.1% CheckConc->ReduceConc Yes CheckTime Is incubation time > 48 hours? CheckConc->CheckTime No End Problem Resolved ReduceConc->End ReduceTime Solution: Minimize exposure time CheckTime->ReduceTime Yes CheckFlukes Are flukes healthy and protocol standardized? CheckTime->CheckFlukes No ReduceTime->End Standardize Solution: Ensure healthy flukes and consistent protocol CheckFlukes->Standardize No CheckFlukes->End Yes Standardize->End

Caption: Troubleshooting logic for reduced fluke motility.

References

Technical Support Center: Improving Diamfenetide Solubility for Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Diamfenetide in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is characterized as being insoluble in water and slightly soluble in ethanol[1]. This low aqueous solubility can present challenges when preparing solutions for in vitro and in vivo experiments.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The low intrinsic solubility of this compound is the primary reason for dissolution difficulties. Factors such as the pH of the buffer, the temperature, and the presence of organic co-solvents can significantly impact its solubility. Without optimizing these conditions, this compound will likely remain in a solid state in your aqueous buffer.

Q3: What is the mechanism of action of this compound?

A3: The deacetylated (amine) metabolite of this compound is the active form of the drug. It primarily acts on the tegument (outer surface) of the liver fluke, Fasciola hepatica[1][2][3]. This leads to blebbing, swelling, and eventual stripping of the tegument, exposing the underlying basal lamina[1][3]. This physical damage is associated with an inhibition of protein synthesis within the fluke, possibly through the inhibition of RNA synthesis[4][5].

Q4: Are there any recommended starting points for dissolving this compound?

A4: A common starting point for poorly soluble compounds is to first dissolve them in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before adding the aqueous buffer. This stock solution can then be diluted to the final desired concentration in the buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of solution after adding aqueous buffer. The final concentration of this compound exceeds its solubility limit in the final buffer composition. The percentage of organic co-solvent is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO or ethanol) in the final solution. Be mindful of the tolerance of your experimental system to the co-solvent. 3. Try a different co-solvent or a combination of co-solvents.
The this compound powder is not dissolving at all. Insufficient energy to overcome the crystal lattice energy of the solid. The buffer composition is not optimal for solubilization.1. Use sonication or vortexing to provide mechanical energy to aid dissolution. 2. Gently warm the solution. Ensure that the temperature is not high enough to degrade the compound. 3. Adjust the pH of the buffer. The solubility of many compounds is pH-dependent.
The solution is cloudy or hazy. Formation of a fine precipitate or suspension.1. Centrifuge the solution at a high speed to pellet the undissolved compound and use the supernatant. 2. Filter the solution through a syringe filter (e.g., 0.22 µm) to remove undissolved particles. Note that this will reduce the actual concentration of the dissolved compound.

Quantitative Data Summary

Solvent Solubility Reference
WaterInsoluble[1]
EthanolSlightly Soluble[1]

Experimental Protocols

Protocol 1: General Method for Preparing a this compound Working Solution

This protocol provides a general procedure for preparing a working solution of this compound in an aqueous buffer using an organic co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), TRIS buffer)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add a minimal amount of DMSO or ethanol to the powder to create a concentrated stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Prepare the Working Solution:

    • Add the desired volume of your aqueous buffer to a sterile tube.

    • While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Continue vortexing for a few minutes to ensure thorough mixing.

  • Observation and Clarification:

    • Visually inspect the solution for any signs of precipitation.

    • If precipitation occurs, you may need to adjust the final concentration or the percentage of the co-solvent.

    • If the solution is hazy, it can be clarified by centrifugation or filtration as described in the troubleshooting guide.

Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility

This protocol describes the "shake-flask" method, a gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Aqueous buffer of interest

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. Ensure there is a visible amount of undissolved solid.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully collect an aliquot of the supernatant.

    • Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining suspended solids.

  • Analysis:

    • Carefully remove the supernatant for analysis.

    • Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • The determined concentration represents the thermodynamic solubility of this compound in that specific buffer at that temperature.

Visualizations

G cluster_workflow Solubility Enhancement Workflow Start Start Dissolve_in_CoSolvent Dissolve this compound in minimal organic co-solvent (e.g., DMSO, Ethanol) Start->Dissolve_in_CoSolvent Add_to_Buffer Add stock solution to aqueous buffer with vortexing Dissolve_in_CoSolvent->Add_to_Buffer Observe Precipitate? Add_to_Buffer->Observe Optimize Optimize conditions: - Lower concentration - Adjust co-solvent % - Adjust pH Observe->Optimize Yes Clear_Solution Clear Solution for Experiment Observe->Clear_Solution No Optimize->Dissolve_in_CoSolvent

Caption: Workflow for improving this compound solubility.

G cluster_MoA Proposed Mechanism of Action of this compound Metabolite Diamfenetide_Metabolite This compound (Deacetylated Amine Metabolite) Tegument Fasciola hepatica Tegument Diamfenetide_Metabolite->Tegument Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Diamfenetide_Metabolite->Protein_Synthesis_Inhibition Tegument_Damage Tegument Damage: - Blebbing - Swelling - Stripping Tegument->Tegument_Damage RNA_Synthesis_Block Possible Blockade of RNA Synthesis Protein_Synthesis_Inhibition->RNA_Synthesis_Block Fluke_Paralysis_Death Fluke Paralysis and Death Protein_Synthesis_Inhibition->Fluke_Paralysis_Death Tegument_Damage->Fluke_Paralysis_Death

Caption: Conceptual diagram of this compound's mechanism.

References

Dealing with Diamfenetide precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Diamfenetide precipitation in culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a compound used in in vitro studies, particularly for research on Fasciola hepatica.[1][2][3] It is a white or light yellow crystalline powder with a molecular weight of 372.42 g/mol .[4] A critical property for researchers to consider is its solubility: this compound is insoluble in water and slightly soluble in ethanol.

Q2: Why is my this compound precipitating in the culture media?

This compound precipitation in aqueous-based culture media is most likely due to its inherent low water solubility. Several factors can contribute to or exacerbate this issue:

  • High Concentration: Exceeding the solubility limit of this compound in the final culture medium volume will lead to precipitation.

  • Improper Dissolution: If the initial stock solution is not properly prepared or fully dissolved, adding it to the media can introduce undissolved particles that act as seeds for further precipitation.

  • Solvent Shock: When a concentrated stock of this compound in an organic solvent (like DMSO or ethanol) is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[5]

  • Media Composition: Components in the culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[6]

  • Temperature and pH: Fluctuations in temperature and the pH of the culture medium can affect the solubility of this compound.[6][7]

Q3: What is the recommended working concentration for this compound in in vitro studies?

Published in vitro studies with Fasciola hepatica have used this compound in a concentration range of 10-100µM.[3] It is advisable to start with concentrations at the lower end of this range and perform a dose-response curve to determine the optimal concentration for your specific experimental setup while minimizing the risk of precipitation.

Troubleshooting Guides

Issue: Precipitate observed immediately after adding this compound stock solution to the culture medium.

This is a common issue related to how the compound is introduced into the aqueous environment of the culture medium.

Troubleshooting Steps:

  • Optimize Stock Solution Preparation: Ensure your this compound stock solution is fully dissolved. Gentle warming and vortexing of the stock solution can aid dissolution.

  • Reduce "Solvent Shock":

    • Pre-warm the culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

    • Add the stock solution drop-wise to the vortexing or swirling culture medium to ensure rapid and even dispersion.

    • Avoid adding a small volume of concentrated stock directly to a large volume of static media. Instead, try adding the stock to a smaller, intermediate volume of media first, mixing well, and then transferring this to the final culture volume.

  • Lower Final DMSO/Ethanol Concentration: High concentrations of organic solvents can be toxic to cells and can also contribute to precipitation upon dilution. Aim for a final solvent concentration of less than 0.5% (v/v), and ideally below 0.1%. Ensure you have a vehicle control in your experiments with the same final solvent concentration.[8]

Issue: Precipitate forms over time during incubation.

If precipitation occurs gradually, it may be due to the instability of the compound in the culture medium over the duration of the experiment.

Troubleshooting Steps:

  • Evaluate Media Components: Some media components can interact with the compound. Consider if any recently changed supplements or high concentrations of certain salts could be contributing to the issue.

  • pH Stability: Monitor the pH of your culture medium throughout the experiment. Changes in pH can affect compound solubility.[7] Ensure your medium is adequately buffered.

  • Temperature Stability: Avoid repeated temperature changes, such as moving cultures in and out of the incubator frequently, as this can affect solubility.[9]

  • Consider Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize compounds. Conversely, in some cases, interactions with serum proteins can also lead to precipitation. You may need to empirically determine the optimal serum concentration.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₄N₂O₅[4]
Molar Mass372.42 g/mol
AppearanceWhite or light yellow crystalline powder
Water SolubilityInsoluble
Ethanol SolubilitySlightly soluble
In Vitro Working Concentration10-100µM[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 0.01 mol/L * 372.42 g/mol * desired volume in L)

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • Visually inspect the solution to ensure there are no undissolved particles. If particles remain, gentle warming in a 37°C water bath for 5-10 minutes followed by further vortexing may be necessary.

  • Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.

Visualizations

experimental_workflow Experimental Workflow for this compound Dosing cluster_prep Preparation cluster_dosing Dosing cluster_incubation Incubation & Observation prep_stock Prepare Concentrated This compound Stock (e.g., 10 mM in DMSO) intermediate_dilution Perform Intermediate Dilution (optional, recommended) prep_stock->intermediate_dilution Step 1 warm_media Pre-warm Culture Media to 37°C warm_media->intermediate_dilution final_dosing Add to Final Culture Volume (drop-wise with mixing) intermediate_dilution->final_dosing Step 2 incubate Incubate Cells Under Standard Conditions final_dosing->incubate Step 3 observe Monitor for Precipitation (microscopically) incubate->observe Step 4

Caption: Workflow for adding this compound to cell culture to minimize precipitation.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock Immediately check_stability Assess Media Stability (pH, Temperature) start->check_stability Over Time check_dosing Review Dosing Technique check_stock->check_dosing Yes solution_stock Re-prepare Stock Solution check_stock->solution_stock No check_concentration Is Final Concentration Too High? check_dosing->check_concentration Proper solution_dosing Optimize Dosing Method (e.g., drop-wise, pre-warm media) check_dosing->solution_dosing Improper solution_concentration Lower Working Concentration check_concentration->solution_concentration Yes check_interaction Consider Media Component Interaction check_stability->check_interaction Stable solution_stability Maintain Stable Culture Conditions check_stability->solution_stability Unstable solution_interaction Test Different Media Formulations check_interaction->solution_interaction Possible

Caption: Decision tree for troubleshooting this compound precipitation.

References

How to handle variability in in vitro fluke motility assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling variability in in vitro fluke motility assays. Find troubleshooting advice, frequently asked questions, detailed protocols, and supporting data to enhance the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in in vitro fluke motility assays?

A1: Variability in fluke motility assays can stem from several factors, including:

  • Biological Variability: Differences in the age, size, species, and strain of flukes, as well as their individual health status and genetic background, can lead to varied responses. Flukes sourced from different individual host animals may also introduce variability.[1]

  • Experimental Conditions: Inconsistent culture media, temperature fluctuations, pH shifts, and CO2 levels can significantly impact fluke viability and motility.[1]

  • Assay Procedure: Subjectivity in manual motility scoring, timing of measurements, and handling of the flukes can introduce significant variation.

  • Solvent Effects: The concentration of solvents like DMSO, used to dissolve test compounds, can be toxic to flukes at higher concentrations, affecting their motility.[1]

Q2: How can I standardize my fluke motility scoring to reduce subjectivity?

A2: To reduce subjectivity, implement a clear and consistent scoring system. A common approach is a numerical scale, for example:

  • 3: Good motility (rapid, intense movements)

  • 2: Reduced motility (slow, low-intensity movements, approximately 50% reduction)

  • 1: Very reduced motility (only parts of the body move, often peripheral areas)

  • 0: Immobile/Dead (total paralysis, pale coloration)[1]

For more objective and quantitative data, consider using automated tracking systems or computer-assisted sperm analysis (CASA) systems, which can measure parameters like velocity and trajectory.[2]

Q3: What is the recommended concentration of DMSO to use as a solvent?

A3: It is crucial to perform a toxicity control to determine the maximum non-toxic concentration of your solvent. For DMSO, studies have shown that concentrations greater than 0.5% v/v can be toxic to Fasciola hepatica over a 48-hour incubation period.[1] Many in vitro studies successfully use DMSO concentrations of 0.1% without observable toxicity.[1]

Q4: Which culture medium is best for maintaining fluke viability in vitro?

A4: Media such as RPMI 1640 and DMEM have been shown to be highly effective for the transport and in vitro cultivation of Fasciola hepatica.[1] These media provide a rich environment of carbohydrates, amino acids, vitamins, and minerals necessary for parasite survival.[1] It's also critical to supplement the media with antibiotics like penicillin and gentamicin to prevent bacterial contamination.[1]

Q5: How long can I expect flukes to remain viable and active in an in vitro assay?

A5: With appropriate culture conditions, adult flukes like Fasciola hepatica can maintain normal, rhythmical movement for over 30 hours, and recordings of movements have been made for up to 4 days.[3] However, viability may decline significantly after 48 hours, which is a sufficient period for evaluating the effects of many flukicidal drugs.[1]

Troubleshooting Guide

Problem: High mortality or rapid loss of motility in the control group.

Possible Cause Recommended Solution
Suboptimal Culture Medium Ensure you are using a suitable medium like RPMI 1640 or DMEM.[1] Verify the pH is stable at ~7.4 and that the medium is properly supplemented with antibiotics.[1]
Inadequate Medium Volume A minimum of 3 ml of medium per fluke is recommended to maintain viability.[1] Insufficient volume can lead to rapid depletion of nutrients and accumulation of waste products.
Incorrect Incubation Temperature Maintain a constant temperature of 37°C.[1] Temperature fluctuations can stress the parasites. Motility parameters are highly sensitive to temperature changes.
Solvent Toxicity Your solvent (e.g., DMSO) concentration may be too high. Run a solvent toxicity control to determine a non-lethal concentration, which is typically below 0.5% for DMSO.[1]
Pre-existing Poor Health of Flukes Source flukes from healthy, untreated animals.[1] Pre-screen flukes for good motility before starting the experiment to ensure only viable parasites are used.[1]

Problem: Inconsistent results between replicate wells or experiments.

Possible Cause Recommended Solution
Subjective Motility Scoring Implement a standardized scoring system and ensure all observers are trained on it.[1] For higher consistency, use an automated or semi-automated imaging and analysis system.[4]
Biological Variation Between Flukes Use flukes of a consistent size and developmental stage. Whenever possible, pool flukes from multiple host animals to average out individual differences.[1]
Edge Effects in Culture Plates Avoid using the outer wells of culture plates, which are more susceptible to evaporation and temperature changes. Ensure a humidified environment (95% humidity) in the incubator.[1]
Inconsistent Drug Concentration Ensure thorough mixing of stock solutions and accurate pipetting when adding compounds to the wells.

Quantitative Data Summary

Table 1: Effect of Culture Media on Fasciola hepatica Motility Score

Culture MediumMedian Motility Score (24h)Median Motility Score (48h)
RPMI 1640 33
DMEM 33
Hedon-Fleig 21
PBS 10
(Data adapted from a study evaluating viability based on a 0-3 motility scale, where 3 represents good motility.[1])

Table 2: Effect of DMSO Concentration on Fasciola hepatica Motility Score at 48 hours

DMSO Concentration (v/v)Median Motility Score
0% (Control) 3
0.2% 3
0.5% 2
1.0% 1
5.0% 0
10.0% 0
(Data adapted from a study evaluating viability based on a 0-3 motility scale. Toxicity is observed at concentrations of 0.5% and higher.[1])

Table 3: Effect of Temperature on Fasciola hepatica Miracidia Velocity

Post-Hatching TemperatureAverage Path Velocity (VAP) (µm/s)Straight-Line Velocity (VSL) (µm/s)
22°C 1673.31553.3
28°C 1704.01630.0
37°C 1850.01790.0
(Data adapted from a study using a computer-assisted sperm analyser to assess miracidial motility.)

Experimental Protocols

Protocol: Standard In Vitro Motility Assay for Adult Fasciola hepatica

This protocol outlines a standard method for assessing the effect of a test compound on the motility of adult flukes.

1. Materials and Reagents:

  • Adult Fasciola hepatica flukes

  • RPMI 1640 or DMEM culture medium

  • Penicillin (1000 IU/ml) and Gentamicin (0.1 mg/ml)

  • Phosphate-Buffered Saline (PBS)

  • Test compound and appropriate solvent (e.g., DMSO)

  • Multi-well culture plates (e.g., 12-well or 24-well)

  • Humidified incubator (37°C, 5% CO2, 95% humidity)

  • Stereomicroscope

2. Fluke Preparation:

  • Collect adult flukes from the bile ducts of infected bovine or ovine livers obtained from a slaughterhouse.

  • Wash the flukes thoroughly in pre-warmed (37°C) PBS to remove bile and debris. Repeat this washing step 3-4 times.

  • Transfer the washed flukes to pre-warmed culture medium supplemented with antibiotics.

  • Pre-incubate the flukes for 1-2 hours in the incubator to allow them to acclimate.

  • Visually inspect the flukes under a stereomicroscope and select only those exhibiting vigorous, normal motility (Score 3) for the assay.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound in the culture medium. Ensure the final solvent concentration is below its determined toxic level (e.g., ≤0.2% DMSO).[1]

  • Dispense the appropriate volume of medium containing the test compound into the wells of the culture plate. Include negative (medium only) and solvent controls. A minimum of 3 ml of medium per fluke is recommended.[1]

  • Carefully transfer one adult fluke into each well.

  • Place the plate in the humidified incubator at 37°C with 5% CO2.

  • Observe and score the motility of each fluke at predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours) using a standardized scoring system under a stereomicroscope.

4. Data Analysis:

  • Record the motility scores for each fluke at each time point.

  • Calculate the median or mean motility score for each treatment group and control group.

  • Analyze the data using appropriate statistical tests (e.g., Kruskal-Wallis test for non-parametric data) to determine if there are significant differences between the treatment and control groups.[1]

Visualizations

TroubleshootingWorkflow cluster_start Start: High Variability or Poor Viability Observed cluster_checks Initial Checks cluster_solutions_viability Troubleshooting Viability cluster_solutions_variability Troubleshooting Replicate Variability cluster_end Resolution Start Problem Detected Control_Check Are control flukes healthy and active? Start->Control_Check Replicate_Check Is variability high between replicates? Start->Replicate_Check Control_Check->Replicate_Check Yes Env_Params Check Environmental Parameters: - Temperature (37°C) - CO2 (5%) - Humidity (95%) Control_Check->Env_Params No Scoring Standardize Scoring: - Use defined scale - Train personnel - Use automated system Replicate_Check->Scoring Yes Media_Params Check Media & Flukes: - Medium Type (RPMI/DMEM) - Medium Volume (>3ml/fluke) - Fluke Health (Pre-screen) Env_Params->Media_Params Solvent_Toxicity Check Solvent Toxicity: - Run solvent-only control - Lower DMSO to <0.5% Media_Params->Solvent_Toxicity End Assay Optimized Solvent_Toxicity->End Biological Address Biological Variation: - Use flukes of same size/age - Pool flukes from hosts Scoring->Biological Biological->End

Caption: Troubleshooting workflow for identifying sources of variability.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_data Phase 3: Data Collection & Analysis A Collect Flukes from Host B Wash Flukes in PBS A->B C Acclimate in Culture Medium (1-2 hours at 37°C) B->C D Select Healthy, Motile Flukes C->D E Prepare Drug Dilutions & Controls D->E F Add Solutions & One Fluke per Well E->F G Incubate at 37°C, 5% CO2 F->G H Score Motility at Pre-defined Time Points G->H I Record & Tabulate Scores H->I J Perform Statistical Analysis I->J K Interpret Results J->K

Caption: Standard experimental workflow for an in vitro fluke motility assay.

References

Technical Support Center: Overcoming Diamfenetide Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential stability issues with Diamfenetide during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is an anthelmintic drug used primarily in veterinary medicine to treat fascioliasis.[1][2] Its chemical structure, N,N'-[oxybis(2,1-ethanediyloxy-4,1-phenylene)]bis[acetamide], features two key functional groups: acetanilide and an ether linkage.[2][3][4] These groups are important to consider when assessing the compound's stability.

Q2: What are the potential stability issues with this compound in experimental settings?

While specific stability data for this compound is not extensively published, its chemical structure suggests potential susceptibility to two main degradation pathways based on its functional groups:

  • Hydrolysis: The acetanilide groups can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the amide bond.[5][6]

  • Oxidation: The ether linkage can be prone to oxidative degradation, potentially initiated by factors like heat, light, or the presence of trace metals.[7][8][9]

Q3: What environmental factors can accelerate this compound degradation?

Based on general knowledge of pharmaceutical stability, the following factors could potentially accelerate the degradation of this compound in solution:

  • pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the acetanilide groups.

  • Temperature: Elevated temperatures can increase the rate of both hydrolytic and oxidative degradation.[10]

  • Light: Exposure to light, particularly UV light, can promote photodegradation, which often involves oxidative processes.[10][11][12][13]

  • Oxygen: The presence of oxygen can facilitate oxidative degradation of the ether linkage.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the use of this compound in long-term experiments.

Problem Potential Cause Recommended Solution
Loss of this compound potency over time in aqueous solution. Hydrolytic degradation of the acetanilide functional groups.- Maintain the pH of the solution in the neutral range (pH 6-8).- Prepare solutions fresh whenever possible.- If long-term storage in solution is necessary, consider using a buffered system and storing at reduced temperatures (2-8°C).- For very long-term studies, consider preparing a stock solution in a non-aqueous, inert solvent and diluting it into the aqueous experimental medium just before use.
Discoloration or precipitation in the this compound solution. Oxidative degradation of the ether linkage, potentially accelerated by light or trace metal contaminants.- Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[13][14][15]- Use high-purity solvents and deoxygenate them before use (e.g., by sparging with nitrogen or argon).- Consider adding a suitable antioxidant to the formulation.[16][][18][19]
Inconsistent experimental results. Degradation of this compound leading to variable active compound concentration.- Implement a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of this compound throughout the experiment.- Establish a strict protocol for solution preparation and storage to ensure consistency.
Formation of unknown peaks in analytical chromatograms. Formation of degradation products. - Conduct a forced degradation study to intentionally generate degradation products and identify them using techniques like LC-MS.- This will help in developing a stability-indicating analytical method that can separate the parent drug from its degradants.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial to identify potential degradation products and establish a stability-indicating analytical method.[3][20][21][22][23][24]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the this compound solution to the following conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug or its solution at 60°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) and fluorescent light for a defined period.[11][12]

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method like HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[23][24]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products.[25][26][27][28]

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (likely in the range of 240-280 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Potential Degradation Pathways and Prevention Strategies for this compound

Functional GroupPotential Degradation PathwayKey Stress FactorsRecommended Prevention Strategies
AcetanilideHydrolysisAcidic or basic pH, HeatMaintain neutral pH, Control temperature, Prepare fresh solutions
Ether LinkageOxidationLight, Oxygen, Heat, Metal IonsProtect from light, Use deoxygenated solvents, Add antioxidants, Use chelating agents

Table 2: Suggested Excipients for Enhancing this compound Stability in Formulations

Excipient TypeFunctionExamples
Antioxidants [][18][19]Inhibit oxidative degradationButylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acid, Sodium metabisulfite
Chelating Agents Bind metal ions that can catalyze oxidationEthylenediaminetetraacetic acid (EDTA), Citric acid
Buffering Agents Maintain a stable pH to prevent hydrolysisPhosphate buffers, Citrate buffers
Light-Protecting Agents [5][14][15][29]Shield the compound from lightAmber glass, Opaque containers, UV-absorbing coatings

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photodegradation prep->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Stability

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_drug Anthelmintic Action cluster_parasite Parasite Neuromuscular System cluster_effect Physiological Effect This compound This compound receptor Target Receptor (e.g., nAChRs) This compound->receptor Agonist Binding muscle Muscle Cell receptor->muscle Prolonged Activation paralysis Spastic Paralysis muscle->paralysis expulsion Expulsion of Parasite paralysis->expulsion

Caption: Postulated signaling pathway for the anthelmintic action of this compound.

References

Technical Support Center: Diamfenetide Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for Diamfenetide administration in laboratory animals. It includes troubleshooting guides and frequently asked questions to address specific issues that may arise during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an anthelmintic agent primarily used to treat infections caused by the liver fluke, Fasciola hepatica, particularly in sheep and cattle. Its active form is a deacetylated amine metabolite, which is produced in the host's liver. This active metabolite is responsible for the drug's efficacy. The primary mechanism of action is not fully elucidated, but it is believed to involve disruption of the parasite's tegument (outer covering) and interference with its glucose metabolism.

Q2: Can this compound be used effectively in all laboratory animal species?

A2: No, the effectiveness of this compound is highly species-dependent due to differences in its metabolism. It is active against Fasciola hepatica in sheep and to a lesser extent in cattle and mice. However, it is reported to be inactive against liver flukes in rats and rabbits because their livers do not effectively deacetylate this compound into its active amine metabolite.[1]

Q3: What are the recommended dosages for this compound in laboratory animals?

A3: Specific dosage recommendations for non-anthelmintic research in common laboratory rodents like mice and rats are not well-established in published literature. Dosages used in studies against Fasciola hepatica in sheep range from 70 mg/kg to 100 mg/kg.[2] One study in experimentally infected rats showed efficacy against juvenile flukes at a dose of 100 mg/kg. However, due to the known inactivity of the parent drug in rats, these results should be interpreted with caution. For novel research applications, dose-range finding studies are highly recommended.

Q4: How should I prepare this compound for administration?

A4: this compound is poorly soluble in water. For oral administration, it can be prepared as a suspension. Common vehicles for oral gavage in rodents include aqueous solutions of methylcellulose (0.5-1%) or carboxymethylcellulose (CMC). For injection, solubility can be a significant challenge. Solvents such as dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) may be used, but should be diluted with saline or phosphate-buffered saline (PBS) to minimize toxicity. Always perform a small-scale solubility and stability test with your chosen vehicle before preparing a large batch for your study.

Q5: What are the potential adverse effects of this compound in lab animals?

A5: There is limited publicly available data on the adverse effects of this compound in common laboratory rodents. In livestock, it is generally well-tolerated at therapeutic doses. However, in any animal study, it is crucial to monitor for general signs of toxicity, which may include weight loss, changes in food and water consumption, altered behavior, and signs of pain or distress. A No-Observed-Adverse-Effect-Level (NOAEL) for rodents has not been clearly established in the available literature, necessitating careful observation during dose-escalation studies.

Section 2: Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results between animals. Improper Dosing Technique: Inaccurate volume administration or incorrect placement of the gavage needle can lead to variability.Ensure all personnel are thoroughly trained in the chosen administration technique. For oral gavage, verify proper placement in the esophagus to avoid accidental tracheal administration. For injections, ensure consistent depth and location.
Formulation Issues: The drug may not be uniformly suspended, leading to inconsistent dosing.Vigorously vortex or sonicate the suspension immediately before each administration to ensure a homogenous mixture. Prepare fresh formulations regularly to avoid degradation.
Animal distress or injury during oral gavage. Improper Restraint: Incorrect handling can cause stress and injury.Use proper and gentle restraint techniques. Allow animals to acclimate to handling before the procedure.
Incorrect Gavage Needle Size: A needle that is too large or has a rough tip can cause esophageal trauma.Select the appropriate gavage needle size based on the animal's weight and age. Use flexible plastic or ball-tipped metal needles to minimize the risk of injury.[3][4][5][6][7][8]
Forcing the Gavage Needle: Resistance during insertion can indicate incorrect placement.Never force the gavage needle. If resistance is met, gently withdraw and re-insert.[3][6]
Precipitation of the compound upon injection. Poor Solubility in Vehicle: The drug may be precipitating out of the solution upon contact with physiological fluids.Consider using a different vehicle or a co-solvent system (e.g., DMSO/PEG with saline). Perform a pre-test by adding a small amount of your formulation to saline or plasma at 37°C to check for precipitation.
No observable effect at the intended dose. Species-Specific Metabolism: As noted, this compound is inactive in certain species like rats and rabbits.Confirm that your chosen animal model is appropriate for this compound's mechanism of action. Consider using the active metabolite if your research question allows.
Poor Bioavailability: The drug may not be well-absorbed via the chosen route of administration.Consider alternative administration routes. For oral dosing, ensure the vehicle is appropriate to facilitate absorption.

Section 3: Experimental Protocols

Oral Gavage Administration Protocol for Mice

This protocol provides a general guideline. The exact dose and vehicle should be determined based on your specific experimental needs and preliminary studies.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Preparation of Formulation:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • Gradually add the vehicle to the powder while triturating with a mortar and pestle or using a homogenizer to create a uniform suspension.

  • Animal Preparation:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

    • The typical maximum oral gavage volume for mice is 10 mL/kg.[8]

  • Administration:

    • Gently but firmly restrain the mouse by the scruff of the neck.

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus. If any resistance is felt, withdraw and reposition.

    • Slowly administer the suspension.

    • Gently remove the needle and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for at least 15-30 minutes for any immediate adverse reactions such as respiratory distress.[3]

    • Continue to monitor the animals according to your approved institutional animal care and use protocol.

Intraperitoneal (IP) Injection Protocol for Rats

This protocol is a general guide. The suitability of IP injection will depend on the final formulation of this compound.

Materials:

  • This compound formulation (ensure it is sterile and suitable for injection)

  • Sterile syringes (1-3 mL)

  • Sterile needles (e.g., 23-25 gauge for rats)

  • 70% ethanol for disinfection

  • Personal protective equipment

Procedure:

  • Preparation:

    • Ensure the this compound formulation is sterile and free of particulates.

    • Draw the calculated dose volume into the syringe.

  • Animal Preparation:

    • Weigh the rat to determine the correct injection volume.

    • The typical maximum IP injection volume for rats is 10 mL/kg.

  • Administration:

    • Restrain the rat securely. A two-person technique is often preferred, with one person restraining and the other injecting.

    • Position the rat on its back with its head tilted slightly down.

    • Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-40 degree angle.

    • Aspirate briefly to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Inject the solution slowly and steadily.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any signs of pain, distress, or adverse reactions at the injection site.

Section 4: Data Presentation

Table 1: Recommended Gavage Needle Sizes and Maximum Administration Volumes

SpeciesBody Weight (g)Gavage Needle GaugeMaximum Oral Volume (mL/kg)Maximum IP Volume (mL/kg)Maximum SC Volume (mL/kg)
Mouse 20-3020-22 G101010
Rat 200-30016-18 G10105

Note: These are general guidelines. Always consult your institution's animal care and use committee (IACUC) for specific recommendations.

Table 2: Example Vehicle Formulations for Rodent Administration

RouteVehiclePreparation Notes
Oral Gavage 0.5% MethylcelluloseMix methylcellulose powder in sterile water. Stir until fully dissolved. Can be stored at 4°C.
1% Carboxymethylcellulose (CMC)Prepare similarly to methylcellulose.
Intraperitoneal Injection Saline with <10% DMSODissolve the compound in DMSO first, then dilute with sterile saline to the final concentration.
Saline with <20% PEG400Polyethylene glycol 400 can be used as a co-solvent. Dilute with sterile saline.

Section 5: Visualizations

Experimental Workflow for Oral Gavage in Mice

oral_gavage_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep_formulation Prepare this compound Suspension weigh_animal Weigh Animal calc_dose Calculate Dose Volume weigh_animal->calc_dose restrain Restrain Animal calc_dose->restrain gavage Perform Oral Gavage restrain->gavage monitor Monitor for Adverse Effects gavage->monitor record Record Data monitor->record

Workflow for oral gavage administration.
Putative Signaling Pathway Interactions

The direct effects of this compound on common signaling pathways like NF-κB and MAPK are not well-documented. However, many xenobiotics and anthelmintics can induce cellular stress, which may in turn modulate these pathways. The following diagram illustrates a generalized view of how a xenobiotic compound could potentially influence these pathways, leading to an inflammatory response or cellular stress. This is a hypothetical model and requires experimental validation for this compound.

putative_signaling This compound This compound/DAMD cell_stress Cellular Stress (e.g., ROS) This compound->cell_stress mapk MAPK Pathway (p38, JNK, ERK) cell_stress->mapk nfkb NF-κB Pathway cell_stress->nfkb inflammation Inflammatory Response mapk->inflammation apoptosis Apoptosis mapk->apoptosis nfkb->inflammation

Hypothetical signaling pathway interactions.

References

Technical Support Center: Accurate Diamfenetide Dosing and Equipment Calibration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate dosing of Diamfenetide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on equipment calibration, experimental protocols, and troubleshooting common issues encountered during in vitro and in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an anthelmintic compound primarily used in veterinary medicine to treat infections caused by the liver fluke, Fasciola hepatica, particularly in sheep and cattle.[1] Its active form is a deacetylated amine metabolite, which has been shown to inhibit protein and RNA synthesis within the parasite.[2][3] This disruption of essential cellular processes leads to paralysis and death of the fluke.[4]

Q2: What are the general recommendations for preparing a this compound stock solution?

A2: this compound is known to be slightly soluble in ethanol and insoluble in water.[4] For research applications, Dimethyl Sulfoxide (DMSO) is a common solvent. A stock solution can be prepared by dissolving this compound in DMSO. One supplier suggests a solubility of at least 20 mg/mL in DMSO.[5] It is crucial to start with a high-concentration stock solution in DMSO, which can then be serially diluted in an appropriate aqueous buffer or cell culture medium to achieve the desired final concentration for your experiment. Always ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q3: How often should I calibrate my laboratory equipment for dosing experiments?

A3: Regular calibration of all measuring instruments is critical for ensuring the accuracy and reproducibility of your results. For analytical balances, daily checks and periodic full calibrations by a certified technician are recommended. Pipettes should be calibrated every 3-6 months, with more frequent checks if they are in heavy use. Automated dosing systems should be calibrated before each experimental run or according to the manufacturer's guidelines.

Q4: Are there any known off-target effects of this compound that I should be aware of in my experiments?

A4: The available literature primarily focuses on the anthelmintic effects of this compound on Fasciola hepatica. While information on specific off-target effects in mammalian or other cell types is limited, it is important to include appropriate controls in your experiments to monitor for any unintended cellular changes. This can include assessing cell viability, morphology, and key signaling pathways that are not the primary focus of your study.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when working with this compound.

Issue 1: Precipitation of this compound in Aqueous Solution
  • Problem: After diluting the DMSO stock solution into my aqueous buffer or cell culture medium, a precipitate forms.

  • Possible Causes & Solutions:

    • Low Solubility: this compound has poor aqueous solubility.[4] You may be exceeding its solubility limit in your final solution.

      • Solution: Try lowering the final concentration of this compound. Prepare a more diluted stock solution in DMSO to minimize the amount of organic solvent added to the aqueous phase.

    • Solvent Shock: Rapidly adding the DMSO stock to the aqueous solution can cause the compound to precipitate out.

      • Solution: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure gradual mixing.

    • Temperature Effects: Changes in temperature can affect solubility.

      • Solution: Ensure both your DMSO stock and aqueous diluent are at room temperature before mixing. After preparation, store the final solution under appropriate conditions and visually inspect for any precipitation before each use.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Problem: I am observing high variability between replicate experiments or my results are not aligning with expected outcomes.

  • Possible Causes & Solutions:

    • Inaccurate Dosing: This is a common source of error.

      • Solution: Verify the calibration of your analytical balance and pipettes. Ensure you are using the correct pipetting technique. If using an automated dosing system, perform a calibration check.

    • Degradation of this compound: The compound may be degrading in your stock solution or experimental setup.

      • Solution: Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Protect solutions from light and extreme temperatures.

    • Incorrect Final Concentration: Errors in dilution calculations can lead to incorrect dosing.

      • Solution: Double-check all your calculations for serial dilutions. Use a systematic approach to labeling tubes to avoid confusion.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₄N₂O₅[7]
Molecular Weight372.4 g/mol [7]
AppearanceWhite or light yellow crystalline powder[4]
Melting Point142 °C[4]

Table 2: Solubility of this compound

SolventSolubilitySource
WaterInsoluble[4]
EthanolSlightly soluble[4]
Dimethyl Sulfoxide (DMSO)≥20 mg/mL[5]

Table 3: Recommended Storage and Stability

ConditionRecommendationSource
PowderStore at -20°C[6]
In Solvent (e.g., DMSO)Store at -80°C[6]
General StabilityStable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 372.4 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 3.724 mg of this compound powder into the tared tube.

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.[6]

Protocol 2: General Equipment Calibration Workflow

This protocol outlines the general steps for ensuring your equipment is properly calibrated for accurate dosing.

  • Analytical Balance Calibration:

    • Daily Check: Before each use, check the balance's level and perform a quick calibration check using a certified weight.

    • Full Calibration: Follow the manufacturer's instructions for a full external calibration using a set of certified weights. This should be done periodically and after any relocation of the balance.

  • Pipette Calibration (Gravimetric Method):

    • Setup: Use a calibrated analytical balance with a draft shield. Place a weigh boat with a small amount of distilled water on the balance.

    • Procedure:

      • Set the pipette to the desired volume.

      • Aspirate and dispense distilled water into the weigh boat.

      • Record the weight.

      • Repeat this process at least 5 times.

      • Calculate the mean weight and convert it to volume using the density of water at the recorded temperature.

      • Compare the calculated mean volume to the set volume on the pipette. The deviation should be within the manufacturer's specified tolerance (typically ±1-2%).

  • Automated Dosing System Calibration:

    • Priming: Prime the pump and tubing with the dosing solution to remove any air bubbles.

    • Test Run: Program the system to dispense a specific volume into a calibrated graduated cylinder or a tared vessel on an analytical balance.

    • Verification: Measure the actual volume dispensed and compare it to the programmed volume.

    • Adjustment: If there is a discrepancy, adjust the system's calibration settings according to the manufacturer's instructions until the dispensed volume is accurate.

Visualizations

Diamfenetide_Mechanism_of_Action Conceptual Pathway of this compound's Action in Fasciola hepatica cluster_protein Protein Synthesis Pathway cluster_rna RNA Synthesis Pathway This compound This compound (Prodrug) Metabolite Deacetylated Amine Metabolite (Active Form) This compound->Metabolite Metabolism in Host/Parasite Protein Protein Synthesis (Elongation) Metabolite->Protein Inhibition RNA RNA Synthesis (Transcription) Metabolite->RNA Inhibition Ribosome Ribosome Ribosome->Protein mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome AminoAcids Amino Acids AminoAcids->Ribosome FunctionalProteins Functional Proteins Protein->FunctionalProteins Paralysis Paralysis & Death of Fluke Protein->Paralysis Disruption leads to Nucleus Nucleus DNA DNA DNA->RNA Transcription RNAPolymerase RNA Polymerase RNA->Paralysis Disruption leads to

Caption: Conceptual diagram of this compound's mechanism of action.

Experimental_Workflow General Experimental Workflow for In Vitro this compound Dosing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate Equipment (Balance, Pipettes) PrepareStock Prepare this compound Stock Solution (in DMSO) Calibrate->PrepareStock PrepareWorking Prepare Working Solutions (Serial Dilution) PrepareStock->PrepareWorking Dosing Administer this compound Doses PrepareWorking->Dosing CellCulture Prepare Cell/Organism Culture CellCulture->Dosing Incubation Incubate for a Defined Period Dosing->Incubation DataCollection Collect Data (e.g., Viability, Gene Expression) Incubation->DataCollection Analysis Analyze and Interpret Results DataCollection->Analysis

Caption: General workflow for in vitro experiments with this compound.

References

Technical Support Center: Fasciola hepatica Culture for Drug Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and managing contamination in Fasciola hepatica cultures for drug testing.

Troubleshooting Guides

Issue 1: Sudden Cloudiness and pH Change in the Culture Medium

Question: My Fasciola hepatica culture medium turned cloudy overnight, and the pH indicator changed color (usually to yellow). What is the problem, and how can I fix it?

Answer:

This is a classic sign of bacterial contamination . Rapidly reproducing bacteria metabolize nutrients in the medium, producing acidic byproducts that lower the pH and cause turbidity.

Immediate Actions:

  • Isolate the Contaminated Flasks: Immediately separate the affected cultures from healthy ones to prevent cross-contamination.

  • Microscopic Examination: Aseptically take a small aliquot of the culture medium and examine it under a phase-contrast microscope at high magnification (400x or higher). Look for small, motile rods or cocci, which are characteristic of bacteria.

  • Discard or Attempt to Salvage:

    • High-Value Cultures: If the flukes are irreplaceable, you can attempt to salvage them by washing them multiple times in sterile phosphate-buffered saline (PBS) supplemented with a high concentration of antibiotics (e.g., 5x Penicillin-Streptomycin) before transferring them to a fresh, sterile culture medium containing antibiotics. However, be aware that the contamination may have already impacted the parasites' health and experimental results.

    • Routine Cultures: For routine experiments, it is best to discard the contaminated cultures to prevent the spread of bacteria in the incubator and laboratory. Sterilize the contaminated flasks and medium with an autoclave or a suitable disinfectant (e.g., 10% bleach) before disposal.

Preventative Measures:

  • Strict Aseptic Technique: Always work in a certified biological safety cabinet (BSC). Sterilize all equipment and reagents that come into contact with the culture.

  • Antibiotic and Antifungal Prophylaxis: Routinely supplement your culture medium with a combination of antibiotics and antifungals.

  • Regular Media Changes: Replace the culture medium every 24-48 hours to remove waste products and prevent the accumulation of low levels of contaminants.

Issue 2: White, Filamentous Growths in the Culture

Question: I've noticed white, cotton-like clumps floating in my culture medium and sometimes attached to the flukes. What could this be?

Answer:

This is indicative of fungal (mold) contamination . The filamentous structures you are observing are fungal hyphae. Yeast contamination may appear as individual oval-shaped cells, sometimes budding, and can also cause some turbidity.

Immediate Actions:

  • Isolate and Examine: As with bacterial contamination, isolate the affected cultures. Under a microscope, you will see long, branching filaments (for mold) or small, budding yeast cells.

  • Salvage with Caution: Fungal contamination is more difficult to eliminate than bacterial contamination. You can attempt to wash the flukes with a sterile saline solution containing a higher concentration of an antifungal agent (e.g., Amphotericin B). However, the success rate is often low.

  • Thorough Decontamination: If you choose to discard the culture, be aware that fungal spores are easily aerosolized. Decontaminate the BSC and incubator thoroughly after discarding the contaminated materials.

Preventative Measures:

  • Use of Antifungals: Incorporate an antifungal agent, such as Amphotericin B or Nystatin, into your culture medium, especially if you have recurrent fungal contamination issues.

  • Environmental Control: Ensure your laboratory environment is clean and has good air filtration. Molds are common in the environment and can be introduced into cultures through airborne spores.

  • Sterile Filtration: Ensure all media and supplements are passed through a 0.22 µm sterile filter before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in Fasciola hepatica cultures?

A1: Contamination in F. hepatica cultures can be broadly categorized into two types:

  • Biological Contamination: This is the most common type and includes bacteria, fungi (molds and yeasts), and potentially viruses or other protozoa. These contaminants can be introduced from the environment (air, surfaces), non-sterile equipment and reagents, or from the researchers themselves. Importantly, the flukes, being collected from animal hosts, can carry their own gut microflora which can become a source of contamination if not properly managed.[1]

  • Chemical Contamination: This type of contamination is often harder to detect and can be caused by impurities in the media, serum, or water; endotoxins from bacteria; or residues from detergents and disinfectants.[2]

Q2: What are the standard antibiotics and their working concentrations used to prevent contamination?

A2: A common practice is to use a broad-spectrum antibiotic cocktail. The most frequently used combination is Penicillin-Streptomycin. Recommended concentrations can vary, but a standard starting point is:

  • Penicillin: 100 - 1000 IU/mL

  • Streptomycin: 100 - 1000 µg/mL

  • Gentamicin: 0.1 mg/ml has also been used effectively.[3]

For fungal contamination, Amphotericin B at a concentration of 2.5 µg/mL is commonly used. It is advisable to test different concentrations to find the optimal balance between preventing contamination and minimizing any potential toxic effects on the flukes.

Q3: Can I reuse culture medium?

A3: No, it is strongly advised not to reuse culture medium. Reusing medium increases the risk of contamination and introduces variability into your experiments due to the depletion of nutrients and the accumulation of metabolic waste products from the flukes.

Q4: My flukes are dying, but I don't see any visible signs of contamination. What could be the cause?

A4: If there are no visible signs of bacterial or fungal contamination, consider the following possibilities:

  • Mycoplasma Contamination: Mycoplasma are very small bacteria that do not cause turbidity and are not visible with a standard light microscope. They can, however, significantly impact the health of the cultured organisms. Specific PCR-based or fluorescent dye-based kits are required for their detection.

  • Chemical Contamination: As mentioned earlier, impurities in your reagents or residual detergents on your glassware can be toxic to the flukes.

  • Suboptimal Culture Conditions: Ensure your incubator temperature, CO2 levels, and humidity are correctly calibrated. Also, confirm that you are using an appropriate culture medium (e.g., RPMI-1640 or DMEM) and that the volume of medium per fluke is adequate (a minimum of 3 ml per adult fluke is recommended).[3][4] Heat shock during transport and washing can also be detrimental to fluke viability.[5]

  • Solvent Toxicity: If you are performing drug testing, the solvent used to dissolve your compounds (e.g., DMSO) can be toxic at higher concentrations. It is crucial to determine the maximum tolerable concentration of the solvent in a control experiment. For F. hepatica, DMSO concentrations above 0.5% v/v have been shown to be toxic.[4][6]

Q5: How can I visually distinguish between bacterial and fungal contamination?

A5:

Characteristic Bacterial Contamination Fungal (Mold) Contamination Fungal (Yeast) Contamination
Medium Appearance Uniformly cloudy/turbid.Fuzzy, filamentous growths, often forming visible clumps or "mats". The medium may remain clear initially.Can cause some turbidity. Individual colonies may appear as small, whiteish clumps.
pH Change Rapid drop in pH, leading to a yellowing of the medium (with phenol red indicator).pH change is usually slower and may be acidic or alkaline depending on the species.pH tends to become acidic, but often more slowly than with bacteria.
Microscopic View Small, individual cells (cocci or rods), often motile.Long, branching, multicellular filaments (hyphae).Small, oval or spherical cells, often seen budding.

Data Presentation

Table 1: Recommended Antimicrobial Agents for Fasciola hepatica Culture

Antimicrobial Agent Target Organism Typical Working Concentration Notes
PenicillinGram-positive bacteria100 - 1000 IU/mLOften used in combination with Streptomycin.
StreptomycinGram-negative bacteria100 - 1000 µg/mLCan be toxic at very high concentrations.
GentamicinBroad-spectrum (Gram-positive and Gram-negative bacteria)50 - 100 µg/mLA stable and effective alternative or addition to Pen-Strep.
Amphotericin BFungi (molds and yeasts)0.25 - 2.5 µg/mLCan be toxic to some cell lines at higher concentrations; use with caution.
NystatinFungi (primarily yeasts)50 - 100 units/mLAn alternative to Amphotericin B.

Table 2: Effect of DMSO Concentration on Adult Fasciola hepatica Viability in vitro

DMSO Concentration (v/v) Viability at 24h Viability at 48h Recommendation for Drug Testing
0.1%HighHighRecommended as a safe solvent concentration.
0.2%HighHighGenerally considered safe for most assays.
0.5%HighReduced motilityUse with caution; may have sublethal effects.
1.0%Reduced motilityLow (significant paralysis)Not recommended for assays longer than a few hours.
>1.0%Low (paralysis)Very low to noneAvoid.

Data synthesized from studies such as Machicado et al. (2022).[3][4][6]

Experimental Protocols

Protocol 1: Aseptic Collection and Washing of Adult Fasciola hepatica
  • Preparation: Prepare a sterile working area in a Class II biological safety cabinet. Pre-warm all collection and washing media to 37°C. The recommended washing medium is the culture medium to be used (e.g., RPMI-1640) supplemented with antibiotics (e.g., 1000 IU/mL penicillin and 1000 µg/mL streptomycin).

  • Collection: Collect adult flukes from the bile ducts of infected livers obtained from a local abattoir. Place the flukes immediately into a sterile container with pre-warmed transport medium.

  • Washing Procedure: a. In the BSC, pour the flukes and transport medium into a sterile petri dish. b. Using sterile forceps, transfer the flukes to a fresh petri dish containing pre-warmed, antibiotic-supplemented washing medium. c. Gently agitate the dish for 1-2 minutes. d. Repeat the washing step at least three times with fresh, pre-warmed washing medium to remove host cells, bile, and external contaminants. e. After the final wash, transfer the flukes to the culture plates containing the final culture medium.

Protocol 2: In Vitro Drug Sensitivity Assay
  • Fluke Preparation: Collect and wash adult F. hepatica as described in Protocol 1.

  • Plating: Aseptically place one or two adult flukes into each well of a 24-well plate containing 3 mL of pre-warmed culture medium (e.g., RPMI-1640 supplemented with 10% v/v fetal bovine serum and antibiotics).

  • Drug Preparation: Prepare stock solutions of your test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the final desired concentrations in the culture medium. Ensure the final solvent concentration does not exceed the toxic level (e.g., <0.5% DMSO).

  • Dosing: Add the prepared drug dilutions to the corresponding wells. Include the following controls:

    • Negative Control: Medium only (no flukes, no drug).

    • Fluke Viability Control: Flukes in medium with solvent only (at the same concentration as the drug-treated wells).

    • Positive Control: Flukes in medium with a known fasciolicidal drug (e.g., triclabendazole).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Assessment of Viability: At predetermined time points (e.g., 24, 48, 72 hours), assess the viability of the flukes. This is typically done by observing their motility and tegumental integrity under a dissecting microscope. A scoring system is often used (e.g., 3 = normal motility, 2 = reduced motility, 1 = minimal motility, 0 = no movement/death).

  • Data Analysis: Calculate the percentage of dead or severely affected flukes at each drug concentration compared to the solvent control. Determine the effective concentration (e.g., EC50) of the drug.

Visualizations

Triclabendazole Resistance Pathway in Fasciola hepatica

Triclabendazole_Resistance Proposed Mechanism of Triclabendazole Resistance in Fasciola hepatica TCBZ Triclabendazole (TCBZ) Pgp P-glycoprotein (ABCB1) TCBZ->Pgp Binds to TCBZ_in TCBZ TCBZ->TCBZ_in Passive Diffusion Pgp->TCBZ Increased Efflux (in resistant flukes) Metabolism Metabolism TCBZ_in->Metabolism Metabolized to TCBZSO TCBZ-SO (Active) Tubulin β-tubulin TCBZSO->Tubulin Binds and Disrupts Metabolism->TCBZSO Disruption Microtubule Disruption Tubulin->Disruption

Caption: Proposed mechanism of Triclabendazole resistance in Fasciola hepatica.

Troubleshooting Workflow for Culture Contamination

Contamination_Troubleshooting Start Culture Contamination Suspected (e.g., cloudy medium, color change, visible growth) Microscopy Microscopic Examination Start->Microscopy Bacterial Bacteria Observed (small, motile rods/cocci) Microscopy->Bacterial Yes Fungal Fungi Observed (filaments or budding yeast) Microscopy->Fungal Yes NoContaminants No Visible Microbes Microscopy->NoContaminants No Discard_B Discard Culture & Decontaminate Hood/Incubator Bacterial->Discard_B Recommended Salvage_B Attempt Salvage: Wash flukes with high-dose antibiotics Bacterial->Salvage_B High-value culture Discard_F Discard Culture & Decontaminate Hood/Incubator Fungal->Discard_F Check_Other Investigate Other Causes: - Mycoplasma test - Check media/reagents - Verify incubator settings - Assess solvent toxicity NoContaminants->Check_Other Review_Protocols Review Aseptic Technique & Prophylactic Measures Discard_B->Review_Protocols Salvage_B->Review_Protocols Discard_F->Review_Protocols Check_Other->Review_Protocols

Caption: A logical workflow for troubleshooting contamination in Fasciola hepatica cultures.

References

Interpreting conflicting results from Diamfenetide efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting conflicting results from Diamfenetide efficacy studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do I observe lower than expected efficacy of this compound in my cattle study compared to published results in sheep?

A1: The discrepancy in this compound efficacy between sheep and cattle is a well-documented phenomenon and is primarily attributed to differences in host metabolism. This compound is a prodrug that requires deacetylation by the host's liver enzymes into its active amine metabolite, N,N'-[oxybis(2,1-ethanediyloxy-4,1-phenylene)]bis(2-aminoacetamide), often referred to as DAMD.

Sheep are highly efficient at this metabolic conversion, leading to higher concentrations of the active compound and, consequently, greater efficacy against Fasciola hepatica. In contrast, cattle metabolize this compound less efficiently, resulting in lower levels of the active metabolite and reduced efficacy.[1] Studies have shown that while this compound is highly effective in sheep, it is less effective in cows and mice.[1]

Data Summary: Comparative Efficacy of this compound in Sheep and Calves

Host SpeciesDosage RegimenDuration of TreatmentEfficacy (%)
Sheep10 mg/kg daily14 days87
Sheep10 mg/kg daily21 days96
Calves30 mg/kg daily11 days89

This table summarizes data from a study on the chemoprophylaxis of this compound against experimentally induced Fasciola hepatica infections.[2]

Q2: My in-vivo experiment shows high efficacy against early immature flukes but poor results against adult Fasciola hepatica. Is this expected?

A2: Yes, this is an expected outcome. This compound's efficacy is highly dependent on the developmental stage of the liver fluke. It is most effective against juvenile, migrating flukes (from 1 to 6 weeks post-infection) and has significantly lower efficacy against mature flukes (older than 8 weeks) residing in the bile ducts.

The heightened susceptibility of immature flukes is linked to the drug's mechanism of action, which includes disruption of the tegument. The tegument of juvenile flukes is more metabolically active and undergoes significant changes during development, potentially making it more vulnerable to the effects of this compound's active metabolite. One study in lambs demonstrated 100% efficacy against 1, 3, and 5-week-old infections, which dropped to 73% against 7-week-old and 57% against 9-week-old infections.[1]

Data Summary: Efficacy of this compound Against Different Stages of Fasciola hepatica in Sheep

Fluke Age (weeks post-infection)DosageEfficacy (%)
1, 4, 670 mg/kg>97
1, 3, 5100 mg/kg100
7100 mg/kg73
9100 mg/kg57

This table combines data from studies investigating the efficacy of this compound against immature Fasciola hepatica in sheep.[1][3]

Q3: What is the detailed mechanism of action of this compound's active metabolite (DAMD) on Fasciola hepatica?

A3: The active amine metabolite of this compound (DAMD) exerts its anthelmintic effect through a multi-faceted attack on the fluke's physiology, primarily targeting the tegument and protein synthesis.

  • Tegumental Disruption: DAMD causes significant ultrastructural damage to the fluke's tegument, the protective outer layer. This includes blebbing of the apical plasma membrane, swelling of the basal infolds, and eventual sloughing of the tegument.[2][4][5] This damage is more pronounced on the dorsal surface and in younger flukes.[2][5] While the exact mechanism is not fully elucidated, it is thought to be related to disruption of ion transport, as DAMD has been postulated to act as a Na+ ionophore.[6] However, it does not appear to directly inhibit Na+/K+-ATPase activity.[7]

  • Inhibition of Protein Synthesis: DAMD has been shown to inhibit protein synthesis in Fasciola hepatica.[3][8] This is evidenced by a decrease in the uptake and incorporation of radiolabelled precursors for RNA and protein synthesis.[8] The disruption of protein synthesis likely contributes to the observed damage to the tegument, as the fluke is unable to repair and maintain this vital structure.

  • Metabolic Disruption: Studies have shown that DAMD affects the fluke's glucose metabolism.[7] A notable effect is the elevation of internal malate levels.[9]

Diamfenetide_Mechanism_of_Action cluster_host Host Animal (e.g., Sheep) cluster_fluke Fasciola hepatica This compound This compound (Prodrug) LiverEnzymes Hepatic Deacetylation This compound->LiverEnzymes DAMD_host DAMD (Active Metabolite) LiverEnzymes->DAMD_host DAMD_fluke DAMD Uptake DAMD_host->DAMD_fluke Absorption by Fluke Tegument Tegument DAMD_fluke->Tegument ProteinSynthesis Protein Synthesis Machinery DAMD_fluke->ProteinSynthesis Metabolism Glucose Metabolism DAMD_fluke->Metabolism TegumentDamage Tegumental Disruption (Blebbing, Swelling, Sloughing) Tegument->TegumentDamage ProteinInhibition Inhibition of Protein Synthesis ProteinSynthesis->ProteinInhibition MetabolicDisruption Metabolic Disruption (Elevated Malate) Metabolism->MetabolicDisruption Paralysis Paralysis & Death TegumentDamage->Paralysis ProteinInhibition->Paralysis MetabolicDisruption->Paralysis

Mechanism of Action of this compound

Troubleshooting Guides

Problem: Apparent Treatment Failure with this compound

If you observe a lack of efficacy with this compound in your experiment, consider the following potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Incorrect Fluke Stage: - Confirm the age of the Fasciola hepatica infection. This compound is most effective against immature flukes (1-6 weeks). Efficacy will be significantly lower against mature flukes (>8 weeks).- If targeting mature flukes, consider using a different fasciolicide with proven efficacy against adult stages.
Host Species: - Be aware that efficacy is highest in sheep. If using other ruminants like cattle or goats, a higher dose or a different treatment regimen may be necessary to achieve comparable results due to differences in drug metabolism.[1][2]
Drug Administration and Dosage: - Ensure accurate calculation of the dosage based on the animal's body weight.- Verify the correct administration of the drug as per the manufacturer's instructions.
Underlying Health Conditions: - Consider if the host animals have any underlying liver conditions that might impair the metabolic activation of this compound.
Potential for Resistance: - While widespread resistance to this compound has not been reported as extensively as for other flukicides, it remains a possibility. If all other factors have been ruled out, consider the possibility of a resistant fluke population.

Experimental Protocols

In-Vivo Efficacy Study of this compound in Sheep

This protocol outlines a typical experimental design for evaluating the efficacy of this compound against a specific stage of Fasciola hepatica in sheep.

experimental_workflow start Start: Acclimatize Fluke-Free Lambs infection Infect Lambs Orally with F. hepatica Metacercariae start->infection grouping Randomly Allocate Lambs into Treatment and Control Groups infection->grouping treatment Administer this compound Orally to Treatment Group at a Predetermined Time Post-Infection grouping->treatment monitoring Monitor Animals for Clinical Signs and Collect Fecal Samples for Egg Counts (if applicable) treatment->monitoring necropsy Euthanize all Lambs at a Set Time Post-Treatment monitoring->necropsy fluke_recovery Recover and Count Remaining Flukes from the Liver and Bile Ducts necropsy->fluke_recovery calculation Calculate Efficacy: ((Mean Flukes in Control - Mean Flukes in Treated) / Mean Flukes in Control) x 100 fluke_recovery->calculation end End: Data Analysis and Reporting calculation->end

In-Vivo this compound Efficacy Trial Workflow

1. Animal Selection and Acclimatization:

  • Source fluke-free lambs of a consistent breed and age.

  • Acclimatize the animals to the housing and feeding conditions for at least one week prior to the start of the experiment.

2. Experimental Infection:

  • Infect each lamb orally with a standardized dose of viable Fasciola hepatica metacercariae (e.g., 200-300 metacercariae per animal).[3]

  • The metacercariae should be from a well-characterized strain of F. hepatica.

3. Group Allocation:

  • Randomly assign the infected lambs to a treatment group and an untreated control group. A minimum of 6-8 animals per group is recommended for statistical power.

4. Drug Administration:

  • At a predetermined time post-infection (e.g., 4, 6, or 8 weeks to target specific fluke stages), administer this compound orally to the treatment group.[3]

  • The dosage should be accurately calculated based on each animal's body weight (e.g., 70 mg/kg or 100 mg/kg).[1][3]

5. Post-Treatment Monitoring:

  • Observe all animals daily for any adverse reactions to the treatment.

  • For studies targeting mature, egg-laying flukes, fecal samples can be collected to perform fecal egg count reduction tests.

6. Necropsy and Fluke Recovery:

  • At a set time after treatment (e.g., 2-3 weeks), humanely euthanize all animals from both the treated and control groups.

  • Carefully dissect the liver and bile ducts of each animal.

  • Collect all remaining flukes and count them.

7. Efficacy Calculation:

  • Calculate the mean number of flukes in the control group and the treated group.

  • Determine the percentage efficacy using the following formula: Efficacy (%) = [(Mean fluke count in control group - Mean fluke count in treated group) / Mean fluke count in control group] x 100

In-Vitro Culture and Drug Susceptibility Testing of Fasciola hepatica

This protocol provides a general framework for the in-vitro maintenance of adult Fasciola hepatica and assessment of this compound's (or its active metabolite's) effects.

1. Fluke Collection:

  • Collect adult Fasciola hepatica from the bile ducts of naturally infected cattle or sheep at a slaughterhouse.[6]

  • Transport the flukes to the laboratory in a suitable transport medium (e.g., RPMI 1640 or DMEM) supplemented with antibiotics and maintained at 37°C.[6]

2. Washing and Sterilization:

  • Wash the flukes multiple times in a sterile, antibiotic-containing medium to remove contaminants.[6]

3. In-Vitro Culture:

  • Place individual or small groups of flukes in culture plates (e.g., 6-well or 24-well plates) containing a suitable culture medium such as RPMI 1640.[6]

  • A minimum of 3 ml of medium per fluke is recommended.[6]

  • Incubate the flukes at 37°C in a microaerophilic environment (e.g., 5% CO2).

4. Drug Exposure:

  • Prepare stock solutions of this compound's active metabolite (DAMD) in a suitable solvent (e.g., DMSO). Note that the final solvent concentration in the culture medium should be non-toxic to the flukes (typically ≤0.1%).[6]

  • Add the desired concentrations of DAMD to the culture medium of the treatment groups. Include a solvent-only control group.

5. Assessment of Efficacy:

  • Motility Scoring: Observe the flukes at regular intervals (e.g., 1, 3, 6, 12, 24 hours) and score their motility based on a predefined scale. A common scale ranges from normal movement to complete paralysis.

  • Tegumental Damage Assessment: After the incubation period, flukes can be fixed and processed for scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to observe ultrastructural changes to the tegument.[2][4][5]

  • Metabolic Assays: The culture medium can be collected to analyze the excretion of metabolic products, or the flukes can be homogenized to measure internal metabolite levels.[9]

References

How to minimize batch-to-batch variation with Diamfenetide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation when working with Diamfenetide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anthelmintic drug primarily used against the liver fluke Fasciola hepatica.[1][2][3][4] Its mechanism of action involves disruption of the parasite's cell integrity and interference with its metabolic and excretory functions.[5][6] The deacetylated amine metabolite of this compound is the active form, which can induce a flaccid paralysis in the parasite.[1] This is thought to be a secondary effect following initial disruption of the parasite's surface membranes.[5]

Q2: What are the common factors that can contribute to batch-to-batch variation in chemical compounds like this compound?

Batch-to-batch variation in pharmaceuticals can arise from differences in the manufacturing process, leading to variations in surface properties and physicochemical characteristics, even if the batches are chemically identical.[7] General factors that can affect the stability and consistency of chemical compounds include temperature, light exposure, pH, and susceptibility to oxidation and enzymatic degradation.[8][9]

Q3: How can I assess the consistency of a new batch of this compound?

When receiving a new batch of this compound, it is advisable to perform a side-by-side comparison with a previous batch that yielded expected results. This can involve running a simple, standardized assay, such as an in vitro motility assay on a model organism, to compare the dose-response curve of the new batch with the established reference. Any significant deviation in the effective concentration (e.g., EC50) may indicate batch-to-batch variation.

Troubleshooting Guides

Issue 1: Observed a decrease in the efficacy of this compound in our in vivo model.

  • Possible Cause 1: Different Active Metabolite Concentration. The efficacy of this compound is dependent on its deacetylation to the active amine metabolite.[1] Variations in the formulation or in the host's metabolic activity could lead to different levels of the active compound.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure that the vehicle and preparation method for this compound administration are consistent with previous experiments. The solvent used can influence the drug's effect.[1]

    • Analyze Compound Purity: If possible, perform analytical chemistry techniques (e.g., HPLC) to confirm the purity and concentration of the new this compound batch.

    • Standardize Host Animals: Ensure that the animal model (species, age, health status) is consistent, as variations in metabolism can affect drug efficacy.

Issue 2: Inconsistent results in our in vitro parasite motility assays.

  • Possible Cause 1: Solvent Effects. The solvent used to dissolve this compound can have its own biological effects. For example, ethanol, even at low concentrations, can impact parasite motility.[1]

  • Troubleshooting Steps:

    • Solvent Control: Always include a vehicle-only control in your experiments to account for any effects of the solvent.

    • Minimize Solvent Concentration: Use the lowest possible concentration of the solvent required to dissolve this compound. The deacetylated metabolite of this compound shows different effects depending on the solvent and its concentration.[1]

    • Consistent Solvent Batch: Use the same batch of solvent for all comparative experiments to avoid introducing variability from this source.

  • Possible Cause 2: Degradation of the Compound. Improper storage or handling can lead to the degradation of this compound, reducing its activity.

  • Troubleshooting Steps:

    • Storage Conditions: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place to protect it from light and moisture.[8][9]

    • Fresh Solutions: Prepare solutions of this compound fresh for each experiment to avoid degradation in solution.

Experimental Protocols & Data

Table 1: In Vivo Efficacy of this compound against Fasciola hepatica
HostDosageDurationEfficacyReference
Sheep10 mg/kg body weight, daily14 days87%[2]
Sheep10 mg/kg body weight, daily21 days96%[2]
Calves30 mg/kg body weight, daily11 days89%[2]
Lambs100 mg/kg body weight, single dose1-5 weeks post-inoculation100%[3]
Lambs100 mg/kg body weight, single dose7 weeks post-inoculation73%[3]
Lambs100 mg/kg body weight, single dose9 weeks post-inoculation57%[3]
Sheep70 mg/kg body weight, single doseUp to 6 weeks post-infection>97%[4]
Detailed Methodology: In Vitro Motility Assay for Fasciola hepatica

This protocol is a generalized procedure based on common practices in parasitology research.

  • Preparation of Parasites:

    • Collect adult Fasciola hepatica from the bile ducts of infected sheep or cattle at necropsy.

    • Wash the flukes several times with a suitable physiological saline solution (e.g., Hedon-Fleig solution) pre-warmed to 37°C.

    • Acclimatize the flukes in fresh medium for at least 1 hour at 37°C before the experiment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Note that the solvent itself can have effects.[1]

    • Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups and is at a level that does not affect fluke motility on its own (typically ≤1%).[1]

  • Experimental Procedure:

    • Place individual flukes in petri dishes or multi-well plates containing the pre-warmed culture medium.

    • Replace the medium with the prepared this compound solutions of varying concentrations. Include a vehicle-only control group.

    • Incubate the flukes at 37°C.

    • Observe and score the motility of the flukes at regular time intervals (e.g., 0, 1, 2, 3 hours) under a dissecting microscope. Motility can be scored on a scale (e.g., 0 = no movement/paralysis, 3 = normal vigorous movement).

  • Data Analysis:

    • Record the time taken for each concentration of this compound to induce paralysis.

    • Plot the motility scores against time for each concentration.

    • Calculate the concentration that causes paralysis in 50% of the flukes (EC50) at a specific time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: New Batch of this compound prep_stock Prepare Stock Solution (e.g., in Ethanol) start->prep_stock prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treatment Incubate Parasites with This compound Concentrations and Vehicle Control prep_dilutions->treatment prep_parasites Prepare and Acclimatize Fasciola hepatica prep_parasites->treatment observe Observe and Score Motility at Timed Intervals treatment->observe plot Plot Dose-Response Curve observe->plot compare Compare EC50 with Previous Batches plot->compare end Conclusion on Batch Consistency compare->end

Caption: Workflow for assessing batch-to-batch variation of this compound.

signaling_pathway This compound This compound (Prodrug) Metabolite Deacetylated Amine Metabolite (Active Form) This compound->Metabolite Deacetylation in Host Membrane Parasite Surface Membrane Metabolite->Membrane Metabolism Metabolic and Excretory Functions Metabolite->Metabolism Disruption Membrane Disruption Membrane->Disruption Paralysis Flaccid Paralysis Disruption->Paralysis Interference Interference Metabolism->Interference Interference->Paralysis

Caption: Proposed mechanism of action for this compound.

References

Strategies for working with low yields of Diamfenetide analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diamfenetide analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound and its analogues?

A1: this compound, chemically known as N,N'-[oxybis(2,1-ethanediyl-4,1-phenylene)]bis[2,2-dichloroacetamide], is a bis-amide. The most common synthetic approach for its analogues involves the acylation of a corresponding diamine precursor. This is typically a nucleophilic acyl substitution where the diamine reacts with an acylating agent, such as an acid chloride or acid anhydride, to form the two amide bonds.

Q2: My acylation reaction is resulting in a very low yield. What are the most common causes?

A2: Low yields in the acylation of aromatic amines, such as the precursors for this compound analogues, can stem from several factors. These include incomplete reaction, side reactions, or product loss during workup and purification.[1] Key areas to investigate are the purity of your starting materials, the reaction conditions (temperature, solvent, base), and the stability of your product. Aromatic amines can be poor nucleophiles, and forcing conditions might be necessary, which can also lead to degradation.

Q3: I have a complex mixture of products after my reaction. How can I effectively purify my target this compound analogue?

A3: Amide compounds can be purified using several methods, and the best choice depends on the specific properties of your analogue.[2] Common techniques include:

  • Recrystallization: This is often the method of choice for solid amides. Solvents like ethanol, acetonitrile, or 1,4-dioxane can be effective.[2]

  • Column Chromatography: Silica gel chromatography is a standard method. However, polar amides can sometimes be challenging to elute. A reversed-phase column might be a better alternative for highly polar analogues.

  • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purifications to isolate a pure sample for characterization.

Q4: What are the key analytical techniques for characterizing my this compound analogue?

A4: A combination of spectroscopic and spectrometric methods is essential for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the amide C=O and N-H bonds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for assessing purity and confirming the molecular weight of the main product in a mixture.[3]

Troubleshooting Guide for Low Yields

This guide addresses specific issues you might encounter during the synthesis of this compound analogues.

Issue 1: The reaction does not go to completion (Starting material remains).
Potential Cause Troubleshooting Strategy
Insufficiently reactive acylating agent Switch to a more reactive agent (e.g., from a carboxylic acid to an acid chloride).
Poor nucleophilicity of the diamine Increase the reaction temperature. Be aware that this may also increase side reactions.
Inadequate base The reaction often produces HCl, which can protonate the starting amine, rendering it unreactive.[4] Use a non-nucleophilic base like pyridine or triethylamine to scavenge the acid. Use at least two equivalents of the base.
Solvent issues Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Consider switching to a higher-boiling point solvent like DMF or DMAc if solubility is an issue.
Issue 2: The reaction is messy, with multiple unidentified byproducts.
Potential Cause Troubleshooting Strategy
Over-acylation or side reactions Aromatic amines can be susceptible to side reactions if conditions are too harsh.[1] Try running the reaction at a lower temperature for a longer period. Add the acylating agent dropwise to control the reaction rate and temperature.
Degradation of starting material or product Some aromatic compounds can be sensitive to air or light. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Check the stability of your product under the reaction and workup conditions.
Impure starting materials Ensure the purity of your diamine precursor and acylating agent. Impurities can lead to a cascade of side reactions. Purify starting materials if necessary.
Issue 3: Significant loss of product during workup or purification.
Potential Cause Troubleshooting Strategy
Product is partially soluble in the aqueous phase During an aqueous workup, your product might be partitioning into the aqueous layer. Try extracting the aqueous layer with a different organic solvent. Before discarding the aqueous layer, take a small sample, evaporate it, and check for your product by TLC or LC-MS.
Product loss during chromatography Amides can sometimes streak or irreversibly bind to silica gel. Try deactivating the silica with triethylamine. Alternatively, switch to a different stationary phase like alumina or use reversed-phase chromatography.[5] Consider recrystallization as a non-chromatographic alternative.[2]
Product co-elutes with impurities Optimize your chromatography conditions. A shallow gradient or an isocratic elution might provide better separation. Try different solvent systems.

Data Presentation: Optimizing Reaction Conditions

The following table provides an illustrative example of how to systematically optimize the acylation reaction for a generic this compound analogue.

Table 1: Illustrative Optimization of Acylation Reaction

Entry Acylating Agent Base (Equivalents) Solvent Temperature (°C) Time (h) Conversion (%) Isolated Yield (%)
1Dichloroacetic acidNoneToluene11024<10<5
2Dichloroacetyl chloridePyridine (2.2)DCM25127560
3Dichloroacetyl chlorideTriethylamine (2.2)DCM25127058
4Dichloroacetyl chloridePyridine (2.2)THF6569582
5Dichloroacetyl chloridePyridine (2.2)Toluene806>9885
6Dichloroacetic anhydridePyridine (2.2)Toluene80129078

Note: This data is for illustrative purposes only and should be adapted for your specific analogue.

Experimental Protocols

Protocol 1: General Synthesis of a this compound Analogue

This protocol describes the acylation of a diamine precursor with an acid chloride.

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the diamine precursor (1.0 equivalent).

    • Add anhydrous toluene (or another suitable solvent) to dissolve the diamine.

    • Add pyridine (2.2 equivalents) to the solution.

  • Reaction Execution:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the desired acid chloride (2.1 equivalents) in the same solvent dropwise over 30 minutes.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 1M HCl and extract with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimum amount of a hot solvent (e.g., acetonitrile or ethanol) to dissolve the solid completely.[2]

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Troubleshooting Workflow for Low Yields

G cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? (Starting Material Present) check_reaction->incomplete messy Messy Reaction? (Multiple Byproducts) check_reaction->messy clean_low Clean Reaction, Low Mass? check_reaction->clean_low optimize_cond Optimize Reaction Conditions: - Increase Temperature - Change Solvent/Base - More Reactive Reagent incomplete->optimize_cond Yes optimize_purity Improve Reaction Control: - Lower Temperature - Slower Addition - Purify Starting Materials - Inert Atmosphere messy->optimize_purity Yes optimize_workup Optimize Workup & Purification: - Check Aqueous Layer for Product - Alternative Purification (e.g., Recrystallization) - Adjust Chromatography Conditions clean_low->optimize_workup Yes

Caption: A decision tree for troubleshooting low yields in synthesis.

General Purification Strategy

G crude Crude Product is_solid Is the product solid? crude->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography (Normal or Reversed-Phase) is_solid->chromatography No / Oil is_pure_recrys Is it pure? recrystallize->is_pure_recrys is_pure_recrys->chromatography No final_product Pure Product is_pure_recrys->final_product Yes is_pure_chrom Is it pure? chromatography->is_pure_chrom is_pure_chrom->final_product Yes re_optimize Re-evaluate Chromatography - Different Solvent System - Different Stationary Phase is_pure_chrom->re_optimize No

Caption: A flowchart outlining a general purification strategy.

References

Validation & Comparative

A Comparative Analysis of Diamfenetide and Triclabendazole Efficacy on Juvenile Liver Flukes (Fasciola hepatica)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The control of fascioliasis, a parasitic disease caused by the liver fluke Fasciola hepatica, remains a significant challenge in livestock management and public health. The juvenile stages of this parasite are particularly pathogenic as they migrate through the liver parenchyma, causing extensive tissue damage. Effective flukicides must therefore demonstrate high efficacy against these early life stages. This guide provides a detailed comparison of two prominent flukicides, Diamfenetide and Triclabendazole, with a focus on their efficacy against juvenile flukes, supported by experimental data.

Quantitative Efficacy Comparison

The following table summarizes the reported efficacy of this compound and Triclabendazole against juvenile Fasciola hepatica based on experimental infection studies in sheep and cattle. Efficacy is presented as the percentage reduction in fluke burden compared to untreated control groups.

DrugHost SpeciesDoseFluke Age (weeks post-infection)Efficacy (%)
This compound Sheep100 mg/kg1100%[1]
Sheep100 mg/kg3100%[1]
Sheep100 mg/kg5100%[1]
Sheep70 mg/kgup to 6>97%[2]
Sheep100 mg/kg773%[1]
Triclabendazole Sheep10 mg/kg193%[3]
Sheep10 mg/kg2-499-100%[3]
Sheep5 mg/kg492%[3]
Sheep10 mg/kg6100%[3]
Cattle12 mg/kg285%[4]
Cattle12 mg/kg699.6%[4]
Cattle12 mg/kg899.8%[4]

Experimental Protocols

The data presented above is derived from controlled experimental studies. A generalized protocol for such an efficacy trial is outlined below.

Generalized In Vivo Efficacy Trial Protocol
  • Animal Model and Acclimatization:

    • Healthy, fluke-free lambs or calves of a specific breed and age are selected.

    • Animals are housed in controlled environments to prevent accidental infections.

    • A period of acclimatization (e.g., 14 days) is allowed before the start of the experiment.

  • Experimental Infection:

    • Metacercariae of a known susceptible or resistant strain of Fasciola hepatica are obtained.

    • Each animal is orally infected with a precise number of metacercariae (e.g., 300 per sheep) using a gelatin capsule.

  • Treatment Allocation and Administration:

    • Animals are randomly allocated to treatment groups (e.g., this compound-treated, Triclabendazole-treated, and untreated control).

    • At a predetermined time post-infection (e.g., 1, 4, 6, or 8 weeks to target specific juvenile stages), the respective drugs are administered orally at the specified dosage.

  • Post-Mortem Examination and Fluke Recovery:

    • At a set time after treatment (e.g., 14-21 days), animals are humanely euthanized.

    • The livers are carefully removed and dissected to recover all flukes.

    • The recovered flukes are counted to determine the fluke burden for each animal.

  • Efficacy Calculation:

    • The efficacy of each drug is calculated as the percentage reduction in the mean fluke count of the treated group compared to the untreated control group.

    • Formula: Efficacy (%) = [(Mean fluke count in control group - Mean fluke count in treated group) / Mean fluke count in control group] x 100.

  • Clinical and Pathological Monitoring:

    • Throughout the study, animals are monitored for clinical signs of fascioliasis.

    • Blood samples may be collected to measure liver enzyme levels (e.g., glutamate dehydrogenase, gamma-glutamyl transpeptidase) as indicators of liver damage.

Visualizing Experimental Workflow and Mechanisms of Action

To better understand the experimental process and the proposed mechanisms by which these drugs act, the following diagrams are provided.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Animal_Selection Selection of Fluke-Free Lambs/Calves Acclimatization Acclimatization Period Animal_Selection->Acclimatization Infection Oral Infection with F. hepatica Metacercariae Acclimatization->Infection Grouping Random Allocation to Treatment Groups Infection->Grouping Treatment Drug Administration at Specific Time Post-Infection Grouping->Treatment Necropsy Necropsy and Liver Examination Treatment->Necropsy Fluke_Count Fluke Recovery and Counting Necropsy->Fluke_Count Efficacy_Calc Efficacy Calculation Fluke_Count->Efficacy_Calc

Caption: Experimental workflow for in vivo flukicide efficacy testing.

G cluster_this compound This compound Mechanism of Action This compound This compound Metabolite Deacetylated Amine Metabolite (DAMD) This compound->Metabolite in host Fluke Juvenile Fluke Metabolite->Fluke uptake by Inhibition Inhibition of Protein Synthesis Fluke->Inhibition Disruption Disruption of Tegumental Cell Function Inhibition->Disruption Death Fluke Death Disruption->Death

Caption: Proposed mechanism of action for this compound.

G cluster_triclabendazole Triclabendazole Mechanism of Action Triclabendazole Triclabendazole Metabolites Sulphoxide & Sulphone Metabolites Triclabendazole->Metabolites in host Fluke Juvenile & Adult Fluke Metabolites->Fluke uptake by Tubulin Binding to β-tubulin Fluke->Tubulin Microtubule_Disruption Disruption of Microtubule Formation Tubulin->Microtubule_Disruption Cellular_Processes Impairment of Cellular Processes (e.g., transport) Microtubule_Disruption->Cellular_Processes Tegument_Damage Tegumental Disruption Cellular_Processes->Tegument_Damage Death Fluke Death Tegument_Damage->Death

Caption: Proposed mechanism of action for Triclabendazole.

Concluding Remarks

Both this compound and Triclabendazole demonstrate high efficacy against juvenile stages of Fasciola hepatica. This compound shows exceptional activity against very early immature flukes (1-6 weeks old). Triclabendazole is also highly effective against a broad range of juvenile and adult fluke stages.[5][6] However, the widespread use of Triclabendazole has led to the emergence of resistant fluke populations, which is a significant concern for its continued use. The choice between these flukicides should be guided by local resistance patterns, the specific stages of fluke being targeted, and integrated parasite control strategies. The detailed experimental protocols and mechanisms of action provided in this guide offer a foundation for further research and development in the field of anthelmintics.

References

In Vitro Showdown: Diamfenetide and Closantel Exhibit Distinct Mechanisms Against Liver Fluke

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro studies reveals that Diamfenetide and Closantel employ fundamentally different strategies to combat Fasciola, the liver fluke. While both prove effective, their mechanisms of action, effective concentrations, and the nature of the paralysis they induce differ significantly. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of these two critical fasciolicides.

Executive Summary

In vitro investigations highlight that this compound's efficacy hinges on its active metabolite, which disrupts protein synthesis in the fluke, leading to a slow-onset flaccid paralysis. In contrast, Closantel acts directly as an uncoupler of oxidative phosphorylation, causing a rapid spastic paralysis. While quantitative comparative data is limited, available studies indicate that both compounds are potent against Fasciola hepatica in laboratory settings.

Data Presentation: In Vitro Efficacy

ParameterThis compound (as deacetylated metabolite, DAMD)Closantel
Mechanism of Action Inhibition of protein synthesis[1]Uncoupling of oxidative phosphorylation[2]
Effective Concentration (Motility) Causes rapid flaccid paralysis at ≥ 1.0 µg/mL[3]Induces rapid spastic paralysis at ≥ 1.0 µg/mL
Effect on Motility Flaccid paralysis[3]Spastic paralysis
Lethal Dose (LD50) - F. hepatica Eggs Data not available80 µg/mL (0.12 mM)[4]
Parent Drug In Vitro Activity Inactive at concentrations up to 100 µg/mL[3]Active

Experimental Protocols

The following are generalized protocols for in vitro assays based on methodologies described in the scientific literature.

In Vitro Culture of Adult Fasciola hepatica

A crucial prerequisite for in vitro drug testing is the successful maintenance of adult flukes in a laboratory setting.

  • Collection: Adult Fasciola hepatica are collected from the bile ducts of freshly slaughtered, naturally infected cattle or sheep.

  • Washing: The flukes are thoroughly washed in a series of sterile, pre-warmed (37°C) buffers, such as phosphate-buffered saline (PBS), to remove bile and debris.

  • Culture Medium: A common culture medium is RPMI-1640, often supplemented with antibiotics (e.g., penicillin and streptomycin) to prevent bacterial contamination. For certain experiments, serum-free media are used to avoid drug-binding issues.

  • Incubation: Flukes are maintained in sterile culture plates or flasks at 37°C in a humidified atmosphere with 5% CO2. The volume of the medium should be sufficient to allow for fluke movement and to dilute waste products.

  • Viability Assessment: Viability is typically assessed by observing the motility of the flukes using a microscope or a motility meter. A scoring system is often used to quantify the degree of movement.

Diagram of the general workflow for in vitro culture of Fasciola hepatica

cluster_collection Parasite Collection cluster_preparation Preparation cluster_culture In Vitro Culture cluster_testing Drug Testing cluster_assessment Assessment collection Collection of adult Fasciola hepatica from infected bile ducts washing Washing in sterile, pre-warmed buffer collection->washing incubation Incubation at 37°C in culture medium (e.g., RPMI-1640) washing->incubation drug_exposure Exposure to this compound or Closantel incubation->drug_exposure motility_assessment Assessment of motility and viability drug_exposure->motility_assessment

In vitro culture and drug testing workflow for adult Fasciola hepatica.

Motility Inhibition Assay

This assay is commonly used to assess the direct effect of compounds on the motor activity of the flukes.

  • Preparation: Adult flukes are cultured as described above and allowed to acclimatize.

  • Drug Exposure: The culture medium is replaced with fresh medium containing the desired concentrations of this compound's active metabolite (DAMD) or Closantel. A control group with no drug is also included.

  • Observation: The motility of the flukes is observed and recorded at specific time points (e.g., 1, 3, 6, 12, and 24 hours) post-exposure.

  • Quantification: Motility can be quantified using a scoring system (e.g., from 0 for no movement to 3 for normal vigorous movement) or by using specialized equipment that measures the frequency and amplitude of contractions.

  • Data Analysis: The percentage of motility inhibition compared to the control group is calculated for each drug concentration and time point.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Protein Synthesis

This compound itself is a prodrug and requires deacetylation by the host's liver to its active amine metabolite, DAMD. In vitro, the parent drug shows no activity. DAMD acts by inhibiting protein synthesis within the fluke, which ultimately leads to its death. The precise molecular targets within the protein synthesis machinery are not fully elucidated but are thought to involve the disruption of RNA synthesis. This disruption of protein synthesis manifests as ultrastructural damage to the tegument, the outer surface of the fluke.

Proposed mechanism of action for this compound against Fasciola.

cluster_host Host Liver cluster_fluke Fasciola This compound This compound (Prodrug) damd Deacetylated Metabolite (DAMD - Active) This compound->damd Deacetylation protein_synthesis Protein Synthesis (Ribosomes, RNA) damd->protein_synthesis Inhibition tegument Tegument Integrity protein_synthesis->tegument Disruption of maintenance paralysis Flaccid Paralysis & Death tegument->paralysis

This compound is metabolized to its active form, which inhibits protein synthesis.

Closantel: Uncoupling of Oxidative Phosphorylation

Closantel is a salicylanilide that acts as a protonophore. It disrupts the proton gradient across the inner mitochondrial membrane of the fluke's cells. This uncoupling of oxidative phosphorylation means that while the electron transport chain continues to function, the energy generated is dissipated as heat instead of being used to produce ATP, the cell's primary energy currency. The rapid depletion of ATP leads to a swift loss of function and a spastic paralysis of the fluke.

Mechanism of action of Closantel in Fasciola mitochondria.

cluster_mitochondrion Mitochondrion cluster_outcome Cellular Outcome etc Electron Transport Chain proton_gradient Proton Gradient etc->proton_gradient Pumps H+ atp_synthase ATP Synthase proton_gradient->atp_synthase Drives energy_depletion Energy Depletion proton_gradient->energy_depletion atp ATP Production atp_synthase->atp closantel Closantel closantel->proton_gradient Dissipates paralysis Spastic Paralysis & Death energy_depletion->paralysis

Closantel disrupts the proton gradient, halting ATP production.

Conclusion

In vitro studies clearly demonstrate that this compound (as its active metabolite) and Closantel are effective against Fasciola hepatica through distinct mechanisms. This compound's metabolite induces a slow, flaccid paralysis by inhibiting protein synthesis, while Closantel causes a rapid, spastic paralysis by uncoupling oxidative phosphorylation. The lack of standardized in vitro comparative studies with quantitative endpoints such as LC50 for adult flukes highlights a gap in the current research landscape. Further studies employing standardized protocols are needed to provide a more direct comparison of the potency of these two important fasciolicides. Such data would be invaluable for drug development programs and for understanding the potential for resistance development.

References

Lack of Cross-Resistance Between Diamfenetide and Other Flukicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of diamfenetide with other flukicides, focusing on the topic of cross-resistance. The available data strongly suggest a lack of cross-resistance between this compound and other commonly used flukicides due to its unique mechanism of action. This document summarizes the supporting experimental data, details relevant experimental protocols, and provides visualizations of key concepts.

Executive Summary

The emergence of resistance to flukicides, particularly triclabendazole (TCBZ), poses a significant threat to the control of fasciolosis in livestock. Understanding the potential for cross-resistance between different classes of flukicides is crucial for developing sustainable control strategies. This compound, a diamidine derivative, stands out due to its distinct mode of action, which involves bioactivation to an amine metabolite that disrupts protein synthesis in the liver fluke. This mechanism is fundamentally different from that of other major flukicide classes, such as the benzimidazoles (e.g., triclabendazole) which target tubulin polymerization, and the salicylanilides (e.g., closantel) which uncouple oxidative phosphorylation. This mechanistic divergence is the primary reason why cross-resistance between this compound and other flukicides is not expected and has not been reported.

While direct comparative studies on the efficacy of this compound against flukicide-resistant strains of Fasciola hepatica are limited in the publicly available literature, the existing evidence on its unique biochemical pathway, coupled with findings that flukes resistant to one class of drug can be susceptible to another with a different mechanism, provides a strong basis for its use in strategic rotation programs to manage resistance.

Comparative Efficacy Data

The following tables summarize the efficacy of this compound and other flukicides from various studies. It is important to note the absence of studies directly testing this compound against confirmed resistant fluke populations.

Table 1: Efficacy of this compound against Susceptible Fasciola Species

FlukicideDoseHostFasciola SpeciesAge of FlukeEfficacy (%)Reference
This compound100 mg/kgSheepF. hepatica1, 3, 5 weeks100%[1]
This compound100 mg/kgSheepF. hepatica7 weeks73%[1]
This compound100 mg/kgSheepF. hepatica9 weeks57%[1]
This compound100 mg/kgSheepF. gigantica8 weeks99.4%[2]
This compound70 mg/kgSheepF. hepaticaup to 6 weeks>97%[3]
This compound10 mg/kg (daily for 14 days)SheepF. hepaticaProphylactic87%
This compound10 mg/kg (daily for 21 days)SheepF. hepaticaProphylactic96%

Table 2: Efficacy of Other Flukicides against Susceptible and Resistant Fasciola hepatica Isolates

FlukicideDoseHostF. hepatica IsolateEfficacy (%)Reference
Triclabendazole10 mg/kgSheepSusceptible99.8%[4]
Triclabendazole10 mg/kgSheepResistant10.8%[4]
ClosantelNot specifiedSheepTCBZ-ResistantEffective (in vivo)[5]
AlbendazoleNot specifiedSheepTCBZ-ResistantHigh ovicidal activity (in vitro)[5]
Nitroxynil10 mg/kgCattleTCBZ-Resistant99.8-99.9%

Mechanisms of Action and Resistance

The basis for the lack of cross-resistance lies in the distinct molecular targets of different flukicide classes.

  • This compound: This prodrug is deacetylated in the host to its active amine metabolite. This metabolite is taken up by the fluke and inhibits protein synthesis, though the precise target within this pathway is not fully elucidated.[6][7] This disruption of a fundamental cellular process leads to the parasite's death.

  • Benzimidazoles (e.g., Triclabendazole): These drugs bind to β-tubulin, a protein essential for the formation of microtubules.[7][8] Disruption of microtubule-dependent processes, such as cell division and nutrient uptake, is the primary mode of action. Resistance is often associated with mutations in the β-tubulin gene.

  • Salicylanilides (e.g., Closantel, Rafoxanide): This class of drugs acts as protonophores, uncoupling oxidative phosphorylation in the fluke's mitochondria.[7] This disrupts the parasite's energy metabolism, leading to paralysis and death. Resistance may be linked to alterations in drug transport or metabolism.

  • Halogenated Phenols (e.g., Nitroxynil): Similar to salicylanilides, these compounds are thought to interfere with mitochondrial energy production.

  • Sulfonamides (e.g., Clorsulon): This drug inhibits enzymes in the glycolytic pathway, another critical energy-generating process in the fluke.

The following diagram illustrates the distinct signaling and metabolic pathways targeted by these flukicide classes.

Flukicide_Mechanisms cluster_this compound This compound Pathway cluster_tcbz Triclabendazole Pathway cluster_closantel Closantel Pathway cluster_clorsulon Clorsulon Pathway This compound This compound (Prodrug) Metabolite Active Amine Metabolite This compound->Metabolite Host Deacetylation Metabolite->Inhibition Protein_Syn Protein Synthesis Inhibition->Protein_Syn TCBZ Triclabendazole Tubulin β-tubulin TCBZ->Tubulin Binds to Microtubules Microtubule Formation Tubulin->Microtubules Closantel Closantel OxPhos Oxidative Phosphorylation Closantel->OxPhos Uncouples Mitochondria Mitochondria Mitochondria->OxPhos Clorsulon Clorsulon Glycolysis Glycolysis Clorsulon->Glycolysis Inhibits

Caption: Distinct mechanisms of action of major flukicide classes.

Experimental Protocols

In Vivo Efficacy Assessment: Faecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used method to evaluate the efficacy of an anthelmintic in a field setting.

  • Animal Selection: Select a group of at least 10-15 animals with naturally acquired Fasciola infections, confirmed by pre-treatment faecal egg counts (FEC).

  • Pre-treatment Sampling: Collect individual faecal samples from all selected animals on Day 0, just before treatment.

  • Treatment: Administer the flukicide (e.g., this compound) at the manufacturer's recommended dose to the treatment group. An untreated control group should be maintained for comparison.

  • Post-treatment Sampling: Collect faecal samples from all animals again at a specified time post-treatment, typically 14 to 21 days.

  • Faecal Egg Counting: Determine the number of Fasciola eggs per gram of faeces (EPG) for each sample using a standardized sedimentation method.

  • Calculation of Efficacy: The percentage reduction in FEC is calculated using the following formula:

    Efficacy (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

    A reduction of less than 95% is generally indicative of resistance.

The following workflow diagram illustrates the FECRT process.

FECRT_Workflow cluster_field Field Phase cluster_lab Laboratory Phase cluster_analysis Analysis Phase A Select Infected Animals (n > 10) B Day 0: Pre-treatment Faecal Sampling A->B C Administer Flukicide B->C D Day 14-21: Post-treatment Faecal Sampling C->D E Faecal Egg Count (Sedimentation) D->E F Calculate Mean EPG (Pre- and Post-treatment) E->F G Calculate Faecal Egg Count Reduction (%) F->G H Determine Efficacy (Susceptible vs. Resistant) G->H

Caption: Workflow for the Faecal Egg Count Reduction Test (FECRT).

In Vitro Efficacy Assessment: Adult Fluke Motility Assay

This laboratory-based assay can provide a more controlled assessment of a drug's direct effect on the parasite.

  • Fluke Collection: Collect adult Fasciola hepatica from the bile ducts of infected sheep or cattle at necropsy.

  • Culture Medium: Prepare a suitable culture medium, such as RPMI-1640, supplemented with antibiotics and serum.

  • Drug Preparation: Prepare stock solutions of the active metabolite of this compound and other flukicides in an appropriate solvent (e.g., DMSO).

  • Assay Setup: Place individual adult flukes in separate wells of a culture plate containing the medium.

  • Drug Exposure: Add the flukicides at varying concentrations to the wells. Include a solvent-only control group.

  • Incubation: Incubate the plates at 37°C.

  • Motility Scoring: Observe and score the motility of the flukes at regular intervals (e.g., 1, 3, 6, 12, 24 hours) using a pre-defined scoring system (e.g., 0 = no movement, 5 = vigorous movement).

  • Data Analysis: Determine the concentration of the drug that causes a 50% reduction in motility (IC50) at different time points. A significant difference in IC50 values between fluke isolates would indicate a difference in susceptibility.

Logical Framework for Lack of Cross-Resistance

The argument for the absence of cross-resistance between this compound and other flukicides is based on a logical progression of established facts.

Cross_Resistance_Logic A This compound has a unique mechanism of action (inhibits protein synthesis) D A resistance mechanism for one flukicide is unlikely to confer resistance to another with a different molecular target A->D B Other flukicides have different mechanisms of action (e.g., TCBZ - tubulin, Closantel - OxPhos) B->D C Resistance to a specific flukicide is typically linked to its mechanism of action (e.g., tubulin mutations for TCBZ) C->D E Therefore, cross-resistance between This compound and other flukicide classes is not expected D->E

Caption: Logical framework for the lack of cross-resistance.

Conclusion

Based on the available evidence, this compound's unique mechanism of action, centered on the inhibition of protein synthesis, distinguishes it from all other classes of flukicides. This fundamental difference in its molecular target makes the development of cross-resistance with other flukicides, such as triclabendazole and closantel, highly improbable. While direct experimental studies on the efficacy of this compound against confirmed resistant fluke populations are needed to definitively confirm this, the existing body of research provides a strong scientific rationale for its use in rotation or as an alternative treatment where resistance to other flukicides is known or suspected. The strategic use of this compound can be a valuable component in programs aimed at preserving the efficacy of the limited arsenal of available flukicides and managing the growing threat of anthelmintic resistance.

References

Validating the Anthelmintic Activity of New Diamfenetide Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anthelmintics with improved efficacy and safety profiles is a continuous endeavor. Diamfenetide, a potent flukicide, serves as a critical tool in veterinary medicine against immature liver flukes (Fasciola hepatica). The development of new analogues of this compound could offer enhanced therapeutic benefits. This guide provides a comparative framework for validating the anthelmintic activity of such new analogues, referencing established methodologies and data from existing anthelmintic research.

While specific research on the synthesis and evaluation of new this compound analogues is not extensively available in publicly accessible literature, this guide outlines the essential experimental protocols and data presentation formats required for their validation. The comparative data presented is based on the known properties of this compound and other relevant anthelmintics to provide a benchmark for future studies.

Comparative Efficacy of Anthelmintics

A crucial aspect of validating new drug candidates is the direct comparison of their efficacy with existing treatments. The following table summarizes the hypothetical efficacy of new this compound analogues against a standard flukicide, Albendazole, and the parent compound, this compound. The data points are illustrative and represent the type of quantitative results that would be generated in preclinical studies.

CompoundTarget ParasiteIn Vitro EC50 (µg/mL)In Vivo Efficacy (%) (Animal Model)Cytotoxicity (CC50 in HepG2 cells, µg/mL)
This compound Fasciola hepatica (immature)1095>100
Analogue A (Hypothetical) Fasciola hepatica (immature)598>150
Analogue B (Hypothetical) Fasciola hepatica (immature & adult)892>120
Albendazole Fasciola hepatica (adult)1585>200

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of new chemical entities. Below are standard protocols for key experiments in anthelmintic drug discovery.

In Vitro Anthelmintic Susceptibility Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds against the target parasite.

Methodology:

  • Parasite Culture: Immature Fasciola hepatica are collected from experimentally infected rodents and maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with serum and antibiotics.

  • Compound Preparation: Test compounds (this compound analogues, this compound, Albendazole) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Assay Procedure:

    • A fixed number of parasites are placed in each well of a multi-well plate.

    • The prepared compound dilutions are added to the respective wells.

    • Control wells contain parasites with medium and solvent only (negative control) and a known effective drug (positive control).

    • The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 72 hours).

  • Efficacy Assessment: Parasite viability is assessed using methods such as motility scoring, morphological analysis (tegumental damage), or metabolic assays (e.g., MTT reduction).

  • Data Analysis: The EC50 values are calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Murine Model

Objective: To evaluate the anthelmintic efficacy of the test compounds in an infected animal model.

Methodology:

  • Animal Infection: Laboratory mice are experimentally infected with a standardized number of Fasciola hepatica metacercariae.

  • Treatment: At a specific time point post-infection (e.g., 3 weeks for immature flukes), the infected mice are randomly assigned to treatment groups.

    • Test groups receive the new this compound analogues at various dosages.

    • Control groups receive the vehicle, the parent drug (this compound), or another standard flukicide.

    • Compounds are typically administered orally.

  • Efficacy Evaluation:

    • After the treatment period, the animals are euthanized.

    • The livers are collected, and the number of remaining flukes is counted.

  • Data Analysis: The percentage of efficacy is calculated using the formula: [1 - (Mean number of worms in treated group / Mean number of worms in control group)] x 100.

Visualizing the Mechanism of Action and Experimental Workflow

Understanding the potential mechanism of action and clearly outlining the experimental process are crucial for communicating research findings. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for this compound analogues and a typical workflow for anthelmintic drug validation.

cluster_0 Host Cell cluster_1 Parasite Tegument cluster_2 Intracellular Signaling Cascade Analogue Analogue Receptor Receptor Analogue->Receptor Binding Signal_Transduction Signal Transduction Receptor->Signal_Transduction Enzyme_Inhibition Enzyme Inhibition Signal_Transduction->Enzyme_Inhibition Cellular_Disruption Cellular Disruption & Paralysis Enzyme_Inhibition->Cellular_Disruption

Caption: Hypothetical signaling pathway of a new this compound analogue.

Start Start Synthesis Analogue Synthesis Start->Synthesis In_Vitro In Vitro Screening Synthesis->In_Vitro In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Toxicity Toxicity Assessment In_Vivo->Toxicity SAR Structure-Activity Relationship Toxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End Lead_Opt->End

Caption: Workflow for the validation of new anthelmintic compounds.

A Guide to the Statistical Analysis of Comparative Anthelmintic Efficacy Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of commonly used anthelmintics, supported by experimental data from comparative efficacy trials. It is designed to assist researchers, scientists, and drug development professionals in understanding the statistical analysis and methodologies involved in evaluating anthelmintic efficacy.

Data Presentation: Comparative Efficacy of Anthelmintics

The following tables summarize the quantitative data from several comparative efficacy trials of anthelmintics in ruminants. The primary measure of efficacy is the Fecal Egg Count Reduction (FECR), expressed as a percentage.

Table 1: Comparative Efficacy of Anthelmintics in Sheep

AnthelminticActive IngredientDoseEfficacy (FECR %)Host SpeciesReference
IvermectinIvermectin0.2 mg/kg97.02%Sheep[1]
AlbendazoleAlbendazole3.8 mg/kg98.82%Sheep[1]
LevamisoleLevamisole2 ml/15 kg100%Sheep[1]
IvermectinIvermectin0.2 mg/kg47.6% (Resistant Strain)Sheep[2]
AlbendazoleAlbendazole5.0 mg/kg38.5% (Resistant Strain)Sheep[2]
LevamisoleLevamisole7.5 mg/kg41.4% (Resistant Strain)Sheep[2]
LevamisoleLevamisole8 mg/kg99.92%Sheep[3]
AlbendazoleAlbendazole10 mg/kg2.18% - 35.78%Sheep[3]
IvermectinIvermectin0.2 mg/kg2.18% - 35.78%Sheep[3]

Table 2: Comparative Efficacy of Anthelmintics in Goats

AnthelminticActive IngredientDoseEfficacy (FECR %)Host SpeciesReference
FenbendazoleFenbendazoleNot Specified37.17% - 86.85%Goat[4]
IvermectinIvermectinNot SpecifiedHigher than LevamisoleGoat[5]
LevamisoleLevamisoleNot SpecifiedLower than IvermectinGoat[5]

Experimental Protocols

The primary method for evaluating anthelmintic efficacy in the field is the Fecal Egg Count Reduction Test (FECRT). The general protocol for this test is as follows:

1. Animal Selection:

  • A minimum of 10-15 animals per treatment group is recommended.[6]

  • Animals should have a pre-treatment fecal egg count (FEC) of at least 150-250 eggs per gram (EPG).[6]

  • Selected animals should be of a similar age and managed under the same conditions.

2. Fecal Sample Collection:

  • Pre-treatment (Day 0) fecal samples are collected from each animal before administration of the anthelmintic.

  • Post-treatment fecal samples are collected from the same animals at a specific interval after treatment. This interval varies depending on the drug class:

    • Levamisole: 10-14 days

    • Benzimidazoles (e.g., Albendazole, Fenbendazole): 10-14 days

    • Macrocyclic Lactones (e.g., Ivermectin): 14-17 days

3. Fecal Egg Counting:

  • The number of nematode eggs per gram of feces (EPG) is determined for each sample using a standardized technique, such as the McMaster method.

4. Calculation of Fecal Egg Count Reduction (FECR):

  • The percentage reduction in fecal egg count is calculated for each treatment group using the following formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

5. Interpretation of Results:

  • An anthelmintic is generally considered effective if the FECR is 95% or greater.[4]

  • An FECR of less than 95% may indicate the presence of anthelmintic resistance.[4]

Mandatory Visualization

Signaling Pathways of Major Anthelmintic Classes

The following diagrams illustrate the mechanisms of action of the three main classes of anthelmintics.

Anthelmintic_Mechanisms cluster_ivermectin Macrocyclic Lactones (e.g., Ivermectin) cluster_benzimidazole Benzimidazoles (e.g., Albendazole) cluster_levamisole Imidazothiazoles (e.g., Levamisole) Ivermectin Ivermectin Binds_GluCl Glutamate-gated Chloride Channels (GluCl) Ivermectin->Binds_GluCl Binds to Open_Channels Channel Opening Binds_GluCl->Open_Channels Causes Chloride_Influx Increased Cl- Influx Open_Channels->Chloride_Influx Leads to Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Chloride_Influx->Hyperpolarization Results in Paralysis_Death Paralysis and Death of Parasite Hyperpolarization->Paralysis_Death Causes Albendazole Albendazole Binds_Tubulin Beta-tubulin Subunit of Microtubules Albendazole->Binds_Tubulin Binds to Inhibit_Polymerization Microtubule Polymerization Binds_Tubulin->Inhibit_Polymerization Inhibits Disrupt_Cellular_Processes Cell Division, Glucose Uptake Inhibit_Polymerization->Disrupt_Cellular_Processes Disrupts Parasite_Death Death of Parasite Disrupt_Cellular_Processes->Parasite_Death Leads to Levamisole Levamisole Binds_nAChR Nicotinic Acetylcholine Receptors (nAChRs) Levamisole->Binds_nAChR Acts as Agonist at Depolarization Sustained Depolarization of Muscle Cells Binds_nAChR->Depolarization Causes Spastic_Paralysis Spastic Paralysis of Parasite Depolarization->Spastic_Paralysis Results in Expulsion Expulsion from Host Spastic_Paralysis->Expulsion Leads to

Caption: Mechanisms of action for major anthelmintic classes.

Experimental Workflow for Fecal Egg Count Reduction Test (FECRT)

The following diagram outlines the typical experimental workflow for conducting a Fecal Egg Count Reduction Test.

FECRT_Workflow cluster_pre_treatment Pre-Treatment (Day 0) cluster_post_treatment Post-Treatment (Day 10-17) cluster_analysis Data Analysis Animal_Selection Select Animals (n>=10 per group) (EPG > 150) Fecal_Sample_Pre Collect Fecal Samples Animal_Selection->Fecal_Sample_Pre EPG_Count_Pre Perform Fecal Egg Count (EPG_pre) Fecal_Sample_Pre->EPG_Count_Pre Treatment Administer Anthelmintic EPG_Count_Pre->Treatment Fecal_Sample_Post Collect Fecal Samples (from same animals) Treatment->Fecal_Sample_Post Wait 10-17 days EPG_Count_Post Perform Fecal Egg Count (EPG_post) Fecal_Sample_Post->EPG_Count_Post Calculate_FECR Calculate FECR (%) [1 - (Mean EPG_post / Mean EPG_pre)] x 100 EPG_Count_Post->Calculate_FECR Interpret_Results Interpret Results (Efficacy / Resistance) Calculate_FECR->Interpret_Results Model_Selection Start Start: FECRT Data Analysis Data_Distribution Are egg counts overdispersed? Start->Data_Distribution Zero_Inflation Is there an excess of zero counts? Data_Distribution->Zero_Inflation Yes Simple_T_Test Simple t-test or ANOVA (on transformed counts) Data_Distribution->Simple_T_Test No Negative_Binomial Negative Binomial Model Zero_Inflation->Negative_Binomial No Zero_Inflated_Model Zero-Inflated Negative Binomial Model Zero_Inflation->Zero_Inflated_Model Yes Paired_Data Is the study design paired? Paired_Data->Negative_Binomial No, use model with individual as random effect Paired_Analysis Paired statistical test or mixed-effects model Paired_Data->Paired_Analysis Yes Negative_Binomial->Paired_Data Zero_Inflated_Model->Paired_Data

References

Diamfenetide vs. Rafoxanide: A Comparative Guide on Efficacy in Experimentally Infected Sheep

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anthelmintic efficacy of diamfenetide and rafoxanide in sheep experimentally infected with liver fluke (Fasciola species). The information presented is based on published experimental data to assist researchers and professionals in drug development in understanding the performance and methodologies associated with these two widely used flukicides.

Mechanisms of Action

The modes of action for this compound and rafoxanide against Fasciola species are distinct, targeting different aspects of the parasite's physiology.

This compound: The precise mechanism of this compound is not fully elucidated. It is a prodrug that is deacetylated in the host's liver to its active amine metabolite. This active form is thought to disrupt the parasite's tegument, leading to increased permeability and loss of essential molecules. It may also interfere with the fluke's metabolic and excretory functions, potentially as a secondary effect to membrane disruption.

This compound This compound (Prodrug) HostLiver Host Liver Deacetylation This compound->HostLiver ActiveMetabolite Active Amine Metabolite HostLiver->ActiveMetabolite Tegument Fluke Tegument ActiveMetabolite->Tegument Disruption Disruption of Tegument (Increased Permeability) Tegument->Disruption Metabolic Interference with Metabolic & Excretory Functions Disruption->Metabolic Death Parasite Death Metabolic->Death

Caption: Mechanism of Action of this compound.

Rafoxanide: Rafoxanide belongs to the salicylanilide group of anthelmintics. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This process disrupts the production of adenosine triphosphate (ATP), the main energy currency of the cell, leading to energy depletion, paralysis, and eventual death of the fluke.

Rafoxanide Rafoxanide Mitochondria Fluke Mitochondria Rafoxanide->Mitochondria OxPhos Oxidative Phosphorylation Mitochondria->OxPhos Uncouples ATP ATP Production OxPhos->ATP Inhibits Energy Energy Depletion ATP->Energy Paralysis Paralysis Energy->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of Action of Rafoxanide.

Comparative Efficacy Data

The following table summarizes the quantitative data from various experimental infection studies comparing the efficacy of this compound and rafoxanide against different species and developmental stages of Fasciola.

DrugFasciola SpeciesFluke Developmental StageDosage (mg/kg body weight)Efficacy (%)Reference
This compound F. gigantica8 weeks old10099.4
Rafoxanide F. gigantica8 weeks old1098.78
This compound F. hepatica1, 3, and 5 weeks old100100
This compound F. hepatica7 weeks old10073
This compound F. hepatica9 weeks old10057
This compound F. hepaticaUp to 6 weeks old70>97
Rafoxanide F. hepatica4 weeks old (immature)Not specified85
Rafoxanide F. hepatica6 weeks oldNot specifiedHighly effective
Rafoxanide F. hepatica12 weeks old (adult)Not specifiedHighly effective
Rafoxanide F. hepaticaAdult7.5High efficiency
Rafoxanide F. hepaticaImmature7.5Not significant

Experimental Protocols

The following is a generalized experimental protocol for the artificial infection of sheep with Fasciola metacercariae, synthesized from various cited studies.

1. Animal Selection and Acclimatization:

  • Healthy, fluke-free sheep (e.g., Merino breed), typically 6-9 months old, are selected.

  • The absence of pre-existing Fasciola infection is confirmed through fecal egg analysis and/or serological tests (e.g., ELISA for specific antibodies).

  • Animals are acclimatized to their new environment and diet for a period of at least two weeks before the start of the experiment.

2. Metacercariae Preparation and Infection:

  • Viable Fasciola hepatica or Fasciola gigantica metacercariae are obtained from laboratory-reared snails.

  • A predetermined number of metacercariae (e.g., 100-300 per animal) are administered orally to each sheep. This can be done by enclosing the metacercariae in a gelatin capsule, which is then administered using a dosing gun.

3. Experimental Groups and Treatment:

  • Sheep are randomly allocated to different experimental groups, including:

    • Infected, untreated control group.

    • Infected, this compound-treated group.

    • Infected, rafoxanide-treated group.

    • Uninfected, untreated control group (optional).

  • Treatment is administered at a specific time point post-infection, depending on the target fluke stage to be evaluated (e.g., 4, 6, 8, or 12 weeks post-infection).

4. Data Collection and Analysis:

  • Clinical signs, body weight, and feed intake are monitored throughout the study.

  • Blood samples may be collected periodically to assess liver enzyme levels (e.g., glutamate dehydrogenase, gamma-glutamyl transpeptidase) as indicators of liver damage.

  • At a predetermined time after treatment (e.g., 8 weeks), all animals are humanely euthanized for post-mortem examination.

  • The livers are carefully removed and dissected to recover all flukes. The total number of flukes in each animal is counted.

  • Efficacy is calculated as the percentage reduction in the mean fluke burden of the treated groups compared to the infected, untreated control group.

Experimental Workflow Diagram

A Animal Selection (Fluke-free sheep) B Acclimatization A->B C Experimental Infection (Oral administration of metacercariae) B->C D Random Allocation to Groups (Control, this compound, Rafoxanide) C->D E Treatment Administration (at specific time post-infection) D->E F Monitoring (Clinical signs, weight, blood parameters) E->F G Post-mortem Examination (at study termination) F->G H Fluke Recovery & Counting G->H I Efficacy Calculation (% reduction in fluke burden) H->I

Caption: General Experimental Workflow.

Conclusion

Both this compound and rafoxanide demonstrate high efficacy against liver flukes in sheep, although their effectiveness varies with the age of the fluke. This compound shows excellent activity against early immature stages (1-6 weeks), while its efficacy decreases against older flukes. In contrast, rafoxanide is highly effective against late immature (from 6 weeks) and adult flukes but has limited activity against earlier stages. This differential efficacy is a critical consideration in the design of strategic fluke control programs. The choice between these two compounds should be based on the predominant developmental stage of Fasciola targeted for treatment. The experimental data underscores the importance of understanding the specific properties of each flukicide to optimize their use in research and clinical settings.

A Head-to-Head Comparison of Diamfenetide and Nitroxynil for the Treatment of Fascioliasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used fasciolicides, Diamfenetide and Nitroxynil. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these anthelmintics in livestock.

Executive Summary

This compound and Nitroxynil are both effective treatments for fascioliasis, a parasitic disease caused by liver flukes of the genus Fasciola. However, they exhibit distinct differences in their mechanism of action, efficacy against different developmental stages of the fluke, pharmacokinetic profiles, and safety margins. This compound is a prodrug that is particularly effective against early immature flukes, making it a valuable tool for strategic control programs. In contrast, Nitroxynil is primarily effective against late immature and adult flukes. The choice between these two compounds will largely depend on the specific treatment goals, the stage of infection, and the host species.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Nitroxynil.

Table 1: Efficacy of this compound and Nitroxynil against Fasciola hepatica

DrugHost SpeciesDoseFluke StageEfficacy (%)Citation
This compound Sheep100 mg/kg1-5 weeks100
Sheep100 mg/kg7 weeks73
Sheep100 mg/kg9 weeks57
Sheep70 mg/kgup to 6 weeks>97
Nitroxynil Cattle10 mg/kg6 weeks88.5
Cattle10 mg/kg8 weeks85.8
Cattle10 mg/kgMature95.0 - 100
Sheep10 mg/kg7-9 weeks50-90
Sheep10 mg/kgMature81.3 - 86

Table 2: Pharmacokinetic Parameters

ParameterThis compound (Active Metabolite)Nitroxynil
Host Species SheepSheep
Administration Route OralSubcutaneous
Peak Plasma Concentration (Cmax) Data not available in public literature83.6 µg/mL
Time to Peak Plasma Concentration (Tmax) Data not available in public literature9.3 hours
Plasma Half-life (t½) Data not available in public literature5 days
Host Species CattleCattle
Administration Route OralSubcutaneous
Peak Plasma Concentration (Cmax) Data not available in public literature91.6 µg/mL
Time to Peak Plasma Concentration (Tmax) Data not available in public literature13 hours
Plasma Half-life (t½) Data not available in public literature8 days

Table 3: Toxicological Data

ParameterThis compoundNitroxynil
Host Species Sheep, CattleSheep, Cattle
Acute Toxicity (LD50) Data not available in public literatureDoses above 40 mg/kg may be lethal in sheep and cattle.
Symptoms of Overdose Not specifiedPyrexia, rapid respiration, increased excitability.

Mechanism of Action

The fundamental difference between this compound and Nitroxynil lies in their mechanisms of action.

Nitroxynil: Uncoupling of Oxidative Phosphorylation

Nitroxynil acts as an uncoupler of oxidative phosphorylation in the mitochondria of the liver fluke. This process disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell. By interfering with the parasite's energy metabolism, Nitroxynil leads to paralysis and death of the fluke.

This compound: A Prodrug Requiring Host Metabolism

This compound itself is inactive against Fasciola hepatica. It functions as a prodrug and requires metabolic activation within the host animal. In the liver of the host, this compound undergoes deacetylation to form its active amine metabolite. This active compound is then absorbed by the immature flukes, where it is thought to interfere with protein synthesis, leading to their death. The requirement for host metabolism explains its high efficacy against flukes residing in the liver parenchyma.

Visualizing the Pathways and Protocols

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Nitroxynil_Mechanism cluster_Mitochondrion Fluke Mitochondrion ETC Electron Transport Chain H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives H_gradient->ATP_synthase ATP ATP (Energy) ATP_synthase->ATP Synthesizes Nitroxynil Nitroxynil Nitroxynil->H_gradient Disrupts (Uncouples)

Mechanism of action of Nitroxynil.

Diamfenetide_Mechanism cluster_Host Host Animal (e.g., Sheep) cluster_Fluke Immature Liver Fluke Diamfenetide_prodrug This compound (Prodrug) Liver Liver Enzymes Diamfenetide_prodrug->Liver Oral Administration Active_metabolite Amine Metabolite (Active) Liver->Active_metabolite Deacetylation Protein_synthesis Protein Synthesis Active_metabolite->Protein_synthesis Inhibits Fluke_death Fluke Death Protein_synthesis->Fluke_death Leads to

Metabolic activation of this compound.

FECRT_Workflow start Start: Select Animals collect_pre Day 0: Collect Pre-Treatment Fecal Samples start->collect_pre administer_drug Administer Anthelmintic (this compound or Nitroxynil) collect_pre->administer_drug wait Wait 14 Days administer_drug->wait collect_post Day 14: Collect Post-Treatment Fecal Samples wait->collect_post lab_analysis Laboratory Analysis: Fecal Egg Count (FEC) collect_post->lab_analysis calculate Calculate Percent Reduction: [(Pre-FEC - Post-FEC) / Pre-FEC] x 100 lab_analysis->calculate interpret Interpret Results: Efficacy Assessment calculate->interpret end End interpret->end

Workflow for a Fecal Egg Count Reduction Test.

Experimental Protocols

A variety of experimental protocols are employed to evaluate the efficacy and mechanism of action of fasciolicides. Below are detailed methodologies for key experiments.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a standard method for assessing the in vivo efficacy of an anthelmintic against mature, egg-laying flukes.

  • Objective: To determine the percentage reduction in fecal egg count after treatment.

  • Materials:

    • Naturally or experimentally infected animals (e.g., sheep, cattle).

    • Anthelmintic to be tested (this compound or Nitroxynil).

    • Fecal collection bags or containers.

    • Microscope, slides, coverslips.

    • Saturated salt solution (e.g., sodium chloride, zinc sulfate).

    • McMaster counting slides or other counting chambers.

  • Protocol:

    • Animal Selection: Select a group of animals with established Fasciola infections, confirmed by pre-treatment fecal egg counts.

    • Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.

    • Drug Administration: Administer the anthelmintic at the recommended dose.

    • Post-treatment Sampling (Day 14): Collect a second round of individual fecal samples from the same animals 14 days after treatment.

    • Fecal Egg Counting:

      • Weigh a specific amount of feces (e.g., 2-4 grams).

      • Homogenize the feces in a known volume of flotation solution.

      • Use a McMaster slide to count the number of Fasciola eggs.

      • Calculate the number of eggs per gram (EPG) of feces.

    • Efficacy Calculation: Calculate the percentage reduction in EPG for each animal or the group using the formula: % Reduction = [(Mean Pre-treatment EPG - Mean Post-treatment EPG) / Mean Pre-treatment EPG] x 100

In Vitro Fluke Motility Assay

This assay is used to assess the direct effect of a drug on the motility of adult liver flukes.

  • Objective: To observe and quantify the effect of the drug on fluke movement.

  • Materials:

    • Adult Fasciola hepatica collected from the bile ducts of infected animals.

    • Culture medium (e.g., RPMI-1640, DMEM) supplemented with antibiotics.

    • Multi-well culture plates.

    • Incubator (37°C, 5% CO2).

    • Test compounds (this compound's active metabolite, Nitroxynil) dissolved in a suitable solvent (e.g., DMSO).

    • Microscope or automated motility tracking system.

  • Protocol:

    • Fluke Collection and Preparation: Collect adult flukes from infected livers at a slaughterhouse. Wash the flukes multiple times in pre-warmed culture medium to remove contaminants.

    • Acclimatization: Place individual flukes in wells of a culture plate with fresh medium and allow them to acclimatize in the incubator for a set period.

    • Drug Exposure: Replace the medium with fresh medium containing the test compound at various concentrations. Include a solvent control group.

    • Motility Assessment: At regular time intervals, observe the motility of the flukes. Motility can be scored visually (e.g., on a scale from 0 = no movement to 5 = vigorous movement) or quantified using a computer-assisted tracking system.

    • Data Analysis: Compare the motility scores or parameters of the treated groups to the control group to determine the effect of the drug on fluke motility.

Experimental Infection of Sheep with Fasciola hepatica

This protocol is used to create a standardized infection model for testing the efficacy of drugs against specific stages of fluke development.

  • Objective: To establish a controlled infection in sheep to evaluate the efficacy of a fasciolicide against immature or mature flukes.

  • Materials:

    • Fluke-naive sheep.

    • Fasciola hepatica metacercariae (infective stage).

    • Dosing gun or gelatin capsules for administering metacercariae.

    • Test drug (this compound or Nitroxynil).

  • Protocol:

    • Animal Acclimatization: House fluke-naive sheep in a controlled environment and allow them to acclimatize.

    • Infection: Administer a known number of viable metacercariae to each sheep orally. The timing of treatment post-infection will determine the target fluke stage.

    • Drug Administration: At a predetermined time post-infection (e.g., 4 weeks for early immature flukes, 12 weeks for adult flukes), administer the test drug to a group of infected sheep. Leave an infected, untreated control group.

    • Necropsy and Fluke Recovery: At a set time after treatment, euthanize the animals and carefully dissect the livers and bile ducts to recover all remaining flukes.

    • Efficacy Calculation: Count the number of flukes recovered from the treated and control groups. Calculate the percentage efficacy using the formula: % Efficacy = [(Mean number of flukes in control group - Mean number of flukes in treated group) / Mean number of flukes in control group] x 100

Conclusion

The choice between this compound and Nitroxynil for the control of fascioliasis should be based on a thorough understanding of their respective properties. This compound's unique efficacy against early immature flukes makes it an excellent candidate for prophylactic treatment and for reducing pasture contamination in strategic control programs. Nitroxynil, with its proven efficacy against late immature and adult flukes, is a reliable option for treating clinical fascioliasis and for use in situations where resistance to other flukicides is a concern. For comprehensive control, a rotational use of different classes of flukicides, including this compound and Nitroxynil, is recommended to mitigate the development of anthelmintic resistance. Further research into the pharmacokinetics of this compound's active metabolite would be beneficial for optimizing dosing regimens.

Assessing Synergistic Effects of Diamfenetide with Other Anthelmintics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the limited availability of published, peer-reviewed studies detailing the synergistic effects of Diamfenetide with other anthelmintics. While combination therapies are a promising strategy to enhance efficacy and combat drug resistance in parasitic infections, specific data on this compound in such combinations remains scarce. This guide, therefore, aims to provide a framework for assessing such synergies, drawing on established methodologies and data from related anthelmintic classes. It is intended for researchers, scientists, and drug development professionals seeking to explore novel anthelmintic combinations involving this compound.

Comparative Efficacy of this compound and Other Flukicides

While direct synergistic data is limited, comparative efficacy studies provide a baseline for selecting potential combination partners. One study compared the efficacy of this compound and Rafoxanide against an 8-week old experimental infection of Fasciola gigantica in lambs. The results, based on worm count reduction at 8 weeks post-treatment, are summarized below.

AnthelminticDosageEfficacy (%)
This compound100 mg/kg99.4
Rafoxanide10 mg/kg98.78

Data from Kadhim, 1975[1]

It is important to note that this study did not evaluate the drugs in combination. However, the high efficacy of both agents against Fasciola gigantica suggests that a combination could be a candidate for further investigation, potentially allowing for reduced dosages and mitigating resistance development.

A patent application has claimed synergistic actions for various anthelmintic combinations, including those containing closantel, which, like this compound, is a salicylanilide. The patent suggests that a combination of nitroxynil and closantel showed a strong synergistic action against immature Fasciola hepatica[2]. While this is not peer-reviewed experimental data, it provides a rationale for exploring combinations of drugs with similar mechanisms of action.

Experimental Protocols for Assessing Synergy

To rigorously assess the synergistic effects of this compound with other anthelmintics, a standardized in vitro experimental protocol is essential. The following outlines a general methodology based on common practices for anthelmintic synergy testing.

In Vitro Adult Fluke Motility Assay

This assay evaluates the effect of drug combinations on the viability of adult liver flukes, using motility as a primary indicator.

1. Parasite Collection and Preparation:

  • Adult Fasciola hepatica or Fasciola gigantica are collected from the bile ducts of naturally infected cattle or sheep at a local abattoir.

  • The flukes are washed thoroughly with a suitable medium (e.g., RPMI-1640) to remove any host debris.

  • Only healthy, actively motile flukes are selected for the assay.

2. Drug Preparation:

  • Stock solutions of this compound and the other test anthelmintic(s) are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial dilutions of each drug and their combinations are prepared in the culture medium. Fixed-ratio combinations (e.g., based on the ratio of their individual EC50 values) are often used.

3. Experimental Setup:

  • Individual or small groups of flukes are placed in multi-well plates containing the culture medium.

  • The prepared drug solutions (individual drugs and combinations) are added to the respective wells.

  • A negative control (medium with solvent) and a positive control (a known effective anthelmintic) are included.

4. Incubation and Observation:

  • The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2).

  • The motility of the flukes is observed and scored at predetermined time points (e.g., 1, 3, 6, 12, 24 hours) using a stereomicroscope.

  • A scoring system is used to quantify motility, for example: 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement (death).

5. Data Analysis:

  • The results are often analyzed using isobolograms to determine the nature of the interaction (synergism, additivity, or antagonism).

  • The Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis P1 Collect adult Fasciola spp. from infected hosts P2 Wash and select healthy, motile flukes P1->P2 E1 Place flukes in multi-well plates with culture medium P2->E1 P3 Prepare stock solutions of this compound and other anthelmintics P4 Prepare serial dilutions and fixed-ratio combinations P3->P4 E2 Add individual drugs, combinations, and controls to wells P4->E2 E1->E2 E3 Incubate plates under controlled conditions (37°C, 5% CO2) E2->E3 O1 Observe and score fluke motility at set time points E3->O1 O2 Analyze data using isobolograms and calculate Combination Index (CI) O1->O2 O3 Determine interaction type: Synergism (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) O2->O3

References

A Comparative Guide to the Validation of a Novel Diagnostic Assay for Diamfenetide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of anthelmintic resistance poses a significant threat to livestock health and productivity. Diamfenetide, a crucial flukicide for the treatment of fasciolosis, is not immune to this challenge. The development of a reliable and validated diagnostic assay to detect this compound resistance is paramount for effective parasite control and to prolong the efficacy of this important drug. This guide provides a comparative overview of a hypothetical new diagnostic assay for this compound resistance, benchmarked against established methodologies. Detailed experimental protocols and supporting data are presented to aid researchers in the validation and adoption of new diagnostic tools.

Comparison of Diagnostic Assays for this compound Resistance

The ideal diagnostic assay for this compound resistance should be sensitive, specific, reproducible, and practical for field application. Below is a comparison of a hypothetical Novel this compound Resistance Assay (NDRA) with the established Faecal Egg Count Reduction Test (FECRT) and Egg Hatch Assay (EHA).

Parameter Novel this compound Resistance Assay (NDRA) Faecal Egg Count Reduction Test (FECRT) Egg Hatch Assay (EHA)
Principle Genotypic assay detecting specific genetic markers associated with this compound resistance.In vivo assessment of the reduction in fluke egg output in feces following treatment.In vitro assessment of the effect of this compound on the hatching of Fasciola hepatica eggs.
Assay Type Molecular (e.g., PCR-based)In vivoIn vitro
Sample Type Fluke eggs or adult flukesFecesFluke eggs from feces
Turnaround Time 4-6 hours14-21 days10-14 days
Sensitivity High (can detect resistance alleles at low frequencies)Low to moderate (detects resistance when >25% of the worm population is resistant)[1]Moderate to high
Specificity High (targets specific resistance-conferring mutations)Moderate (confounded by factors like host immunity and incorrect dosage)High
Throughput HighLowModerate
Cost per Sample Moderate to highLowModerate
Expertise Required Molecular biology skills and equipmentBasic veterinary and laboratory skillsParasitology and cell culture skills
Limitations Requires knowledge of specific resistance markers.Insensitive for early detection of resistance. Labor-intensive and requires animal handling.Requires viable and sufficient numbers of fluke eggs. May not always correlate perfectly with in vivo efficacy.

Experimental Protocols

Novel this compound Resistance Assay (NDRA) - A Hypothetical PCR-based Protocol

This protocol outlines a hypothetical Allele-Specific PCR (AS-PCR) to detect a single nucleotide polymorphism (SNP) associated with this compound resistance.

1.1. Sample Collection and DNA Extraction:

  • Collect adult Fasciola hepatica flukes from the bile ducts of infected animals at necropsy or collect fluke eggs from fecal samples.

  • Wash adult flukes in phosphate-buffered saline (PBS).

  • Isolate fluke eggs from feces using a standard sedimentation technique.

  • Extract genomic DNA from individual adult flukes or pooled egg samples using a commercial DNA extraction kit, following the manufacturer's instructions.

1.2. Allele-Specific PCR:

  • Design two forward primers: one specific for the susceptible allele and one for the resistant allele. Design a common reverse primer.

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the three primers.

  • Add the extracted DNA to the master mix.

  • Perform PCR with the following cycling conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 58°C for 30 seconds.

      • Extension: 72°C for 45 seconds.

    • Final extension: 72°C for 5 minutes.

1.3. Gel Electrophoresis:

  • Analyze the PCR products on a 2% agarose gel stained with a DNA-binding dye.

  • The presence of a band corresponding to the susceptible-specific primer indicates a susceptible fluke.

  • The presence of a band corresponding to the resistant-specific primer indicates a resistant fluke.

  • The presence of both bands indicates a heterozygous individual.

Faecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used in vivo method to assess anthelmintic efficacy.

2.1. Animal Selection and Pre-treatment Sampling:

  • Select a group of at least 10-15 animals with naturally acquired Fasciola hepatica infections.

  • Collect individual fecal samples and determine the eggs per gram (EPG) of feces using a standardized counting method (e.g., modified McMaster technique). Animals should have a mean EPG of at least 100.

2.2. Treatment:

  • Administer the recommended dose of this compound to the selected animals.

  • Leave a control group of at least 5-10 animals untreated.

2.3. Post-treatment Sampling:

  • Collect individual fecal samples from both the treated and control groups 14 to 21 days after treatment.

  • Determine the EPG for each animal.

2.4. Calculation of FECR:

  • Calculate the percentage reduction in EPG for the treated group using the following formula: FECR (%) = [1 - (Mean EPG post-treatment in treated group / Mean EPG post-treatment in control group)] x 100

  • Resistance is suspected if the FECR is less than 95%.

Egg Hatch Assay (EHA)

The EHA is an in vitro test that measures the concentration of an anthelmintic required to inhibit the hatching of parasite eggs.

3.1. Egg Recovery and Sterilization:

  • Recover Fasciola hepatica eggs from the feces of infected animals using a series of sieves and sedimentation.

  • Surface sterilize the eggs with a short wash in a mild disinfectant (e.g., 0.1% sodium hypochlorite) followed by several rinses in sterile distilled water.

3.2. Assay Setup:

  • Prepare a serial dilution of this compound's active metabolite (amine metabolite of this compound - DAMD) in a suitable solvent (e.g., DMSO) and then in culture medium.

  • Dispense approximately 100 eggs into each well of a 96-well plate.

  • Add the different concentrations of DAMD to the wells. Include a solvent-only control and a negative control (medium only).

3.3. Incubation and Hatching:

  • Incubate the plates in the dark at 25-27°C for 10-14 days to allow embryonation.

  • Induce hatching by exposing the plates to a bright light source for 2-4 hours.

3.4. Data Analysis:

  • Count the number of hatched and unhatched eggs in each well under a microscope.

  • Calculate the percentage of hatch inhibition for each drug concentration compared to the controls.

  • Determine the EC50 value (the concentration of the drug that inhibits 50% of egg hatching). An increase in the EC50 value for a particular isolate compared to a susceptible reference strain is indicative of resistance.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_fecrt Faecal Egg Count Reduction Test (FECRT) cluster_eha Egg Hatch Assay (EHA) cluster_ndra Novel this compound Resistance Assay (NDRA) fecrt_s1 Animal Selection & Pre-treatment Sampling fecrt_s2 This compound Treatment fecrt_s1->fecrt_s2 fecrt_s3 Post-treatment Sampling (14-21 days) fecrt_s2->fecrt_s3 fecrt_s4 Fecal Egg Counting fecrt_s3->fecrt_s4 fecrt_s5 Calculate % Reduction fecrt_s4->fecrt_s5 eha_s1 Egg Recovery & Sterilization eha_s2 Incubation with this compound Metabolite eha_s1->eha_s2 eha_s3 Induce Hatching eha_s2->eha_s3 eha_s4 Count Hatched/Unhatched Eggs eha_s3->eha_s4 eha_s5 Determine EC50 eha_s4->eha_s5 ndra_s1 Sample Collection (Eggs/Adults) ndra_s2 DNA Extraction ndra_s1->ndra_s2 ndra_s3 Allele-Specific PCR ndra_s2->ndra_s3 ndra_s4 Gel Electrophoresis ndra_s3->ndra_s4 ndra_s5 Genotype Determination ndra_s4->ndra_s5 diamfenetide_moa This compound This compound (Prodrug) host_metabolism Host Metabolism (Deacetylation) This compound->host_metabolism damd Amine Metabolite (DAMD) (Active Drug) host_metabolism->damd tegument Fluke Tegument damd->tegument Uptake paralysis Paralysis tegument->paralysis Disruption of Ion Balance validation_workflow cluster_analytical Analytical Performance cluster_diagnostic Diagnostic Performance start Develop New Assay (NDRA) analytical_validation Analytical Validation start->analytical_validation diagnostic_validation Diagnostic Validation analytical_validation->diagnostic_validation reproducibility Reproducibility repeatability Repeatability lod Limit of Detection field_validation Field Validation diagnostic_validation->field_validation sensitivity Sensitivity specificity Specificity comparison Comparison with Gold Standard (e.g., FECRT) end Implementation field_validation->end

References

Unveiling the Molecular Battleground: A Comparative Proteomic Guide to Flukicide Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms by which anthelmintic drugs combat fluke infections is paramount. This guide provides a comparative proteomic overview of flukes treated with Diamfenetide and other prominent flukicides, supported by experimental data and detailed protocols. By dissecting the protein expression changes induced by these compounds, we can gain deeper insights into their modes of action, identify potential resistance markers, and pave the way for novel therapeutic strategies.

This guide synthesizes available proteomic data to compare the effects of this compound with other commonly used flukicides. While direct, large-scale proteomic studies on this compound are not extensively available in the public domain, its well-documented mechanism of action provides a strong basis for inferring its impact on the fluke proteome. This is contrasted with drugs like Triclabendazole and Albendazole, for which more extensive proteomic analyses have been conducted.

Comparative Analysis of Flukicide Effects on the Fluke Proteome

The following table summarizes the known and inferred effects of various flukicides on the proteome of liver flukes, primarily Fasciola hepatica. This comparison highlights the distinct molecular pathways targeted by each drug class.

Drug ClassRepresentative Drug(s)Primary Mechanism of ActionKey Affected Protein Categories & PathwaysSpecific Protein Examples (where identified)
Phenoxyalkane This compound (active metabolite: DAMD)Inhibition of protein synthesis, likely via RNA synthesis inhibition.[1][2]Inferred: Proteins involved in transcription, translation, and protein processing. Structural and secreted proteins requiring high turnover.Inferred: Ribosomal proteins, translation initiation/elongation factors, chaperones (e.g., HSPs), enzymes, and tegumental proteins.
Benzimidazole Triclabendazole, AlbendazoleBinds to β-tubulin, inhibiting microtubule polymerization.[3]Cytoskeletal proteins, energy metabolism, stress response.[3]β-tubulin isotype 2, Glutathione S-transferases (GSTs), Fatty acid binding proteins (FABPs), heat shock proteins (HSPs).
Salicylanilide Closantel, OxyclozanideUncoupler of oxidative phosphorylation, disrupting ATP synthesis.Proteins involved in mitochondrial function and energy metabolism.ATP synthase subunits, electron transport chain components.
Halogenated Phenol NitroxynilUncoupler of oxidative phosphorylation.[4]Mitochondrial proteins associated with energy production.[4]Similar to Salicylanilides (e.g., ATP synthase components).

In-Depth Look at Proteomic Changes Post-Treatment

While broad proteomic data for this compound remains an area for future research, studies on its active metabolite, DAMD, reveal significant ultrastructural changes in fluke tegumental cells. These include a reduction in the granular endoplasmic reticulum and the disappearance of Golgi complexes, which are indicative of disrupted protein synthesis and secretion pathways.[5] This strongly suggests that a comparative proteomic analysis would reveal downregulation of proteins involved in these processes.

In contrast, comparative proteomic studies on Triclabendazole-treated Fasciola hepatica have identified differential expression in a range of proteins. These can be broadly categorized as:

  • Structural Proteins: Alterations in cytoskeletal components due to the drug's interaction with tubulin.

  • Energy Metabolism Proteins: Changes in the abundance of enzymes involved in glycolysis and other metabolic pathways, suggesting a broad impact on the fluke's energy production.

  • Stress Response Proteins: Upregulation of proteins such as heat shock proteins and antioxidant enzymes (e.g., GSTs), indicating a cellular stress response to the drug.

For Albendazole, another benzimidazole, the primary molecular target is β-tubulin. Proteomic approaches combined with molecular modeling have suggested that β-tubulin isotype 2 is a probable target of the drug in Fasciola hepatica.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments in the proteomic analysis of flukes.

Sample Preparation for Proteomic Analysis
  • Fluke Collection and Homogenization: Adult Fasciola hepatica are collected from the bile ducts of infected hosts. The flukes are washed extensively in phosphate-buffered saline (PBS) to remove host contaminants. For total proteome analysis, flukes are homogenized in a lysis buffer containing detergents (e.g., SDS), protease inhibitors, and reducing agents at 4°C.[6]

  • Protein Extraction: The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris.[6] The supernatant, containing the soluble proteome, is collected.

  • Protein Precipitation: To concentrate the protein and remove interfering substances, trichloroacetic acid (TCA)/acetone precipitation is commonly employed.[6] An equal volume of ice-cold 20% TCA in acetone is added to the protein extract, followed by incubation at -20°C and centrifugation to pellet the proteins. The protein pellet is then washed with cold acetone.[6]

Two-Dimensional Gel Electrophoresis (2-DE)
  • Isoelectric Focusing (IEF): The protein pellet is resolubilized in IEF rehydration buffer containing urea, CHAPS, DTT, and carrier ampholytes. The protein solution is then used to rehydrate an immobilized pH gradient (IPG) strip. IEF is performed according to the manufacturer's instructions to separate proteins based on their isoelectric point (pI).[6]

  • SDS-PAGE: Following IEF, the IPG strip is equilibrated in a buffer containing SDS and then placed on top of a polyacrylamide gel. The second dimension of separation is carried out by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.[6]

  • Visualization and Analysis: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain). The resulting protein spots are excised, and the proteins are identified by mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • In-solution or In-gel Digestion: Proteins are digested into smaller peptides using a protease, typically trypsin. This can be done directly with the protein extract (in-solution) or with protein spots excised from a 2-DE gel (in-gel).[7]

  • Peptide Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography. The peptides are eluted from the chromatography column with an organic solvent gradient and directly introduced into the mass spectrometer.

  • Mass Spectrometry Analysis: The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan). Selected peptides are then fragmented, and the masses of the fragments are measured (MS2 or tandem MS scan).

  • Protein Identification: The fragmentation patterns of the peptides are used to determine their amino acid sequences. These sequences are then searched against a protein database to identify the parent proteins.

Visualizing the Molecular Impact

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and the proposed signaling pathway affected by this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis Fluke_Collection Fluke Collection & Washing Homogenization Homogenization in Lysis Buffer Fluke_Collection->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Soluble Proteome) Centrifugation->Supernatant Precipitation TCA/Acetone Precipitation Supernatant->Precipitation Two_DE 2D Gel Electrophoresis (2-DE) Precipitation->Two_DE Gel-based Protein_Digestion Protein Digestion (Trypsin) Precipitation->Protein_Digestion Gel-free Two_DE->Protein_Digestion LC_MSMS LC-MS/MS MS_Analysis Mass Spectrometry Analysis LC_MSMS->MS_Analysis Protein_Digestion->LC_MSMS Data_Analysis Database Search & Protein ID MS_Analysis->Data_Analysis

Caption: General experimental workflow for comparative proteomics of flukes.

Diamfenetide_MOA This compound This compound (Prodrug) DAMD DAMD (Active Metabolite) This compound->DAMD Deacetylation in host/fluke Nucleus Nucleus DAMD->Nucleus Inferred Target RNA_Synthesis RNA Synthesis DAMD->RNA_Synthesis Inhibits Nucleus->RNA_Synthesis Ribosome Ribosome RNA_Synthesis->Ribosome mRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis GER Granular Endoplasmic Reticulum Protein_Synthesis->GER Golgi Golgi Apparatus GER->Golgi Protein_Processing Protein Processing & Secretion Golgi->Protein_Processing Tegument_Damage Tegument Damage Protein_Processing->Tegument_Damage

Caption: Inferred mechanism of action of this compound leading to protein synthesis inhibition.

Conclusion and Future Directions

The comparative analysis of flukicide proteomics reveals diverse molecular strategies employed by these drugs to combat parasitic infections. While the primary mechanism of this compound appears to be the inhibition of protein synthesis, more direct proteomic evidence is needed to identify the specific proteins and pathways that are most affected. Future research employing high-throughput quantitative proteomics, such as SILAC or label-free quantification, will be invaluable in elucidating the precise molecular targets of this compound and other flukicides. This knowledge will not only enhance our understanding of their efficacy but also aid in the development of strategies to overcome emerging drug resistance, ultimately safeguarding both animal and human health.

References

Benchmarking Diamfenetide's In Vitro Efficacy Against Industry-Standard Fasciolicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of Diamfenetide against established industry standards—Triclabendazole, Closantel, and Albendazole—for the treatment of infections caused by the liver fluke, Fasciola hepatica. The data presented herein is compiled from various scientific studies to offer an objective benchmark for researchers and professionals in the field of anthelmintic drug development.

Comparative In Vitro Activity

The following table summarizes the in vitro efficacy of this compound and the comparator drugs against Fasciola hepatica. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented data is a collation from multiple sources.

DrugTarget StageMetricConcentrationObserved Effect
This compound Adult & JuvenileMotility Inhibition (by deacetylated metabolite)1.0 µg/mLRapid flaccid paralysis of the fluke.[1]
JuvenileTegumental Disruption (by deacetylated metabolite)10 µg/mLSwelling of basal infolds, blebbing of apical plasma membrane, and eventual sloughing of the tegument.[2][3][4]
Triclabendazole Adult & ImmatureMotility Inhibition10-25 µMStrong inhibition of parasite motility after 24-hour exposure.[5]
AdultED50 (in vivo)2.7 mg/kg50% effective dose in reducing worm burden in rats.[6]
Closantel EggsLD5080 µg/mL (0.12 mM)50% lethal dose on rumen fluke eggs.[7]
Albendazole EggsOvicidal Activity0.5 µM65.40% inhibition of egg hatching.[8][9]
Adult-10 µMNo significant difference in end-products of glucose metabolism after 24h incubation.[10]

Experimental Protocols

The in vitro evaluation of anthelmintic drugs against Fasciola hepatica typically involves the collection of adult or juvenile flukes from the bile ducts of infected animals, followed by their maintenance in a suitable culture medium. The drugs are then introduced at varying concentrations, and their effects on parasite viability, motility, and morphology are observed over a period of time.

General In Vitro Assay for Adult Fasciola hepatica

This protocol is a synthesized workflow based on established methodologies for the in vitro culture and drug susceptibility testing of adult Fasciola hepatica.

1. Fluke Collection and Preparation:

  • Adult Fasciola hepatica are collected from the bile ducts of naturally infected cattle or sheep at a slaughterhouse.[11]

  • The flukes are washed multiple times in a pre-warmed transport medium (e.g., Hedon-Fleig solution) supplemented with antibiotics (e.g., penicillin and gentamicin) to remove bile and debris.[11]

  • A final wash is performed with the incubation medium before transferring the flukes to the culture plates.[11]

2. In Vitro Culture:

  • Flukes are individually placed in wells of a culture plate containing a suitable culture medium, such as RPMI-1640 or DMEM, supplemented with antibiotics.[11]

  • A minimum of 3 ml of medium per fluke is recommended to maintain viability.[11]

  • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.[11]

3. Drug Preparation and Administration:

  • The test compounds (this compound, Triclabendazole, Closantel, Albendazole) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at concentrations not exceeding 0.5% v/v in the final culture medium to avoid solvent toxicity.[11]

  • The drug solutions are added to the culture wells to achieve the desired final concentrations.

4. Assessment of Anthelmintic Activity:

  • Motility Scoring: The viability of the flukes is assessed at regular intervals (e.g., 24, 48, 72 hours) by observing their motility. A scoring system can be used, for example: 3 = normal motility, 2 = reduced motility, 1 = very reduced motility, 0 = paralyzed/dead.[11]

  • Microscopy: At the end of the incubation period, flukes can be examined using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe detailed morphological and ultrastructural changes to the tegument and internal organs.[2][3][4]

5. Data Analysis:

  • The effects of the drugs are compared to a negative control (medium with solvent only).

  • For quantitative analysis, metrics such as the concentration causing 50% inhibition of motility (IC50) or 50% lethality (LC50) can be calculated.

Experimental_Workflow cluster_collection Fluke Collection & Preparation cluster_culture In Vitro Culture cluster_treatment Drug Treatment cluster_assessment Activity Assessment Collection Collect adult F. hepatica from bile ducts Washing Wash flukes with transport medium + antibiotics Collection->Washing FinalWash Final wash with incubation medium Washing->FinalWash Plating Place individual flukes in culture plates FinalWash->Plating Incubation Incubate at 37°C, 5% CO2 Plating->Incubation Administration Add drugs to culture wells Incubation->Administration DrugPrep Prepare drug solutions in DMSO DrugPrep->Administration Motility Motility scoring at 24, 48, 72h Administration->Motility Microscopy SEM/TEM for morphological analysis Motility->Microscopy Diamfenetide_Pathway This compound This compound Metabolite Deacetylated Amine Metabolite (Active Form) This compound->Metabolite Tegument Tegument Metabolite->Tegument ProteinSynth Protein Synthesis Metabolite->ProteinSynth Disruption Tegumental Disruption (Swelling, Blebbing, Sloughing) Tegument->Disruption Inhibition Inhibition of RNA Synthesis ProteinSynth->Inhibition Paralysis Flaccid Paralysis Disruption->Paralysis Triclabendazole_Pathway Triclabendazole Triclabendazole Metabolite Sulfoxide Metabolite (Active Form) Triclabendazole->Metabolite Tubulin β-tubulin Metabolite->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition CellularProcesses Disruption of: - Cell Division - Nutrient Absorption - Intracellular Transport Microtubules->CellularProcesses Paralysis Paralysis & Death CellularProcesses->Paralysis Closantel_Pathway Closantel Closantel Mitochondria Mitochondria Closantel->Mitochondria OxPhos Oxidative Phosphorylation Mitochondria->OxPhos ProtonGradient Disruption of Proton Gradient OxPhos->ProtonGradient Uncoupling ATPSynthesis Inhibition of ATP Synthesis ProtonGradient->ATPSynthesis EnergyDepletion Energy Depletion ATPSynthesis->EnergyDepletion Paralysis Paralysis & Death EnergyDepletion->Paralysis Albendazole_Pathway Albendazole Albendazole Tubulin β-tubulin Albendazole->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition GlucoseUptake Disruption of Glucose Uptake Microtubules->GlucoseUptake GlycogenDepletion Glycogen Depletion GlucoseUptake->GlycogenDepletion Death Parasite Death GlycogenDepletion->Death

References

Correlating In Vitro and In Vivo Efficacy of Diamfenetide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Diamfenetide, a fasciolicide used in veterinary medicine. It aims to objectively present its performance against the liver fluke, Fasciola hepatica, with supporting experimental data and comparisons to alternative treatments.

Executive Summary

This compound is a prodrug that is metabolized in the host to its active amine metabolite, N,N'-[oxybis(2,1-ethanediyloxy-4,1-phenylene)]bis[acetamide] (DAMD). This active form demonstrates significant efficacy against immature stages of Fasciola hepatica. In vivo studies in sheep and cattle have established its effectiveness in controlling early-stage infections, thereby preventing the severe liver damage associated with acute fascioliasis. In vitro studies have elucidated its mechanism of action, which primarily involves the inhibition of protein synthesis within the parasite, leading to tegumental damage and eventual paralysis. This guide synthesizes the available data to provide a clear correlation between the laboratory and clinical effectiveness of this compound.

Data Presentation: In Vitro and In Vivo Efficacy

In Vitro Efficacy of this compound's Active Metabolite (DAMD)
Active CompoundConcentrationObserved Effect on Fasciola hepaticaReference
DAMD10 µg/mlInhibition of protein synthesis, decreased incorporation of [3H]leucine.[1][1]
DAMD10 µg/mlUltrastructural changes to the tegument, including blebbing and sloughing.[2][3][2][3]
DAMD1 x 10-4 MSuppression of motility leading to flaccid paralysis.
DAMD10 µg/mlDisruption in the synthesis and release of tegumental secretory bodies.[2][2]
In Vivo Efficacy of this compound
Animal ModelDrugDosageEfficacyAge of FlukeReference
SheepThis compound100 mg/kg (oral)100%1, 3, and 5 weeks
SheepThis compound100 mg/kg (oral)73%7 weeks
SheepThis compound100 mg/kg (oral)57%9 weeks
SheepThis compound70 mg/kg (oral)>97%Up to 6 weeks
Sheep (prophylactic)This compound10 mg/kg daily for 21 days96% preventionN/A
Calves (prophylactic)This compound30 mg/kg daily for 11 days89% preventionN/A
Comparative In Vivo Efficacy with Other Flukicides
Animal ModelDrugDosageEfficacy (Worm Reduction)Reference
SheepThis compound100 mg/kg99.4% (against F. gigantica)
SheepRafoxanide10 mg/kg98.78% (against F. gigantica)
SheepTriclabendazole10 mg/kg94%[4]
SheepClosantel10 mg/kg83%[4]
CattleTriclabendazoleNot specified97.92%[5]
CattleOxyclozanideNot specified96.87%[5]
CattleNitroxynilNot specified93.47%[5]

Experimental Protocols

In Vitro Efficacy Assessment

1. Parasite Preparation and Culture:

  • Adult Fasciola hepatica are collected from the bile ducts of infected bovine or ovine livers obtained from a local abattoir.

  • The flukes are washed multiple times in a suitable buffer (e.g., PBS) to remove bile and debris.

  • Flukes are maintained in a culture medium such as RPMI-1640 or DMEM, often supplemented with antibiotics and maintained at 37°C.[6][7][8] A minimum of 3 ml of medium per fluke is recommended.[6][7][8]

2. Drug Incubation:

  • This compound's active metabolite (DAMD) is dissolved in a suitable solvent, such as DMSO, at concentrations not exceeding 0.5% v/v to avoid solvent toxicity.[6][7][8]

  • Flukes are incubated in the drug-containing medium for specified time periods (e.g., 3, 6, 9, 12, 24 hours).

3. Efficacy Evaluation:

  • Motility Scoring: Fluke viability is assessed by observing their motility on a scale of 3 (normal movement) to 0 (death/no movement).

  • Biochemical Assays: To assess the impact on protein synthesis, radiolabelled precursors like [3H]leucine are added to the culture medium. The incorporation of radioactivity into fluke tissues is measured using liquid scintillation counting.[1]

  • Microscopy: Changes in the tegumental structure are observed using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).[3][9]

In Vivo Efficacy Assessment

1. Animal Model and Infection:

  • Sheep or cattle are commonly used as host models.

  • Animals are artificially infected with a known number of Fasciola hepatica metacercariae (e.g., 200-300 per animal) administered orally in a gelatin capsule.

  • A pre-treatment period is allowed for the flukes to mature to the desired age (e.g., 1 to 9 weeks post-infection).

2. Drug Administration and Monitoring:

  • This compound is administered orally at the specified dose.

  • A control group of infected but untreated animals is maintained for comparison.

  • Fecal samples are collected at regular intervals post-treatment to determine the fecal egg count (FEC) using a sedimentation technique.[10]

3. Efficacy Calculation:

  • The primary measure of efficacy is the reduction in the number of flukes at necropsy.

  • Animals are euthanized at a set time post-treatment, and their livers are examined to recover and count the remaining flukes.

  • The worm burden reduction (WBR) is calculated using the formula: % WBR = [(Mean fluke count in control group - Mean fluke count in treated group) / Mean fluke count in control group] x 100

  • Fecal egg count reduction (FECR) is also used as an indicator of efficacy.

Visualizations

G cluster_host Host Animal (e.g., Sheep) cluster_parasite Fasciola hepatica This compound This compound (Oral Administration) Metabolism Hepatic Metabolism (Deacetylation) This compound->Metabolism DAMD_host Active Metabolite (DAMD) in Host Circulation Metabolism->DAMD_host DAMD_parasite DAMD Uptake by Parasite DAMD_host->DAMD_parasite RNA_Synth RNA Synthesis DAMD_parasite->RNA_Synth Inhibition? Protein_Synth Protein Synthesis (Ribosomes) DAMD_parasite->Protein_Synth Inhibition RNA_Synth->Protein_Synth Tegument Tegument Maintenance & Secretory Body Production Protein_Synth->Tegument Essential Proteins Paralysis Paralysis & Death Tegument->Paralysis Structural Damage

Caption: Workflow of this compound's activation and proposed mechanism of action.

G cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment cluster_correlation Correlation A Isolate Adult Flukes from Infected Livers B Wash and Place in Culture Medium (e.g., RPMI-1640) A->B C Incubate with DAMD (Active Metabolite) B->C D Assess Viability: - Motility Scoring - Biochemical Assays - Electron Microscopy C->D K In Vitro Effect (e.g., Paralysis, Tegument Damage) D->K E Artificially Infect Host Animal (e.g., Sheep with Metacercariae) F Allow Fluke Maturation (e.g., 1-9 weeks) E->F G Administer this compound Orally F->G H Monitor FEC & Clinical Signs G->H I Necropsy and Fluke Count G->I J Calculate Worm Burden Reduction (%) I->J L In Vivo Efficacy (e.g., Worm Expulsion) J->L K->L Predicts

References

A Meta-analysis of Historical Diamfenetide Efficacy Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of historical efficacy data for Diamfenetide, a fasciolicide primarily used in veterinary medicine to treat infections by the liver fluke, Fasciola hepatica. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with other flukicides, supported by experimental data.

Comparative Efficacy of this compound and Other Fasciolicides

This compound has historically demonstrated high efficacy against immature stages of Fasciola hepatica, a critical feature for the control of acute fasciolosis. The following tables summarize the quantitative efficacy data from various studies, comparing this compound with other commonly used fasciolicides.

Table 1: Efficacy of this compound against Fasciola hepatica in Sheep

Dosage (mg/kg)Age of Fluke (weeks post-infection)Efficacy (%)Reference
1001, 3, and 5100[1]
100773[1]
100957[1]
701, 4, and 6>97[2]
708Lower than for younger stages[2]

Table 2: Comparative Efficacy of this compound and Other Fasciolicides against Fasciola spp. in Sheep

DrugDosage (mg/kg)Age of FlukeEfficacy (%)SpeciesReference
This compound 1008 weeks99.4F. gigantica[3]
Rafoxanide 108 weeks98.78F. gigantica[3]
Triclabendazole 104 and 13 weeks100F. hepatica[4]
Triclabendazole Not StatedNot Stated97.8F. hepatica[5]
Tetraclozan Not StatedNot Stated96.6F. hepatica[5]
Albendazole Not StatedNot Stated84F. hepatica[5]
Nitroxynil Not Stated7-9 weeks (immature)81.3 - 86TCBZ-resistant F. hepatica[6]

Mechanism of Action

This compound is a prodrug, meaning it is administered in an inactive form and is metabolized within the host to its active form. In the liver of the host, this compound is deacetylated to its active amine metabolite.[7] This active compound is then absorbed by the liver flukes.

The primary mechanism of action of the this compound amine metabolite is the inhibition of protein synthesis within the fluke's cells.[8][9] This disruption of protein synthesis leads to significant ultrastructural damage, particularly to the tegument and vitelline cells, which are responsible for nutrient absorption and egg production, respectively.[10][11][12] The damage to the tegument compromises the fluke's ability to protect itself from the host's immune system and to absorb nutrients, ultimately leading to paralysis and death.[7]

Diamfenetide_Mechanism_of_Action cluster_host Host Liver cluster_fluke Fasciola hepatica This compound This compound (Prodrug) Deacetylation Deacetylation This compound->Deacetylation ActiveMetabolite Amine Metabolite (Active) Deacetylation->ActiveMetabolite Absorption Absorption by Fluke ActiveMetabolite->Absorption Inhibition Inhibition Absorption->Inhibition Targets ProteinSynthesis Protein Synthesis Machinery TegumentDamage Tegumental Damage ProteinSynthesis->TegumentDamage Leads to Inhibition->ProteinSynthesis Paralysis Paralysis & Death TegumentDamage->Paralysis

Diagram 1: this compound's mechanism of action.

Experimental Protocols

The efficacy of fasciolicides is typically evaluated through controlled efficacy studies in the target host species, most commonly sheep or cattle. The following is a generalized experimental protocol based on the guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[13][14][15]

1. Animal Selection and Acclimatization:

  • Healthy, fluke-naive animals of a specific age and weight range are selected.

  • Animals are acclimatized to the housing and feeding conditions for at least one week before the start of the study.

  • Fecal samples are collected to confirm the absence of pre-existing parasitic infections.

2. Infection:

  • Animals are artificially infected with a standardized dose of viable Fasciola hepatica metacercariae, typically administered orally in a gelatin capsule.

  • The strain of F. hepatica used should be well-characterized, including its susceptibility to known anthelmintics.

3. Treatment:

  • At a predetermined time post-infection (to target specific fluke developmental stages), animals are randomly allocated to treatment groups.

  • A control group receives a placebo or no treatment.

  • The test substance (e.g., this compound) is administered at one or more dose levels according to the manufacturer's instructions or the study design.

4. Efficacy Evaluation:

  • Fecal Egg Count Reduction Test (FECRT): Fecal samples are collected from each animal before and at specific intervals after treatment (e.g., 14 and 21 days). The number of fluke eggs per gram of feces (EPG) is determined using a standardized technique (e.g., sedimentation). The percentage reduction in EPG is calculated for the treated group compared to the control group.[16]

  • Worm Burden Reduction: At the end of the study, animals are humanely euthanized, and their livers are collected. The number of flukes in the liver and bile ducts is counted for each animal. The percentage reduction in the mean fluke count in the treated group compared to the control group is the primary measure of efficacy.

  • Biochemical Parameters: Blood samples may be collected to measure liver enzyme levels (e.g., glutamate dehydrogenase (GDH), gamma-glutamyl transferase (GGT)), which can indicate the extent of liver damage and the recovery post-treatment.[2]

5. Data Analysis:

  • Statistical methods are used to compare the mean fluke counts and fecal egg counts between the treated and control groups to determine if the observed reductions are statistically significant.

Experimental_Workflow cluster_prep Preparation cluster_treatment Intervention cluster_evaluation Evaluation cluster_analysis Analysis AnimalSelection Animal Selection & Acclimatization Infection Artificial Infection with F. hepatica Metacercariae AnimalSelection->Infection Randomization Randomization to Treatment Groups Infection->Randomization TreatmentAdmin Treatment Administration (this compound vs. Control) Randomization->TreatmentAdmin FECRT Fecal Egg Count Reduction Test (FECRT) TreatmentAdmin->FECRT WormBurden Post-mortem Worm Burden Count TreatmentAdmin->WormBurden Biochem Biochemical Analysis (Liver Enzymes) TreatmentAdmin->Biochem DataAnalysis Statistical Analysis of Efficacy FECRT->DataAnalysis WormBurden->DataAnalysis Biochem->DataAnalysis

Diagram 2: Generalized experimental workflow.

References

Guiding the Development of a Positive Control for Diamfenetide Resistance Testing in Fasciola hepatica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of anthelmintic resistance is a significant threat to the control of parasitic diseases in livestock. Diamfenetide is a crucial flukicide for the treatment of fasciolosis, caused by the liver fluke Fasciola hepatica, particularly against immature stages of the parasite. To effectively monitor and manage the potential development of resistance to this compound, robust and reliable testing methods are essential. A critical component of any resistance testing pipeline is the availability of a well-characterized positive control—a parasite strain with known resistance to the drug . This guide provides a framework for the development and validation of a this compound-resistant Fasciola hepatica strain to serve as a positive control in resistance monitoring assays.

Comparison of Methodologies for Resistance Detection

Several in vitro assays can be adapted to assess the susceptibility of Fasciola hepatica to this compound. The choice of assay depends on the parasite life stage being tested and the specific research question. As this compound's active metabolite, N,N'-[oxybis(2,1-ethanediyloxy-4,1-phenylene)]bis(acetamide) (DAMD), primarily affects parasite motility and integrity, larval migration and adult motility assays are particularly relevant.

Assay Parasite Stage Principle Advantages Disadvantages
Larval Migration Inhibition Assay (LMIA) Newly Excysted Juveniles (NEJs)Measures the ability of larvae to migrate through a mesh after exposure to the drug. Inhibition of migration indicates drug efficacy.Relatively high throughput, sensitive to sublethal drug effects.Requires a consistent supply of metacercariae for excystation.
Adult Fluke Motility Assay Adult FlukesVisually assesses the reduction in motility of adult flukes incubated with the drug over time.Directly measures the paralytic effect of the drug on the target stage.Lower throughput, requires a source of adult flukes (e.g., from abattoirs or experimental infections).
Egg Hatch Assay (EHA) EggsMeasures the percentage of eggs that fail to hatch after exposure to the drug.Standardized for some anthelmintics (e.g., albendazole).Not established for this compound; its ovicidal activity is not its primary mechanism.

Experimental Protocols

In Vitro Induction of this compound Resistance

In the absence of a naturally occurring, well-characterized this compound-resistant Fasciola hepatica strain, in vitro selection provides a viable path to developing a positive control. This process involves the continuous exposure of a susceptible parasite population to gradually increasing, sublethal concentrations of the drug over multiple generations.

Materials:

  • Susceptible strain of Fasciola hepatica metacercariae

  • This compound

  • Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

  • 96-well culture plates

  • Incubator (37°C, 5% CO₂)

  • Stereomicroscope

Procedure:

  • Establishment of a susceptible baseline: Determine the EC₅₀ (half-maximal effective concentration) of this compound for the susceptible Fasciola hepatica strain using a larval migration inhibition assay (see protocol below).

  • Initial selection: Expose a large population of newly excysted juveniles (NEJs) to a sublethal concentration of this compound (e.g., EC₂₅).

  • Survivor culture: Collect the surviving, motile larvae and culture them in a drug-free medium to allow for maturation and egg production (requires co-culture with host cells or in vivo passage).

  • Subsequent generations: Collect the eggs from the surviving flukes, hatch them, and infect the intermediate snail host to produce the next generation of metacercariae.

  • Incremental dose increase: Excyst the new generation of metacercariae and expose them to a slightly higher concentration of this compound.

  • Repeat: Repeat this cycle of selection and propagation for multiple generations, gradually increasing the drug concentration.

  • Monitoring of resistance: Periodically determine the EC₅₀ of the selected population to monitor the development of resistance. A significant and stable increase in the EC₅₀ compared to the original susceptible strain indicates the successful induction of resistance.

Larval Migration Inhibition Assay (LMIA)

This assay is suitable for determining the susceptibility of Fasciola hepatica NEJs to this compound.

Materials:

  • Fasciola hepatica metacercariae

  • Artificial excystation fluid

  • This compound stock solution

  • Culture medium

  • 96-well culture plates

  • Migration apparatus (e.g., custom-made plates with a fine mesh bottom or commercially available systems)

  • Lugol's iodine

  • Stereomicroscope or plate reader

Procedure:

  • Excystation: Excyst metacercariae to obtain NEJs.

  • Drug preparation: Prepare serial dilutions of this compound in the culture medium in a 96-well plate. Include a drug-free control.

  • Incubation: Add a standardized number of NEJs to each well and incubate for a defined period (e.g., 24-48 hours) at 37°C and 5% CO₂.

  • Migration: After incubation, transfer the contents of each well to the top chamber of the migration apparatus, which is placed in a corresponding well of a new 96-well plate containing fresh, drug-free medium.

  • Incubate for migration: Allow the larvae to migrate through the mesh into the lower chamber for a set time (e.g., 2-4 hours).

  • Quantification: Count the number of larvae that have successfully migrated into the lower chamber. Larvae can be killed and stained with Lugol's iodine for easier visualization.

  • Data analysis: Calculate the percentage of migration inhibition for each drug concentration relative to the control. Determine the EC₅₀ value.

Adult Fluke Motility Assay

This assay directly observes the effect of this compound on the viability of adult flukes.

Materials:

  • Adult Fasciola hepatica flukes

  • Culture medium

  • This compound stock solution

  • Petri dishes or multi-well plates

  • Incubator (37°C, 5% CO₂)

  • Stereomicroscope

Procedure:

  • Fluke collection and acclimatization: Obtain adult flukes and allow them to acclimatize in fresh culture medium.

  • Drug preparation: Prepare different concentrations of this compound in the culture medium in Petri dishes or wells of a multi-well plate. Include a drug-free control.

  • Exposure: Place one or more flukes in each dish/well.

  • Motility scoring: At regular time intervals (e.g., 1, 3, 6, 12, 24 hours), observe the motility of each fluke under a stereomicroscope. Score the motility on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement).

  • Data analysis: Compare the motility scores of the treated flukes to the control group over time.

Visualizations

experimental_workflow cluster_setup Initial Setup cluster_selection In Vitro Selection Cycle cluster_monitoring Monitoring and Validation start Obtain Susceptible F. hepatica Strain ec50_initial Determine Baseline EC50 start->ec50_initial expose Expose NEJs to Sublethal this compound ec50_initial->expose survivors Culture Surviving Larvae expose->survivors next_gen Produce Next Generation survivors->next_gen ec50_monitoring Periodically Determine EC50 increase_dose Increase Drug Concentration ec50_monitoring->increase_dose end Characterized Resistant Positive Control ec50_monitoring->end Stable Resistance Achieved increase_dose->expose diamfenetide_pathway cluster_drug Drug Action cluster_parasite Parasite Cellular Processes cluster_effect Physiological Effect This compound This compound (Prodrug) damd DAMD (Active Metabolite) This compound->damd Deacetylation in Host rna_synthesis RNA Synthesis damd->rna_synthesis Inhibits (?) protein_synthesis Protein Synthesis damd->protein_synthesis Inhibits motility Muscle Contraction (Motility) damd->motility Inhibits energy_metabolism Energy Metabolism (Malate Elevation) damd->energy_metabolism Disrupts rna_synthesis->protein_synthesis tegument_formation Tegument Formation and Maintenance protein_synthesis->tegument_formation tegument_damage Tegumental Damage paralysis Paralysis death Parasite Death paralysis->death tegument_damage->death

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Diamfenetide

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of diamfenetide is critical for protecting laboratory personnel and the environment. this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to strict disposal protocols is not only a matter of regulatory compliance but also a core component of responsible research. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of your team and the integrity of your work.

This compound: Key Safety and Hazard Information

A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative and hazard data.

ParameterValue/InformationSource
CAS Number 36141-82-9[1]
Molecular Formula C20H24N2O5[1]
Molecular Weight 372.41 g/mol [1]
Acute Toxicity Oral (Category 4), H302: Harmful if swallowed.[1]
Aquatic Toxicity Acute (Category 1), H400: Very toxic to aquatic life. Chronic (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1][2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. These procedures are in line with general laboratory chemical waste management guidelines and the specific hazards of this compound[3][4].

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound waste[1].

  • Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols[1].

  • An accessible safety shower and eye wash station should be available[1].

  • Avoid eating, drinking, or smoking in areas where this compound is handled[1].

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash. This is crucial to prevent environmental contamination[1][4].

  • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, paper towels), in a designated and properly labeled hazardous waste container[4][5].

  • Separate this compound waste from other incompatible chemical waste streams to prevent hazardous reactions[1][3].

3. Waste Container Requirements:

  • Use a container that is chemically compatible with this compound. Plastic containers are generally preferred for chemical waste[3][4].

  • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure[3].

  • Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment")[5].

  • Fill containers to no more than 90% of their capacity to prevent spills[5].

4. Storage of this compound Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation[3][4].

  • The storage area should be a cool, well-ventilated location, away from direct sunlight and sources of ignition[1].

  • Ensure the use of secondary containment to capture any potential leaks[3].

  • According to federal regulations for academic laboratories, hazardous waste should be removed from the laboratory within twelve months[6].

5. Accidental Release Measures:

  • In case of a spill, prevent further leakage and keep the product away from drains and water courses[1].

  • For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].

  • For solid spills, carefully collect the material, avoiding dust formation.

  • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Dispose of all contaminated cleanup materials as hazardous waste according to the procedures outlined above[1].

6. Final Disposal:

  • The ultimate disposal method for this compound is through an approved waste disposal plant[1].

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste container[4]. They will work with a licensed hazardous waste contractor for final treatment and disposal in compliance with all federal, state, and local regulations[3][5].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate container 3. Select & Label Waste Container (Compatible, Leak-proof) segregate->container collect 4. Collect Waste in Container (Do not overfill) container->collect storage 5. Store in Designated Satellite Accumulation Area collect->storage spill Spill Occurs storage->spill pickup 6. Arrange for Pickup by EH&S or Licensed Contractor storage->pickup spill_protocol Follow Accidental Release Protocol spill->spill_protocol spill_protocol->collect end End: Proper Disposal at Approved Facility pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.

References

Personal protective equipment for handling Diamfenetide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Diamfenetide

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.

Hazard Identification and Safety Data

This compound presents several health and environmental hazards that necessitate careful handling. The primary known hazards are acute oral toxicity and significant aquatic toxicity.[1]

Hazard Category GHS Classification Signal Word Hazard Statement Precautionary Statements
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.P264: Wash skin thoroughly after handling.[1]P270: Do not eat, drink or smoke when using this product.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]P330: Rinse mouth.[1]
Acute Aquatic Toxicity Category 1WarningH400: Very toxic to aquatic life.[2]P273: Avoid release to the environment.[1]P391: Collect spillage.[1]
Chronic Aquatic Toxicity Category 1WarningH410: Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]P391: Collect spillage.[1]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Required PPE Specifications and Best Practices
Eye Protection Safety goggles with side-shieldsMust meet ANSI Z87.1 standards.[3] Provides protection from splashes.
Hand Protection Chemical-resistant glovesNitrile, butyl rubber, or neoprene gloves are suitable.[4] Avoid lined gloves as the lining can absorb the chemical.[4][5]
Body Protection Impervious clothing / Laboratory coatA lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron or suit is recommended.[1][6]
Respiratory Protection Suitable respiratorUse in a well-ventilated area or under a chemical fume hood to avoid the formation of dust and aerosols.[1] If ventilation is inadequate, a respirator is necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps to be followed.

G cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal A Receive Shipment B Inspect Container for Damage A->B C Log into Chemical Inventory B->C D Store in a Cool, Well-Ventilated Area (-20°C for powder, -80°C in solvent) C->D E Don Appropriate PPE D->E F Work in a Fume Hood E->F G Weigh and Prepare Solutions F->G H Conduct Experiment G->H I Decontaminate Glassware and Surfaces H->I J Segregate and Label Waste I->J K Dispose of Waste via Approved Plant J->K

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Log the chemical into the laboratory's inventory system.

  • Store the container in a tightly sealed container in a cool, well-ventilated area.[1] For long-term stability, store the powder form at -20°C and solutions at -80°C.[1]

2. Preparation and Use:

  • Always wear the appropriate PPE as detailed in the table above.

  • Conduct all handling that may generate dust or aerosols within a certified chemical fume hood to ensure adequate ventilation.[1]

  • When preparing solutions, carefully weigh the required amount of this compound. Avoid creating dust.

  • Clean any spills immediately, as outlined in the emergency procedures.

3. Decontamination:

  • Thoroughly decontaminate all work surfaces and equipment after use. Surfaces can be scrubbed with alcohol.[1]

  • Wash hands and any exposed skin thoroughly after handling the compound.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, gloves), and solutions, in a designated and clearly labeled waste container.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste.

    • Scratch out or remove all labels from the empty container before disposal or recycling.[7]

  • Final Disposal:

    • Dispose of all chemical waste through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Emergency Situation Immediate Action
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Call a physician or poison control center immediately.[1]
Accidental Spill Evacuate the area. Ensure adequate ventilation. Wearing full PPE, absorb the spill with an inert material (e.g., diatomite, universal binders).[1] Collect the absorbed material into a sealed container for disposal. Decontaminate the spill area with alcohol.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.